Product packaging for Perfluorohexyloctane(Cat. No.:CAS No. 133331-77-8)

Perfluorohexyloctane

Cat. No.: B161206
CAS No.: 133331-77-8
M. Wt: 432.26 g/mol
InChI Key: WRYIIOKOQSICTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Perfluorohexyloctane is a fluoroalkane that is tetradecane in which all of the hydrogen atoms at positions 1, 2, 3, 4, 5, and 6 have been replaced by fluorine atoms. It is an ophthalmic solution used to treat the signs and symptoms of dry eye disease. It has a role as an ophthalmology drug and a nonionic surfactant. It is a fluorohydrocarbon and a fluoroalkane. It derives from a hydride of a tetradecane.
This compound is a semifluorinated alkane that contains six perfluorinated carbon atoms and eight hydrogenated carbon atoms. It is an inert, slightly amphiphilic compound. Because it is a completely non-aqueous liquid, microbial growth is not possible;  therefore, its drug products do not need to be combined with any preservative. this compound has been used in the field of ophthalmology as a vitreous substitute. It was approved by the FDA on May 18, 2023 for the treatment of dry eye disease.
This compound is a Semifluorinated Alkane.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2023 and is indicated for dry eye syndrome and has 1 investigational indication.

Structure

2D Structure

Chemical Structure Depiction
molecular formula F(CF2)6(CH2)8H<br>C14H17F13 B161206 Perfluorohexyloctane CAS No. 133331-77-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorotetradecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17F13/c1-2-3-4-5-6-7-8-9(15,16)10(17,18)11(19,20)12(21,22)13(23,24)14(25,26)27/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRYIIOKOQSICTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

F(CF2)6(CH2)8H, C14H17F13
Record name Tetradecane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20440585
Record name 1-(Perfluorohexyl)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133331-77-8
Record name Perfluorohexyloctane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133331-77-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Perfluorohexyloctane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133331778
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Perfluorohexyl)octane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20440585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Perfluorohexyl)octane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Perfluorohexyloctane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VYX4ELWQM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Perfluorohexyloctane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Perfluorohexyloctane, a semifluorinated alkane, has garnered significant attention for its unique physicochemical properties and applications in the pharmaceutical field, notably as a novel treatment for dry eye disease. Its synthesis and purification are critical processes that determine the final product's quality and suitability for clinical use. This technical guide provides a comprehensive overview of the primary synthetic routes and purification methodologies for producing high-purity this compound (F6H8). Detailed experimental protocols for a visible light-catalyzed synthesis and a two-step radical addition-reduction pathway are presented. Furthermore, this guide outlines the purification of the final product via fractional vacuum distillation, including key operational parameters and expected purity levels. All quantitative data is summarized in structured tables for clarity and comparative analysis.

Introduction

This compound (CAS No. 133331-77-8), chemically known as 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorotetradecane, is a segmented fluorocarbon-hydrocarbon compound with the molecular formula C14H17F13. Its unique properties, such as chemical inertness, low surface tension, and high gas solubility, make it an ideal candidate for various biomedical applications. This guide focuses on the chemical synthesis and subsequent purification of this compound, providing detailed methodologies for laboratory and potential scale-up production.

Synthesis of this compound

Two primary synthetic strategies have been effectively employed for the production of this compound: a visible light-induced photocatalytic reaction and a classical two-step approach involving radical addition followed by a reduction step.

Method 1: Visible Light-Catalyzed Synthesis

This modern approach utilizes a photocatalyst to facilitate the hydroalkylation of an olefin under visible light, offering a milder and more controlled reaction environment.

Experimental Protocol:

A detailed experimental protocol for the visible light-catalyzed synthesis of this compound is provided below.

  • Reaction Setup: A 1000 mL three-necked flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser. The flask is positioned to be irradiated by a blue light source.

  • Reagents:

    • Perfluorohexyl iodide (200 g)

    • 1-Octene (251.6 g, 5.0 eq)

    • Tetrahydrofuran (400 mL)

    • Triphenylsilanethiol (10 g, catalytic amount)

    • Triethylamine (91.2 g)

    • 2,4,5,6-tetrakis(9H-carbazol-9-yl)isophthalonitrile (10 g)

  • Procedure:

    • To the three-necked flask, add perfluorohexyl iodide, 1-octene, tetrahydrofuran, and triphenylsilanethiol.

    • Commence stirring and begin dropwise addition of triethylamine from the dropping funnel.

    • After the complete addition of triethylamine, add the photocatalyst, 2,4,5,6-tetrakis(9H-carbazol-9-yl)isophthalonitrile.

    • Irradiate the reaction mixture with a blue light source for 12-13 hours.

    • Monitor the reaction progress using Gas Chromatography (GC) until the concentration of perfluorohexyl iodide is less than 5%.

    • Upon completion, the crude product is purified by reduced pressure distillation to yield the final product.

Quantitative Data:

ParameterValueReference
Starting Material 1Perfluorohexyl iodide (200 g)
Starting Material 21-Octene (251.6 g)
SolventTetrahydrofuran (400 mL)
Reaction Time12-13 hours
Product Yield120.2 g (62.6%)
Method 2: Radical Addition and Reduction

This conventional two-step method first involves the radical addition of perfluorohexyl iodide to 1-octene, followed by the reduction of the resulting iodinated intermediate.

Experimental Protocol:

Step 1: Radical Addition of Perfluorohexyl Iodide to 1-Octene

  • Reaction Setup: A round bottom flask is equipped with a magnetic stirrer and a reflux condenser.

  • Reagents:

    • Perfluorohexyl iodide (100 g)

    • 1-Octene (30.2 g)

    • Dimethylformamide and Water (1:1 mixture, 400 mL)

    • Sodium dithionite (30.5 g)

  • Procedure:

    • In the round bottom flask, sequentially add perfluorohexyl iodide, the dimethylformamide/water mixture, 1-octene, and sodium dithionite at a temperature below 25°C.

    • Heat the reaction mixture to 55-65°C and maintain stirring for 6-8 hours.

    • After the reaction is complete, cool the mixture to 25-35°C and add 300 mL of water. Stir for 15-20 minutes.

    • Separate the organic and aqueous layers.

    • Wash the organic layer with a sodium chloride solution (30 g in 300 mL of water) to obtain crude 1-iodo-2-(perfluorohexyl)octane.

Step 2: Reduction of 1-iodo-2-(perfluorohexyl)octane

  • Reaction Setup: A reaction vessel suitable for controlled temperature addition.

  • Reagents:

    • Crude 1-iodo-2-(perfluorohexyl)octane (from Step 1)

    • Suitable metal catalyst and reducing agent (e.g., Zinc dust and a proton source)

    • n-Heptane (700 mL)

    • Chilled water (1.2 L)

  • Procedure:

    • The crude 1-iodo-2-(perfluorohexyl)octane is reacted with a suitable metal catalyst and reducing agent in an appropriate solvent.

    • After the reduction is complete, cool the reaction mass to 10-15°C.

    • Add 1.2 L of chilled water while maintaining the temperature below 25°C and stir for 1 hour.

    • Add 500 mL of n-Heptane and stir.

    • Filter the reaction mixture through a hy-flo bed and wash the bed with an additional 200 mL of n-Heptane.

    • Separate the organic layer and distill off the solvent under vacuum at a temperature below 70°C to obtain the crude this compound.

Quantitative Data:

ParameterValueReference
Step 1: Radical Addition
Starting Material 1Perfluorohexyl iodide (100 g)[1]
Starting Material 21-Octene (30.2 g)[1]
InitiatorSodium dithionite (30.5 g)[1]
Reaction Temperature55-65°C[1]
Reaction Time6-8 hours[1]
Step 2: Reduction
Intermediate1-iodo-2-(perfluorohexyl)octane
Overall Yield88%

Purification of this compound

High purity is paramount for the use of this compound in pharmaceutical applications. The primary method for achieving this is fractional vacuum distillation.

Fractional Vacuum Distillation

This technique is employed to separate this compound from any remaining starting materials, by-products, or isomers. A spinning band distillation column is particularly effective for this purpose.

Experimental Protocol:

  • Apparatus: A spinning band distillation unit equipped with a vacuum pump, a temperature controller for the heating mantle, and a collection flask.

  • Procedure:

    • Charge the crude this compound into the distillation flask.

    • Apply a high vacuum to the system.

    • Heat the distillation flask to 180-190°C.

    • Set the spinning band to rotate, and allow the system to equilibrate for approximately 120 minutes.

    • Maintain a reflux ratio of 100:1.

    • Collect the fractions that distill at a vapor temperature of 120-140°C under high vacuum.

    • Combine the pure fractions and allow them to cool to room temperature.

Quantitative Data:

ParameterValueReference
Distillation Temperature (Pot)180-190°C
Vapor Temperature120-140°C
Reflux Ratio100:1
Equilibration Time120 minutes
Final Purity≥ 99.5%
2-Perfluorohexyloctane Content≤ 0.5%
Individual Impurity Content≤ 0.1%
Freeze Crystallization

An alternative or supplementary purification method involves freeze crystallization.

Experimental Protocol:

  • Procedure:

    • Dissolve the crude this compound in a suitable solvent (e.g., acetone) at ambient temperature.

    • Gradually cool the solution to between -5°C and -75°C.

    • Maintain this temperature for approximately 45 minutes to allow for the crystallization of impurities.

    • Filter the cold mixture to separate the purified, liquid this compound from the solid impurities.

    • Remove the solvent from the filtrate by vacuum distillation at a temperature below 65°C.

    • This process can be repeated to achieve the desired purity.

Synthesis and Purification Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound via the radical addition and reduction route.

Synthesis_Purification_Workflow Start Starting Materials: Perfluorohexyl iodide 1-Octene Radical_Addition Step 1: Radical Addition Initiator: Sodium dithionite Solvent: DMF/Water Temp: 55-65°C Start->Radical_Addition Intermediate Crude 1-iodo-2-(perfluorohexyl)octane Radical_Addition->Intermediate Yield: Not specified Reduction Step 2: Reduction Catalyst: Metal Catalyst Reducing Agent Intermediate->Reduction Crude_Product Crude this compound Reduction->Crude_Product Overall Yield: 88% Purification Purification: Fractional Vacuum Distillation (Spinning Band) Crude_Product->Purification Final_Product High-Purity this compound (≥ 99.5%) Purification->Final_Product

Synthesis and Purification Workflow for this compound.

Conclusion

The synthesis and purification of this compound can be successfully achieved through multiple robust chemical pathways. The visible light-catalyzed method offers a modern, efficient, and milder reaction condition, while the radical addition-reduction pathway provides a high-yield, two-step alternative. The final purity of the product is critical for its intended pharmaceutical applications, and fractional vacuum distillation has been demonstrated as an effective method to achieve a purity of ≥ 99.5%. The detailed protocols and quantitative data presented in this guide serve as a valuable resource for researchers, scientists, and drug development professionals involved in the production and characterization of this compound.

References

Perfluorohexyloctane: A Deep Dive into its Mechanism of Action in Ocular Biology

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Perfluorohexyloctane (PFHO) is a novel, first-in-class therapeutic agent approved for the treatment of dry eye disease (DDE), particularly in cases associated with Meibomian Gland Dysfunction (MGD). Its unique physicochemical properties as a semifluorinated alkane allow it to directly address the primary driver of evaporative dry eye: excessive tear evaporation. This technical guide provides an in-depth exploration of the core mechanism of action of PFHO in biological systems, with a focus on its interaction with the tear film and ocular surface. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of its functional pathways and experimental workflows to support further research and development in this area.

Core Mechanism of Action: A Biophysical Approach

The primary mechanism of action of this compound is biophysical, rather than pharmacological. It functions as a surrogate for the deficient lipid layer of the tear film, effectively reducing the rate of tear evaporation.[1][2][3] This action is attributed to its unique molecular structure and resulting physicochemical properties.

PFHO is a semifluorinated alkane, possessing both a perfluorinated hexyl chain and a hydrogenated octyl chain.[1][4] This amphiphilic nature, though slight, allows it to form a stable monolayer at the air-liquid interface of the tear film. Key properties contributing to its mechanism of action include:

  • Low Surface Tension: PFHO exhibits very low surface and interface tensions, enabling it to spread rapidly and uniformly across the ocular surface upon instillation.

  • Formation of a Protective Monolayer: At the tear film-air interface, PFHO forms a durable protective layer that acts as a barrier to the evaporation of the underlying aqueous layer.

  • Inert and Preservative-Free: As a non-aqueous liquid, PFHO does not support microbial growth, eliminating the need for preservatives. It is also physically, chemically, and physiologically inert.

This anti-evaporative action helps to restore tear film homeostasis, reduce tear hyperosmolarity, and alleviate the signs and symptoms of dry eye disease.

Signaling Pathway and Molecular Interaction

The interaction of PFHO with the tear film is primarily a physical phenomenon. It does not engage in classical signaling pathways in the way a traditional pharmaceutical agent would. Instead, its "action pathway" can be visualized as a series of physical steps leading to a physiological outcome.

cluster_0 PFHO Instillation and Action cluster_1 Physiological Consequences instillation This compound Instillation spreading Rapid Spreading (Low Surface Tension) instillation->spreading monolayer Formation of a Stable Monolayer at Air-Liquid Interface spreading->monolayer evaporation_reduction Reduced Tear Evaporation monolayer->evaporation_reduction stabilization Tear Film Stabilization evaporation_reduction->stabilization hyperosmolarity Decreased Tear Hyperosmolarity stabilization->hyperosmolarity inflammation Reduced Ocular Surface Inflammation hyperosmolarity->inflammation symptom_relief Alleviation of Dry Eye Signs & Symptoms inflammation->symptom_relief

Figure 1: Physical action pathway of this compound on the tear film.

Quantitative Data Summary

The efficacy of this compound in reducing tear evaporation and improving clinical signs and symptoms of dry eye disease has been quantified in both in vitro and clinical studies.

Table 1: In Vitro Evaporation Rate Reduction
ParameterConditionResult
Evaporation Rate of Saline 25°CA 100 µL layer of PFHO inhibited saline evaporation by approximately 80-82%.
35°CA 100 µL layer of PFHO inhibited saline evaporation by approximately 88%.
35°CA single 11 µL drop of PFHO inhibited saline evaporation by 28%.
Comparison with Meibum 35°CA single drop of PFHO was approximately 4 times more effective at reducing saline evaporation than a ~125-nm layer of meibum lipids.
Table 2: Clinical Efficacy Data from Phase 3 Trials (GOBI & MOJAVE)
EndpointTreatment GroupChange from Baseline at Week 8
Total Corneal Fluorescein Staining (tCFS) Score This compound-2.2 (Least-Squares Mean)
Saline Control-1.1 (Least-Squares Mean)
Eye Dryness Visual Analog Scale (VAS) Score This compound-28.4 (Least-Squares Mean)
Saline Control-19.4 (Least-Squares Mean)
tCFS Responders (≥3-step improvement) This compound45.7%
Saline Control29.0%

Detailed Experimental Protocols

In Vitro Gravimetric Assay for Evaporation Rate

This protocol is based on methodologies described in published in vitro studies.

Objective: To quantify the rate of evaporation of a saline solution with and without a layer of this compound.

Materials:

  • Phosphate-buffered saline (PBS)

  • This compound (PFHO)

  • Analytical balance (readable to five decimal places)

  • Environmental chamber or incubator capable of maintaining a constant temperature (25°C or 35°C)

  • Container with a surface area similar to the human ocular surface.

Procedure:

  • Pre-condition all materials to the desired experimental temperature (25°C or 35°C).

  • Add a defined volume of PBS (e.g., 1 mL) to the container.

  • For the experimental group, carefully layer a specific volume of PFHO (e.g., 11 µL or 100 µL) onto the surface of the PBS. The control group consists of PBS alone.

  • Place the container on the analytical balance within the temperature-controlled environment.

  • Record the total weight of the sample at regular intervals (e.g., every 10 minutes) over a defined period (e.g., 100 minutes).

  • The evaporation rate is calculated from the slope of the best-fit line obtained by a least-squares linear regression analysis of the weight loss over time.

start Start prepare Prepare PBS and PFHO at constant temperature start->prepare add_pbs Add PBS to container prepare->add_pbs layer_pfho Layer PFHO onto PBS (Experimental Group) add_pbs->layer_pfho control PBS only (Control Group) add_pbs->control weigh Place on analytical balance layer_pfho->weigh control->weigh record Record weight at regular intervals weigh->record calculate Calculate evaporation rate from weight loss over time record->calculate end End calculate->end

Figure 2: Workflow for the in vitro gravimetric evaporation assay.

Clinical Trial Protocol for Corneal Fluorescein Staining

This protocol is a generalized representation based on the methodologies of the GOBI and MOJAVE Phase 3 clinical trials.

Objective: To assess the change in corneal surface damage in patients with dry eye disease following treatment with this compound.

Materials:

  • Fluorescein sodium ophthalmic strips

  • Preservative-free saline

  • Slit lamp with a cobalt blue filter

  • National Eye Institute (NEI) grading scale for corneal staining.

Procedure:

  • Moisten a fluorescein strip with a drop of preservative-free saline.

  • Gently touch the moistened strip to the inferior palpebral conjunctiva.

  • Instruct the patient to blink several times to distribute the fluorescein dye across the ocular surface.

  • After a short waiting period (e.g., 1-3 minutes), examine the cornea using a slit lamp with a cobalt blue filter.

  • Grade the corneal staining in five distinct regions (central, superior, inferior, nasal, and temporal) using the NEI scale (0-3 for each region, where 0 = no staining and 3 = severe staining).

  • The total corneal fluorescein staining (tCFS) score is the sum of the scores from the five regions (ranging from 0 to 15).

  • This procedure is performed at baseline and at specified follow-up visits (e.g., week 2, 4, and 8) to assess the change from baseline.

start Patient Enrollment baseline Baseline tCFS Assessment start->baseline treatment Randomized Treatment (PFHO or Saline Control) baseline->treatment follow_up Follow-up Visits (Weeks 2, 4, 8) treatment->follow_up staining_assessment Corneal Fluorescein Staining Assessment follow_up->staining_assessment grading Grade Staining using NEI Scale (0-15) staining_assessment->grading analysis Analyze Change from Baseline grading->analysis end End of Study analysis->end

Figure 3: Clinical trial workflow for assessing corneal fluorescein staining.

Interaction with Meibomian Glands

Beyond its role as a tear film surrogate, there is evidence to suggest that this compound may also interact directly with the meibomian glands. It is hypothesized that PFHO penetrates the glands and may help to dissolve the altered, viscous meibum that is characteristic of MGD. This could potentially improve the quality and flow of meibum, further contributing to the restoration of a healthy tear film lipid layer. Preclinical studies in rabbits have shown that PFHO can be detected in the meibomian glands for up to 24 hours after topical administration.

Conclusion

The mechanism of action of this compound in biological systems is primarily biophysical, centered on its ability to form a stable, anti-evaporative monolayer on the tear film. This action directly counteracts the excessive tear evaporation that is a hallmark of most cases of dry eye disease. Its unique properties, including low surface tension and chemical inertness, make it a well-suited and effective treatment for this condition. The quantitative data from both in vitro and clinical studies provide robust evidence for its efficacy in reducing tear evaporation and improving the clinical signs and symptoms of dry eye. Further research into its interaction with meibomian gland secretions may reveal additional therapeutic benefits. This guide provides a foundational understanding for researchers and drug development professionals working to advance the treatment of ocular surface diseases.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Perfluorohexyloctane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorohexyloctane (PFHO), a semifluorinated alkane, is a compound of significant interest in the pharmaceutical and medical device sectors, particularly in ophthalmology. Its unique physicochemical properties make it an effective agent for the treatment of dry eye disease (DED) by forming a protective layer on the tear film to prevent evaporation.[1][2] This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations to illustrate its mechanism of action and experimental workflows.

This compound is a sterile, clear, and colorless liquid.[3] It is a single-component, water-free, and preservative-free solution.[3] As a semifluorinated alkane, its structure consists of a perfluorinated hexyl chain and a hydrogenated octyl chain, giving it unique amphiphilic properties.[1] This structure allows it to be practically immiscible with water while being miscible with ethanol and most organic solvents.

Quantitative Physicochemical Data

The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties of this compound
PropertyValueUnitConditions
Molecular Formula C₁₄H₁₇F₁₃--
Molecular Weight 432.26 g/mol -
Appearance Clear, colorless liquid-Room Temperature
Density 1.331g/cm³20°C
Boiling Point 223°CAtmospheric Pressure
Melting Point -5.2°C-
Table 2: Physicochemical Properties Relevant to Ophthalmic Applications
PropertyValueUnitConditions
Viscosity 2.5mPa·s21.0°C
Surface Tension 49.1mN/m21.0°C
Refractive Index Similar to water--
Water Solubility Practically Insoluble--
Vapor Pressure Estimated to be lowmmHg25°C

Experimental Protocols

This section outlines the detailed methodologies for determining the key physicochemical properties of this compound.

Determination of Density

The density of a liquid like this compound can be accurately determined using a digital densitometer.

  • Principle: A digital densitometer measures the oscillation frequency of a U-shaped borosilicate glass tube. The tube is filled with the sample liquid, and the frequency of oscillation is directly related to the density of the liquid.

  • Apparatus: A calibrated digital densitometer with temperature control.

  • Procedure:

    • Calibrate the densitometer with dry air and deionized water at the desired temperature (e.g., 20°C).

    • Inject a sufficient amount of this compound into the measurement cell of the densitometer, ensuring no air bubbles are present.

    • Allow the sample to equilibrate to the set temperature.

    • Record the density reading provided by the instrument.

    • Clean the measurement cell thoroughly with appropriate solvents (e.g., ethanol, followed by acetone) and dry completely before the next measurement.

Determination of Viscosity

The viscosity of this compound, particularly for ophthalmic use, can be determined using a rotational viscometer or a capillary viscometer, following USP general chapter <912> or <911>, respectively.

  • Principle (Rotational Viscometer): This method measures the torque required to rotate a spindle immersed in the fluid at a constant speed. The viscosity is proportional to the measured torque.

  • Apparatus: A calibrated rotational viscometer with a suitable spindle and a temperature-controlled water bath.

  • Procedure:

    • Place a known volume of this compound in the sample container.

    • Immerse the appropriate spindle into the liquid up to the marked level.

    • Allow the sample to reach the desired temperature (e.g., 21°C) by equilibrating in the water bath.

    • Set the rotational speed of the spindle and start the measurement.

    • Record the viscosity reading in millipascal-seconds (mPa·s) once the reading has stabilized.

    • Perform measurements at different shear rates to assess the Newtonian or non-Newtonian behavior of the liquid.

Determination of Surface Tension

The surface tension of this compound can be measured using a tensiometer with either the Wilhelmy plate method or the Du Noüy ring method.

  • Principle (Wilhelmy Plate Method): A thin platinum plate is suspended from a balance and brought into contact with the liquid surface. The force required to pull the plate from the surface is measured, and this force is directly related to the surface tension of the liquid.

  • Apparatus: A tensiometer equipped with a Wilhelmy plate, a sensitive microbalance, and a temperature-controlled sample stage.

  • Procedure:

    • Ensure the platinum plate is thoroughly cleaned with a suitable solvent and flamed to remove any organic contaminants.

    • Place the this compound sample in the sample vessel on the temperature-controlled stage and allow it to reach the desired temperature (e.g., 21°C).

    • Lower the plate until it just touches the surface of the liquid.

    • The instrument will then measure the force exerted on the plate by the liquid meniscus.

    • The surface tension is calculated from this force and the wetted perimeter of the plate.

    • Record the surface tension value in millinewtons per meter (mN/m).

Determination of Vapor Pressure

The vapor pressure of this compound can be determined using a method based on ASTM D323 (Reid Vapor Pressure Method) or a static vapor pressure apparatus.

  • Principle (Static Method): A small amount of the liquid is introduced into a vacuum-sealed container of known volume. The container is heated to a specific temperature, and the pressure exerted by the vapor in equilibrium with the liquid is measured.

  • Apparatus: A static vapor pressure apparatus consisting of a sample chamber, a vacuum pump, a pressure transducer, and a temperature-controlled bath.

  • Procedure:

    • Introduce a precise amount of this compound into the sample chamber.

    • Evacuate the chamber to remove any air.

    • Heat the sample chamber to the desired temperature (e.g., 25°C) using the temperature-controlled bath.

    • Allow the system to reach equilibrium, where the pressure reading stabilizes.

    • Record the vapor pressure reading from the pressure transducer.

    • Repeat the measurement at different temperatures to obtain a vapor pressure curve.

Alternatively, the vapor pressure can be estimated using the Clausius-Clapeyron equation if the boiling point at a given pressure and the enthalpy of vaporization are known.

Visualizations

Mechanism of Action on the Tear Film

This compound's primary mechanism of action in treating dry eye disease is its ability to form a stable, thin layer on the surface of the tear film, thereby reducing the evaporation of the aqueous layer. This is facilitated by its unique amphiphilic nature, with the perfluorinated chain being lipophobic and the hydrocarbon chain being lipophilic.

TearFilm_PFHO_Mechanism Mechanism of Action of this compound on the Tear Film AqueousLayer Aqueous Layer (Water, Electrolytes, Proteins) MucinLayer Mucin Layer (Adheres to Cornea) Cornea Corneal Surface MucinLayer->Cornea LipidLayer Lipid Layer (Meibum - prevents evaporation) Evaporation Tear Evaporation LipidLayer->Evaporation Reduced PFHO This compound (PFHO) Instilled as eye drop PFHO->LipidLayer

Mechanism of this compound on the Tear Film.
Experimental Workflow for Surface Tension Measurement

The following diagram illustrates the logical workflow for determining the surface tension of this compound using the Wilhelmy plate method.

SurfaceTension_Workflow Experimental Workflow: Surface Tension Measurement (Wilhelmy Plate Method) Start Start Prep Prepare Tensiometer and Sample - Calibrate instrument - Clean Wilhelmy plate - Equilibrate PFHO to 21°C Start->Prep Measurement Perform Measurement 1. Lower plate to touch liquid surface 2. Record force measurement Prep->Measurement Calculation Calculate Surface Tension - Use instrument software - Based on force and plate perimeter Measurement->Calculation Validation Validate Results - Repeat measurement for reproducibility - Compare with known standards Calculation->Validation Validation->Measurement Results are not valid Record Record Data - Surface Tension (mN/m) - Temperature (°C) Validation->Record Results are valid End End Record->End

Workflow for Surface Tension Determination.

Conclusion

The distinct physicochemical characteristics of this compound, particularly its density, viscosity, and low surface tension, are fundamental to its function as an effective ophthalmic solution for dry eye disease. The data and protocols presented in this guide offer a valuable resource for researchers and professionals in drug development, enabling a deeper understanding and further exploration of this and similar semifluorinated alkane compounds. The standardized methodologies ensure the reproducibility and accuracy of future studies on the physicochemical properties of this compound.

References

CAS number and molecular formula of Perfluorohexyloctane

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Perfluorohexyloctane

Introduction

This compound is a semifluorinated alkane (SFA) recently approved for the treatment of the signs and symptoms of dry eye disease (DED).[1][2] Marketed under brand names like Miebo® in the United States and NovaTears® or EvoTears® in other regions, it is a first-in-class, water-free, and preservative-free ophthalmic solution that directly targets excessive tear evaporation, a primary cause of DED, particularly in patients with Meibomian Gland Dysfunction (MGD).[2][3][4]

Structurally, this compound is a diblock molecule composed of a perfluorinated hexyl chain and a hydrogenated octyl (hydrocarbon) chain. This unique amphiphilic and amphi-solvophobic nature imparts specific physicochemical properties, such as low surface tension and an ability to form a stable monolayer at an air-liquid interface, which are central to its therapeutic action. Unlike most DED treatments that aim to increase tear production or reduce inflammation, this compound acts as a surrogate for the deficient lipid layer of the tear film, effectively reducing the rate of tear evaporation.

Chemical and Physical Properties

This compound is an inert, colorless, non-aqueous liquid. Its key identifiers and physicochemical properties are summarized below.

PropertyValueReference(s)
CAS Number 133331-77-8
Molecular Formula C₁₄H₁₇F₁₃
Molecular Weight 432.27 g/mol
IUPAC Name 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorotetradecane
Synonyms F6H8, NOV03, 1-(Perfluorohexyl)octane
Appearance Colorless liquid
Density 1.331 g/cm³ at 20 °C
Boiling Point 223 °C
Melting Point -5.2 °C
Solubility Sparingly soluble in Ethanol (1-10 mg/mL). Immiscible with water.
Refractive Index Similar to water

Synthesis Overview

A novel synthesis method for this compound involves a visible light-catalyzed olefin hydroalkylation reaction. This process utilizes perfluorohexyl iodoalkane and 1-octene as starting materials. A key innovation in this method is the substitution of expensive silane reagents with more economical tertiary amines (e.g., triethylamine) as iodine atom abstracting agents, and a catalytic amount of a solid mercaptan as a hydrogen atom donor, which minimizes byproduct formation. The reaction is initiated by an organic small-molecule photocatalyst under visible light, avoiding the need for expensive heavy metals like Ruthenium or Iridium. The process is suitable for large-scale production, potentially using flow chemistry techniques.

Another described two-step process involves:

  • Reacting Perfluorohexyl Iodide with 1-Octene in the presence of an initiator to form Perfluorohexyl Iodooctane.

  • Reacting the resulting Perfluorohexyl Iodooctane with a metal catalyst and a reducing agent to yield the final 1-Perfluorohexyloctane product.

Purification of the final product can be achieved through methods such as distillation or freeze crystallization.

Mechanism of Action

The primary mechanism of action of this compound in treating DED is physical, not pharmacological. It addresses the excessive evaporation of the aqueous layer of the tear film, a hallmark of evaporative DED and MGD.

Upon topical instillation into the eye, this compound leverages its low surface tension to spread rapidly and evenly across the ocular surface. Due to its amphiphilic properties, it forms a stable, thin monolayer at the air-liquid interface of the tear film. This layer acts as a surrogate for the natural, yet deficient, lipid layer of the tear film.

The key functions derived from this mechanism are:

  • Inhibition of Evaporation : The this compound monolayer serves as a barrier, significantly reducing the evaporation of the underlying aqueous tear layer. In vitro studies have shown that it can inhibit saline evaporation by approximately 80%.

  • Tear Film Stabilization : By preventing rapid evaporation, it stabilizes the entire tear film structure, leading to an increased tear film breakup time.

  • Ocular Surface Protection : It penetrates and interacts with the viscous meibum in dysfunctional meibomian glands. Furthermore, its high oxygen solubility allows for sufficient oxygen transport to the avascular cornea, which is essential for maintaining corneal health and promoting healing.

Mechanism_of_Action cluster_0 This compound (PFHO) Administration cluster_1 Physicochemical Interaction with Tear Film cluster_2 Therapeutic Effects on Ocular Surface cluster_3 Clinical Outcomes Instillation Topical Instillation of PFHO Eye Drop Spreading Rapid Spreading (Low Surface Tension) Instillation->Spreading Monolayer Forms Monolayer at Air-Liquid Interface Spreading->Monolayer Amphiphilic Properties Evaporation Reduces Tear Evaporation Monolayer->Evaporation Penetration Penetrates & Dissolves Altered Meibum Monolayer->Penetration Oxygen Allows Oxygen Transport to Cornea Monolayer->Oxygen Stabilization Stabilizes Tear Film Evaporation->Stabilization Signs Improvement in Signs (e.g., Corneal Staining) Stabilization->Signs Symptoms Reduction in Symptoms (e.g., Dryness, Pain) Stabilization->Symptoms Penetration->Signs

Fig. 1: Proposed mechanism of action for this compound.

Clinical Development and Efficacy

This compound has been evaluated in several multicenter, randomized, controlled clinical trials. The pivotal Phase 3 studies, GOBI and MOJAVE, provided the primary efficacy and safety data supporting its FDA approval.

Experimental Protocol: GOBI and MOJAVE Phase 3 Trials

The GOBI and MOJAVE studies were similarly designed, randomized, multicenter, double-masked, saline-controlled trials to assess the efficacy and safety of this compound for DED associated with MGD.

  • Objective : To evaluate the efficacy and safety of this compound (100%, designated NOV03) compared to a hypotonic saline control for the treatment of signs and symptoms of DED with MGD.

  • Study Population : Adult patients (≥18 years) with a history of DED for at least 6 months, signs of MGD, and specific baseline scores for corneal staining and eye dryness.

  • Randomization and Blinding : Eligible subjects were randomized in a 1:1 ratio to receive either this compound or the saline control. Both investigators and subjects were masked to the treatment assignment.

  • Treatment Regimen : Patients were instructed to instill one drop of the assigned treatment in each eye four times daily (QID) for the duration of the study.

  • Study Duration and Assessments : The treatment period was 8 weeks (approximately 57 days). Efficacy and safety assessments were conducted at baseline and at follow-up visits on Day 15, Day 29, and Day 57.

  • Primary Efficacy Endpoints : The two primary endpoints, assessed at Week 8/Day 57, were:

    • Change from Baseline (CFB) in Total Corneal Fluorescein Staining (tCFS) : An objective sign of corneal damage, graded on a standardized scale.

    • Change from Baseline (CFB) in Eye Dryness Visual Analog Scale (VAS) Score : A subjective symptom score, where patients rate their eye dryness on a continuous scale.

Clinical_Trial_Workflow cluster_treatment 8-Week Treatment Period Screening Patient Screening (DED & MGD Diagnosis) Baseline Baseline Assessment (tCFS, Dryness VAS) Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization GroupA Group A: This compound (1 drop, QID) Randomization->GroupA GroupB Group B: Hypotonic Saline (1 drop, QID) Randomization->GroupB FollowUp1 Week 2 (Day 15) Assessment GroupA->FollowUp1 GroupB->FollowUp1 FollowUp2 Week 4 (Day 29) Assessment FollowUp1->FollowUp2 Endpoint Week 8 (Day 57) Primary Endpoint Analysis FollowUp2->Endpoint Safety Safety Follow-up Endpoint->Safety

References

Perfluorohexyloctane: A Comprehensive Technical Guide to its Solubility and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorohexyloctane (F6H8) is a semifluorinated alkane that has garnered significant attention in the pharmaceutical and medical device fields, particularly in ophthalmology.[1][2][3] Its unique physicochemical properties, including chemical and physiological inertness, low surface tension, and a refractive index similar to water, make it a valuable compound for various applications.[1][2] This technical guide provides an in-depth analysis of the solubility and stability of this compound in a range of solvents, offering critical data and experimental protocols for professionals in research and drug development.

Physicochemical Properties of this compound

This compound is a colorless, non-aqueous liquid with a molecular formula of C14H17F13 and a molecular weight of 432.26 g/mol . It is a semifluorinated alkane, meaning it contains both a perfluorinated carbon chain and a hydrogenated carbon chain. This structure imparts an amphiphilic nature to the molecule. A key characteristic of this compound is its inability to support microbial growth, which allows for preservative-free formulations.

Solubility of this compound

The solubility of a compound is a critical parameter in drug formulation and development. Understanding the solubility of this compound in various solvents is essential for creating stable and effective delivery systems.

Quantitative Solubility Data

The following table summarizes the available quantitative data on the solubility of this compound in various solvents.

SolventSolubilityObservations
Dimethyl Sulfoxide (DMSO)100 mg/mL (231.34 mM)Requires sonication to dissolve.
WaterPractically immiscibleThis compound and water do not mix.
EthanolMiscible
Most Organic SolventsMiscible
Saline-Forms a monolayer at the air-liquid interface.
PEG300, Tween-80, Saline (40:5:45 with 10% DMSO)≥ 2.5 mg/mL (5.78 mM)Forms a clear solution.
20% SBE-β-CD in Saline (with 10% DMSO)≥ 2.5 mg/mL (5.78 mM)Forms a clear solution.
Corn Oil (with 10% DMSO)≥ 2.5 mg/mL (5.78 mM)Forms a clear solution.
Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound in a specific solvent.

Materials:

  • This compound

  • Test solvent (e.g., ethanol, isopropyl myristate, etc.)

  • Glass vials with screw caps

  • Orbital shaker or incubator with shaking capabilities

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Add an excess amount of this compound to a glass vial.

  • Add a known volume of the test solvent to the vial.

  • Seal the vial tightly.

  • Place the vial in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vial for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After shaking, allow the vial to stand undisturbed to let undissolved solute settle.

  • Centrifuge the vial to further separate the undissolved solute.

  • Carefully withdraw a sample from the supernatant using a syringe.

  • Filter the sample through a syringe filter to remove any remaining solid particles.

  • Dilute the filtered sample with a suitable solvent.

  • Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

  • Calculate the solubility of this compound in the test solvent based on the measured concentration and the dilution factor.

Stability of this compound

This compound is known for its high degree of chemical and thermal stability. It is considered physically, chemically, and physiologically inert.

General Stability Profile
  • Chemical Stability: this compound is highly resistant to chemical reactions due to the strength of the carbon-fluorine bonds. It is not metabolized by human liver microsomes in vitro.

  • Thermal Stability: The compound is resistant to thermal degradation.

  • Physiological Inertness: It is considered a physiologically inert substance.

  • Microbial Stability: As a non-aqueous liquid, it does not support microbial growth.

Experimental Protocol for Stability Assessment

This protocol outlines a general method for assessing the stability of this compound in a given solvent under specific storage conditions.

Objective: To evaluate the chemical stability of this compound in a solvent over time at different temperatures.

Materials:

  • This compound solution in the test solvent

  • Stability chambers or incubators set to desired temperatures (e.g., 4 °C, 25 °C/60% RH, 40 °C/75% RH)

  • Glass vials with inert caps

  • HPLC or GC system with a validated stability-indicating method

  • pH meter (if applicable)

Procedure:

  • Prepare a solution of this compound in the test solvent at a known concentration.

  • Dispense the solution into multiple glass vials.

  • Seal the vials tightly.

  • Place the vials in the stability chambers at the specified temperature and humidity conditions.

  • At predetermined time points (e.g., 0, 1, 3, 6, 12 months), remove a set of vials from each storage condition.

  • Visually inspect the samples for any changes in appearance (e.g., color change, precipitation).

  • Measure the pH of the samples (if aqueous-based).

  • Analyze the concentration of this compound in each sample using a validated stability-indicating HPLC or GC method. This method should be able to separate the parent compound from any potential degradation products.

  • Calculate the percentage of the initial this compound concentration remaining at each time point.

  • Identify and quantify any degradation products.

Visualizations

Experimental Workflow for Solubility Determination

Solubility_Workflow A Add excess this compound to a vial B Add known volume of test solvent A->B C Seal and shake (e.g., 24-72h at 25°C) B->C D Allow to settle and centrifuge C->D E Withdraw and filter supernatant D->E F Dilute sample E->F G Analyze by HPLC/GC F->G H Calculate solubility G->H

Caption: Workflow for determining the solubility of this compound.

Logical Relationship of this compound Properties

F6H8_Properties cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_implications Implications for Drug Development A Semifluorinated Alkane (F6H8) B Chemically & Thermally Stable A->B C Physiologically Inert A->C D Low Surface Tension A->D E Non-aqueous A->E I Long Shelf-life B->I F High Biocompatibility C->F G Good Spreading on Surfaces D->G H Preservative-free Formulations E->H

Caption: Key properties of this compound and their implications.

References

Perfluorohexyloctane: A Semifluorinated Alkane for Ophthalmic Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Perfluorohexyloctane (PFHO) is a semifluorinated alkane that has emerged as a novel therapeutic agent for the treatment of dry eye disease (DED).[1][2] Its unique physicochemical properties, including its amphiphilic nature, low surface tension, and ability to form a stable monolayer at the air-liquid interface, make it an effective agent for reducing tear evaporation, a primary cause of DED.[3][4][5] This technical guide provides a comprehensive overview of this compound, including its chemical and physical characteristics, synthesis, mechanism of action, and the experimental protocols used to evaluate its efficacy. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working in the field of ophthalmology.

Physicochemical Properties of this compound

This compound is a clear, colorless, and odorless liquid with the chemical formula C14H17F13. It is a semifluorinated alkane, consisting of a perfluorinated hexyl chain and a hydrogenated octyl chain. This unique structure imparts both lipophobic and lipophilic properties to the molecule, making it slightly amphiphilic. A summary of its key quantitative properties is presented in Table 1.

PropertyValueReference(s)
Molecular Weight 432.26 g/mol
Density 1.331 g/cm³ at 20°C
Boiling Point 223 °C
Melting Point -5.2 °C
Refractive Index Similar to water
Surface Tension Low
Water Solubility Practically insoluble
Vapor Pressure Not available

Table 1: Physicochemical Properties of this compound

Synthesis of this compound

A novel and efficient synthesis of this compound involves a visible light-catalyzed olefin hydroalkylation reaction. This method utilizes perfluorohexyl iodoalkane and 1-octene as starting materials.

Experimental Protocol

A general protocol for the synthesis of this compound is as follows:

  • Reaction Setup: In a suitable reaction vessel, combine perfluorohexyl iodoalkane and 1-octene in an organic solvent such as N,N-dimethylformamide, acetonitrile, tetrahydrofuran, or dichloromethane.

  • Addition of Reagents: Add a tertiary amine (e.g., triethylamine, tributylamine) as an iodine atom seizing agent and a catalytic amount of a solid, odorless mercaptan (e.g., triphenylsilanethiol, 2,5-dihydroxy-1,4-dithiane) as a hydrogen atom donor.

  • Photocatalysis: Introduce a small molecule dicyanobenzene derivative photocatalyst (e.g., 2,4,5,6-tetrakis(9-carbazolyl)-isophthalonitrile).

  • Reaction Conditions: Irradiate the reaction mixture with visible light and maintain the reaction for 8 to 20 hours.

  • Purification: After the reaction is complete, the crude product is purified by fractional distillation to yield pure this compound.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions Perfluorohexyl\nIodoalkane Perfluorohexyl Iodoalkane Reaction Mixture Reaction Mixture Perfluorohexyl\nIodoalkane->Reaction Mixture 1-Octene 1-Octene 1-Octene->Reaction Mixture Organic Solvent\n(e.g., Acetonitrile) Organic Solvent (e.g., Acetonitrile) Organic Solvent\n(e.g., Acetonitrile)->Reaction Mixture Tertiary Amine\n(Iodine Atom Seizing Agent) Tertiary Amine (Iodine Atom Seizing Agent) Tertiary Amine\n(Iodine Atom Seizing Agent)->Reaction Mixture Mercaptan\n(Hydrogen Atom Donor) Mercaptan (Hydrogen Atom Donor) Mercaptan\n(Hydrogen Atom Donor)->Reaction Mixture Photocatalyst & Visible Light Photocatalyst & Visible Light Photocatalyst & Visible Light->Reaction Mixture Crude this compound Crude this compound Reaction Mixture->Crude this compound 8-20 hours Pure this compound Pure this compound Crude this compound->Pure this compound Fractional Distillation

Mechanism of Action in Dry Eye Disease

The primary mechanism of action of this compound in treating DED is the formation of a stable, homogenous monolayer on the surface of the tear film. This layer acts as a barrier to reduce the evaporation of the aqueous layer of the tears, which is a major contributing factor to DED.

DED_Pathway cluster_ded Dry Eye Disease Pathophysiology cluster_pfho This compound Intervention Tear Film Instability Tear Film Instability Increased Tear Evaporation Increased Tear Evaporation Tear Film Instability->Increased Tear Evaporation Ocular Discomfort Ocular Discomfort Increased Tear Evaporation->Ocular Discomfort Topical Application of PFHO Topical Application of PFHO Formation of Stable Monolayer Formation of Stable Monolayer Topical Application of PFHO->Formation of Stable Monolayer Reduced Tear Evaporation Reduced Tear Evaporation Formation of Stable Monolayer->Reduced Tear Evaporation Restored Tear Film Stability Restored Tear Film Stability Reduced Tear Evaporation->Restored Tear Film Stability Symptom Relief Symptom Relief Restored Tear Film Stability->Symptom Relief

Key Efficacy Endpoints and Experimental Protocols

The efficacy of this compound in treating DED has been evaluated in numerous preclinical and clinical studies. Two key endpoints are the in vitro tear evaporation rate and corneal fluorescein staining.

In Vitro Tear Evaporation Rate

This experiment measures the ability of this compound to reduce the evaporation of an aqueous solution, simulating the tear film.

  • Preparation: A known volume of a saline solution (e.g., phosphate-buffered saline) is placed in a well of a microplate.

  • Application of PFHO: A specified volume of this compound is carefully layered on top of the saline solution.

  • Measurement: The plate is placed in a controlled environment (e.g., 35°C and 40% relative humidity), and the change in weight of the well is measured over time using a gravimetric method.

  • Calculation: The evaporation rate is calculated as the rate of weight loss per unit of surface area.

  • Comparison: The evaporation rate of saline with this compound is compared to that of saline alone and saline with other artificial tear solutions.

Evaporation_Workflow Prepare Saline Solution Prepare Saline Solution Layer PFHO Layer PFHO Prepare Saline Solution->Layer PFHO Incubate in Controlled Environment Incubate in Controlled Environment Layer PFHO->Incubate in Controlled Environment Measure Weight Change Measure Weight Change Incubate in Controlled Environment->Measure Weight Change Calculate Evaporation Rate Calculate Evaporation Rate Measure Weight Change->Calculate Evaporation Rate Compare to Controls Compare to Controls Calculate Evaporation Rate->Compare to Controls

Corneal Fluorescein Staining

Corneal fluorescein staining is a clinical method used to assess the integrity of the corneal epithelium. Damage to the epithelium, a common sign of DED, is visualized by the uptake of fluorescein dye.

  • Instillation of Fluorescein: A sterile, single-use fluorescein strip is moistened with a sterile saline solution and gently touched to the inferior conjunctiva of the patient's eye.

  • Observation: After a few seconds, the patient is asked to blink several times to distribute the dye across the ocular surface.

  • Grading: Using a slit lamp with a cobalt blue filter, the cornea is examined for areas of fluorescein staining. The staining is typically graded using a standardized scale, such as the National Eye Institute (NEI) scale, which divides the cornea into five regions and scores the staining in each region from 0 (no staining) to 3 (severe staining).

  • Data Analysis: The total corneal fluorescein staining (tCFS) score is calculated by summing the scores from all regions. A reduction in the tCFS score over the course of treatment indicates an improvement in the health of the corneal epithelium.

Staining_Workflow Instill Fluorescein Dye Instill Fluorescein Dye Patient Blinks Patient Blinks Instill Fluorescein Dye->Patient Blinks Examine Cornea with Slit Lamp Examine Cornea with Slit Lamp Patient Blinks->Examine Cornea with Slit Lamp Grade Staining using NEI Scale Grade Staining using NEI Scale Examine Cornea with Slit Lamp->Grade Staining using NEI Scale Calculate Total Corneal Staining Score Calculate Total Corneal Staining Score Grade Staining using NEI Scale->Calculate Total Corneal Staining Score Compare Scores Over Time Compare Scores Over Time Calculate Total Corneal Staining Score->Compare Scores Over Time

Conclusion

This compound represents a significant advancement in the treatment of dry eye disease. Its unique properties as a semifluorinated alkane allow it to directly address the underlying issue of tear evaporation. The information provided in this technical guide, including its physicochemical properties, synthesis, mechanism of action, and key experimental protocols, offers a comprehensive resource for professionals in the field. Further research into the long-term effects and potential applications of this compound in ophthalmology is warranted and is expected to further solidify its role as a valuable therapeutic agent.

References

The Genesis of a Novel Ocular Therapy: An In-depth Technical Guide to the Early Research and Discovery of Perfluorohexyloctane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorohexyloctane (F6H8) has recently emerged as a first-in-class therapeutic agent for the treatment of dry eye disease (DED), marketed under trade names such as Miebo™, NovaTears®, and EvoTears®.[1][2] Its unique physicochemical properties, stemming from its structure as a semifluorinated alkane (SFA), allow it to effectively address the evaporative component of DED.[3][4] This technical guide delves into the foundational research and discovery of this compound and the broader class of SFAs, tracing their journey from initial synthesis to their eventual application in ophthalmology. The narrative highlights the key scientific milestones, experimental methodologies, and the evolution of understanding that paved the way for this innovative treatment.

Early Discovery and Synthesis of Semifluorinated Alkanes

The story of this compound begins not in the context of ophthalmology, but in the broader exploration of fluorine chemistry. The synthesis of semifluorinated alkanes was first reported in 1962 by G.V.D. Tiers.[5] However, these novel compounds remained largely a scientific curiosity for over two decades. It wasn't until 1984 that SFAs were "rediscovered" and systematically characterized by Rabolt, Russell, and Twieg, who recognized their unique nature as a chemical link between n-alkanes and perfluorocarbons. This rediscovery ignited interest in their unusual properties and potential applications.

General Synthesis Pathway

The early and subsequent synthesis of this compound and other SFAs has generally followed a two-step process. This involves the radical addition of a perfluoroalkyl iodide to an alkene, followed by a dehalogenation step. This fundamental pathway has been elaborated upon in various patents and publications, with modifications to improve yield and purity.

A general representation of this synthesis is as follows:

  • Radical Addition: A perfluoroalkyl iodide (e.g., perfluorohexyl iodide) is reacted with an alkene (e.g., 1-octene) in the presence of an initiator to form an iodinated intermediate.

  • Dehalogenation: The resulting perfluoroalkyl iodooctane is then treated with a reducing agent, such as zinc powder and hydrochloric acid, to remove the iodine and yield the final semifluorinated alkane.

Experimental Protocols

Synthesis of 1-Perfluorohexyloctane (F6H8)

Step 1: Synthesis of Perfluorohexyl Iodooctane

  • Reactants: Perfluorohexyl Iodide and 1-Octene.

  • Initiator: A suitable radical initiator is used.

  • Solvent: The reaction is typically carried out in a suitable solvent or a mixture thereof.

  • Procedure: Perfluorohexyl Iodide is reacted with 1-Octene in the presence of the initiator. The reaction mixture is maintained at a controlled temperature to facilitate the radical addition. The progress of the reaction is monitored until completion.

Step 2: Dehalogenation to 1-Perfluorohexyloctane

  • Reactant: Perfluorohexyl Iodooctane from Step 1.

  • Reagents: A suitable metal catalyst and a reducing agent (e.g., Zinc powder and a proton source like HCl).

  • Solvent: An appropriate solvent or solvent mixture is used.

  • Procedure: The Perfluorohexyl Iodooctane is reacted with the metal catalyst and reducing agent. The reaction is stirred at a controlled temperature until the dehalogenation is complete. The crude product is then isolated.

Purification Protocols

Early and subsequent purification of this compound has employed various techniques to achieve high purity, which is crucial for biomedical applications. These methods include:

  • Distillation: Fractional distillation, including spinning band high-vacuum distillation, is used to separate the desired product from unreacted starting materials and byproducts.

  • Freeze Crystallization: This technique involves dissolving the crude this compound in a suitable solvent at ambient temperature, followed by cooling to a temperature range of -5°C to -75°C to crystallize the pure compound, which is then isolated.

  • Chromatography: Gas chromatography has been used for the analysis and purification of SFAs.

Data Presentation: Physicochemical Properties

The unique properties of this compound stem from its diblock structure, comprising a perfluorinated hexyl chain and a hydrogenated octyl chain. This imparts both lipophilic and lipophobic characteristics to the molecule. The following tables summarize the key physicochemical properties of this compound based on available data.

Property Value Reference
Molecular Formula C₁₄H₁₇F₁₃
Molecular Weight 432.26 g/mol
Appearance Colorless liquid
Density ~1.35 g/cm³
Refractive Index Similar to water
Surface Tension Low
Solubility Profile Observation Reference
Water Insoluble
Hydrocarbons Soluble
Perfluorocarbons Soluble
Silicone Oils Soluble

Mandatory Visualization

Synthesis Workflow for this compound

The following diagram illustrates the general two-step synthesis process for this compound.

G cluster_0 Step 1: Radical Addition cluster_1 Step 2: Dehalogenation cluster_2 Purification A Perfluorohexyl Iodide (C6F13I) D Reaction Vessel A->D B 1-Octene (C8H16) B->D C Initiator C->D E Perfluorohexyl Iodooctane (C14H16F13I) D->E Radical Addition F Perfluorohexyl Iodooctane H Reaction Vessel F->H G Reducing Agent (e.g., Zn, HCl) G->H I Crude this compound (F6H8) H->I Dehalogenation J Crude F6H8 K Distillation / Crystallization J->K L Pure this compound K->L G prop1 Amphiphilic Nature (Lipophilic & Lipophobic) mech1 Forms a Monolayer on Tear Film prop1->mech1 prop2 Low Surface Tension mech2 Spreads Rapidly Across Ocular Surface prop2->mech2 prop3 Inert and Biocompatible mech6 Does Not Require Preservatives prop3->mech6 prop4 High Gas Solubility prop5 Refractive Index Similar to Water mech5 Minimal Visual Disturbance prop5->mech5 prop6 Insolubility in Water prop6->mech6 mech3 Reduces Tear Evaporation mech1->mech3 mech4 Stabilizes the Lipid Layer mech1->mech4 mech2->mech4

References

Methodological & Application

Application Notes and Protocols: Perfluorohexyloctane in Ophthalmology for Dry Eye Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorohexyloctane (PFHO) is a novel, water-free, and preservative-free ophthalmic solution designed for the treatment of dry eye disease (DED), particularly in cases associated with Meibomian gland dysfunction (MGD).[1][2][3] Marketed as Miebo® in the United States, this first-in-class semifluorinated alkane addresses a key factor in the pathophysiology of DED: excessive tear evaporation.[1][4] PFHO works by forming a monolayer on the surface of the tear film, effectively acting as a substitute for the deficient lipid layer and thereby reducing the rate of tear evaporation. This mechanism helps to stabilize the tear film, leading to an improvement in both the signs and symptoms of DED.

These application notes provide a comprehensive overview of the use of this compound in ophthalmology, including its mechanism of action, clinical efficacy data, and detailed protocols for key experiments relevant to the study of this compound.

Mechanism of Action

This compound is a semifluorinated alkane that is physically, chemically, and physiologically inert. Its unique properties, including low surface tension, allow it to spread rapidly across the ocular surface. The primary mechanism of action is the formation of a monolayer at the air-liquid interface of the tear film. This layer mimics the function of the natural tear film's lipid layer, which is often compromised in patients with MGD, a leading cause of evaporative dry eye. By creating this barrier, PFHO significantly reduces the evaporation of the aqueous layer of the tears. This stabilization of the tear film is believed to reduce hyperosmolarity and inflammation of the ocular surface, promoting healing and providing symptomatic relief.

In addition to its anti-evaporative effects, it has been suggested that this compound may also penetrate the meibomian glands and interact with and dissolve altered, viscous meibum.

cluster_0 Pathophysiology of Evaporative Dry Eye Disease cluster_1 Therapeutic Intervention with this compound Meibomian Gland Dysfunction Meibomian Gland Dysfunction Deficient Lipid Layer Deficient Lipid Layer Meibomian Gland Dysfunction->Deficient Lipid Layer Increased Tear Evaporation Increased Tear Evaporation Deficient Lipid Layer->Increased Tear Evaporation Tear Film Instability & Hyperosmolarity Tear Film Instability & Hyperosmolarity Increased Tear Evaporation->Tear Film Instability & Hyperosmolarity Ocular Surface Inflammation & Damage Ocular Surface Inflammation & Damage Tear Film Instability & Hyperosmolarity->Ocular Surface Inflammation & Damage Dry Eye Symptoms Dry Eye Symptoms Ocular Surface Inflammation & Damage->Dry Eye Symptoms This compound Application This compound Application Formation of Monolayer on Tear Film Formation of Monolayer on Tear Film This compound Application->Formation of Monolayer on Tear Film Reduced Tear Evaporation Reduced Tear Evaporation Formation of Monolayer on Tear Film->Reduced Tear Evaporation Reduced Tear Evaporation->Tear Film Instability & Hyperosmolarity Inhibits Tear Film Stabilization Tear Film Stabilization Reduced Tear Evaporation->Tear Film Stabilization Improved Ocular Surface Health Improved Ocular Surface Health Tear Film Stabilization->Improved Ocular Surface Health Alleviation of Dry Eye Symptoms Alleviation of Dry Eye Symptoms Improved Ocular Surface Health->Alleviation of Dry Eye Symptoms

Caption: Mechanism of this compound in Dry Eye Disease.

Clinical Efficacy

The efficacy of this compound has been demonstrated in several clinical trials, most notably the pivotal Phase 3 studies, GOBI and MOJAVE. These multicenter, randomized, double-masked, saline-controlled studies evaluated PFHO in patients with DED and clinical signs of MGD.

Quantitative Data from Pooled Phase 3 Trials (GOBI & MOJAVE)

The following tables summarize the key efficacy endpoints from a pooled analysis of the GOBI and MOJAVE trials. Patients were treated with either this compound or a hypotonic saline (0.6%) control, with one drop administered four times daily for 8 weeks.

Table 1: Change from Baseline in Total Corneal Fluorescein Staining (tCFS) at Week 8

Treatment GroupNBaseline Mean tCFS (SD)LS Mean Change from Baseline (SE)LS Mean Treatment Difference (95% CI)p-value
This compound6145.1 (2.2)-2.2 (0.10)-1.1 (-1.41, -0.79)<0.0001
Hypotonic Saline6035.1 (2.3)-1.1 (0.10)

tCFS was graded on the National Eye Institute (NEI) scale of 0-15, where a lower score indicates improvement.

Table 2: Change from Baseline in Eye Dryness Visual Analog Scale (VAS) Score at Week 8

Treatment GroupNBaseline Mean VAS (SD)LS Mean Change from Baseline (SE)LS Mean Treatment Difference (95% CI)p-value
This compound61467.2 (19.4)-28.9 (0.95)-9.0 (-11.90, -6.00)<0.0001
Hypotonic Saline60366.0 (19.3)-19.9 (0.96)

Eye dryness was rated on a 0-100 visual analog scale, where a lower score indicates improvement.

Long-Term Safety and Efficacy (KALAHARI Study)

The KALAHARI study, an open-label extension of the GOBI trial, demonstrated that the improvements in signs and symptoms of DED were maintained for up to 52 weeks with continued use of this compound. The treatment was found to be safe and well-tolerated over the long term.

Safety Profile

This compound has a favorable safety and tolerability profile. The most common adverse event reported in clinical trials was blurred vision, which was typically mild and transient. In the pooled analysis of the GOBI and MOJAVE studies, blurred vision was reported in 2.1% of patients receiving this compound.

Experimental Protocols

In Vitro Evaporation Rate Assay

This protocol is based on the gravimetric method used to assess the anti-evaporative properties of this compound.

Objective: To measure the rate of evaporation of an aqueous solution with and without a surface layer of this compound.

Materials:

  • Analytical balance (readable to 0.0001 g)

  • Small, shallow containers (e.g., petri dishes)

  • Phosphate-buffered saline (PBS)

  • This compound ophthalmic solution

  • Controlled environment chamber (optional, to maintain constant temperature and humidity)

Procedure:

  • Place a known volume (e.g., 1 mL) of PBS into a pre-weighed container.

  • Record the initial weight of the container with PBS.

  • For the experimental group, carefully layer a known volume (e.g., 50-100 µL) of this compound onto the surface of the PBS. For the control group, no layer is added.

  • Place the containers on the analytical balance (or in a controlled environment) and record the weight at regular intervals (e.g., every 10 minutes) over a set period (e.g., 100 minutes).

  • Calculate the rate of evaporation by determining the change in weight over time. The evaporation rate can be expressed as mass per unit of time (e.g., mg/min).

  • Compare the evaporation rates of the control and experimental groups to determine the percentage inhibition of evaporation by this compound.

cluster_0 Experimental Workflow Start Start Prepare PBS Samples Prepare PBS Samples Start->Prepare PBS Samples Weigh Samples Weigh Samples Prepare PBS Samples->Weigh Samples Apply PFHO Layer (Experimental Group) Apply PFHO Layer (Experimental Group) Weigh Samples->Apply PFHO Layer (Experimental Group) No Layer (Control Group) No Layer (Control Group) Weigh Samples->No Layer (Control Group) Incubate and Record Weight Periodically Incubate and Record Weight Periodically Apply PFHO Layer (Experimental Group)->Incubate and Record Weight Periodically No Layer (Control Group)->Incubate and Record Weight Periodically Calculate Evaporation Rate Calculate Evaporation Rate Incubate and Record Weight Periodically->Calculate Evaporation Rate Compare Groups and Determine Inhibition Compare Groups and Determine Inhibition Calculate Evaporation Rate->Compare Groups and Determine Inhibition End End Compare Groups and Determine Inhibition->End

Caption: In Vitro Evaporation Rate Assay Workflow.
Clinical Assessment of Corneal Staining

This protocol outlines the procedure for assessing total corneal fluorescein staining (tCFS) as conducted in the GOBI and MOJAVE trials.

Objective: To quantify the degree of corneal epithelial damage.

Materials:

  • Sterile, single-use fluorescein sodium ophthalmic strips

  • Preservative-free saline

  • Slit-lamp biomicroscope with a cobalt blue filter and a yellow barrier filter (Wratten #12 or equivalent)

Procedure:

  • Moisten the fluorescein strip with a single drop of preservative-free saline. Avoid over-saturating the strip.

  • Gently touch the moistened strip to the inferior palpebral conjunctiva, avoiding contact with the cornea.

  • Instruct the patient to blink several times to distribute the fluorescein dye evenly across the ocular surface.

  • After a standardized time interval (e.g., 1-3 minutes) post-instillation, examine the cornea using the slit-lamp with the cobalt blue and yellow filters.

  • Grade the cornea in five distinct regions (central, superior, inferior, nasal, and temporal) using the National Eye Institute (NEI) scale (0-3 for each region).

    • 0: No staining

    • 1: Mild, scattered punctate staining

    • 2: Moderate, more diffuse punctate staining

    • 3: Severe, confluent staining or corneal ulceration

  • The tCFS score is the sum of the scores from the five regions, with a total possible score of 15.

Clinical Assessment of Eye Dryness Symptoms

This protocol describes the use of a Visual Analog Scale (VAS) to measure the subjective symptom of eye dryness.

Objective: To quantify the patient's perception of eye dryness.

Materials:

  • A 100-mm horizontal line printed on paper or a digital interface.

  • The line is anchored at the left end with "no discomfort" and at the right end with "maximum discomfort".

Procedure:

  • Provide the patient with the VAS and the following instructions: "Please place a vertical mark on the line to indicate the level of eye dryness you are currently experiencing. The left end of the line represents no dryness at all, and the right end represents the most severe dryness you can imagine."

  • The score is determined by measuring the distance in millimeters from the left end of the line to the patient's mark.

  • This assessment should be conducted in a consistent manner at each study visit to ensure reliability.

Conclusion

This compound represents a significant advancement in the treatment of dry eye disease, offering a novel mechanism of action that directly addresses excessive tear evaporation. Its demonstrated efficacy in improving both the signs and symptoms of DED, coupled with a favorable safety profile, makes it a valuable therapeutic option for patients, particularly those with Meibomian gland dysfunction. The protocols outlined in these application notes provide a framework for the preclinical and clinical evaluation of this and similar ophthalmic compounds.

References

Application Notes and Protocols for the Quantification of Perfluorohexyloctane in Tissues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorohexyloctane (PFHO), a semifluorinated alkane (F6H8), is a novel therapeutic agent primarily used in ophthalmology for the treatment of dry eye disease.[1] Its unique physical and chemical properties, including high gas solubility and low surface tension, allow it to form a stable, thin layer on the tear film, reducing evaporation.[1] Understanding the distribution and concentration of this compound in ocular and other tissues is crucial for preclinical and clinical drug development, enabling the assessment of its pharmacokinetic profile, efficacy, and safety.

General Workflow for this compound Quantification in Tissues

The overall process for determining the concentration of this compound in tissue samples involves several key stages, from sample collection to data analysis. Each step must be carefully controlled to ensure the accuracy and reliability of the results.

General_Workflow cluster_preanalytical Pre-Analytical cluster_analytical Analytical cluster_postanalytical Post-Analytical Sample_Collection Tissue Sample Collection Sample_Homogenization Sample Homogenization Sample_Collection->Sample_Homogenization Extraction Analyte Extraction (LLE or SPE) Sample_Homogenization->Extraction Analysis GC-MS or LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing and Quantification Analysis->Data_Processing Method_Validation Method Validation Data_Processing->Method_Validation Detailed_Workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_analysis Data Analysis Weigh_Tissue Weigh Frozen Tissue Sample Homogenize Homogenize with Buffer Weigh_Tissue->Homogenize Add_IS Spike with Internal Standard Homogenize->Add_IS Extract Liquid-Liquid or Solid-Phase Extraction Add_IS->Extract Evaporate Evaporate Solvent Extract->Evaporate Reconstitute Reconstitute in Injection Solvent Evaporate->Reconstitute Inject_Sample Inject into GC-MS or LC-MS/MS Reconstitute->Inject_Sample Separate Chromatographic Separation Inject_Sample->Separate Detect Mass Spectrometric Detection (SIM/MRM) Separate->Detect Integrate_Peaks Integrate Peak Areas Detect->Integrate_Peaks Calibrate Generate Calibration Curve Integrate_Peaks->Calibrate Quantify Calculate Concentration Calibrate->Quantify

References

Application Notes and Protocols for In Vitro Studies with Perfluorohexyloctane (F6H8)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorohexyloctane (F6H8) is a semifluorinated alkane approved for the treatment of dry eye disease (DED).[1][2] It is a single-component, water-free, and preservative-free ophthalmic solution.[3] The primary mechanism of action of F6H8 is the formation of a monolayer at the air-liquid interface of the tear film, which helps to reduce tear evaporation.[4][5] This action is particularly beneficial in evaporative dry eye, often associated with Meibomian Gland Dysfunction (MGD). By stabilizing the lipid layer of the tear film, F6H8 helps to break the vicious cycle of tear hyperosmolarity and inflammation that characterizes DED.

These application notes provide detailed protocols for key in vitro experiments to evaluate the biophysical and cellular effects of F6H8 on the ocular surface.

Application Note 1: Assessment of Evaporation Inhibition

A primary function of this compound is to reduce tear evaporation. This can be quantified in vitro using a gravimetric assay to measure the rate of evaporation from a saline solution.

Data Presentation: In Vitro Evaporation Rate of Saline with this compound
ConditionTemperature (°C)Evaporation Rate (µm/min) (Mean ± SEM)Inhibition of Evaporation (%)Reference
PBS alone254.06 ± 0.06N/A
F6H8 alone250.137 ± 0.004N/A
100 µL F6H8 over PBS25Not specified81%
PBS alone35Not specifiedN/A
11 µL F6H8 over PBS35Not specified28%
100 µL F6H8 over PBS35Not specified88%
Human Meibum over PBS35Not specified8%
11 µL F6H8 + Meibum over PBS35Not specified34%
Saline aloneNot specifiedNot specifiedN/A
F6H8 over SalineNot specifiedNot specified84%
Experimental Protocol: In Vitro Gravimetric Evaporation Rate Assay

Objective: To determine the effect of this compound on the rate of evaporation of an aqueous solution in vitro.

Materials:

  • This compound (F6H8)

  • Phosphate-buffered saline (PBS) or physiological saline

  • Artificial tears (for comparison)

  • Human meibum (optional, for comparison)

  • Small, cylindrical, flat-bottomed containers (e.g., weighing dishes)

  • Analytical balance with a draft shield (readable to at least 0.1 mg)

  • Temperature-controlled environment (e.g., incubator or water bath-controlled aluminum block)

  • Pipettes

Procedure:

  • Environmental Control: Set the temperature-controlled environment to the desired temperature (e.g., 25°C or 35°C). Allow the environment to equilibrate.

  • Sample Preparation:

    • For baseline measurements, add a known volume (e.g., 1 mL) of PBS or saline to a pre-weighed container.

    • For test conditions, add a known volume of PBS or saline to a pre-weighed container. Then, carefully layer a specified volume of F6H8 (e.g., 11 µL for a single drop or 100 µL) on top of the aqueous solution.

    • Prepare separate containers for each condition to be tested (e.g., PBS alone, F6H8 over PBS, artificial tears over PBS).

  • Gravimetric Measurement:

    • Immediately after sample preparation, place the container on the analytical balance and record the initial weight.

    • Record the weight of the container at regular intervals (e.g., every 5 or 10 minutes) for a set duration (e.g., 60-120 minutes).

  • Calculation of Evaporation Rate:

    • Calculate the weight loss at each time point by subtracting the current weight from the initial weight.

    • Convert the weight loss (in mg) to volume loss (in µL), assuming the density of the evaporated liquid is approximately 1 g/cm³.

    • Calculate the evaporation rate by plotting the cumulative volume loss against time and determining the slope of the linear portion of the graph.

    • Normalize the evaporation rate to the surface area of the liquid in the container to express the rate in µm/min.

  • Data Analysis:

    • Compare the evaporation rates of the different conditions.

    • Calculate the percentage inhibition of evaporation for each test condition relative to the control (PBS or saline alone) using the formula: % Inhibition = [(Rate_control - Rate_test) / Rate_control] * 100

cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis A Pre-weigh containers B Add PBS/Saline A->B C Layer F6H8 or control B->C D Place on analytical balance in a temperature-controlled environment C->D E Record initial weight D->E F Record weight at regular intervals E->F G Calculate weight loss over time F->G H Convert weight loss to volume loss G->H I Calculate evaporation rate H->I J Determine % inhibition of evaporation I->J

Experimental workflow for the in vitro gravimetric evaporation rate assay.

Application Note 2: Evaluation of Cytotoxicity on Ocular Surface Cells

It is crucial to ensure that any topical ophthalmic solution is not toxic to the cells of the ocular surface. In vitro cytotoxicity assays using human corneal epithelial cells or meibomian gland epithelial cells are valuable tools for this assessment.

Experimental Protocol: Cell Viability (MTT) Assay

Objective: To assess the potential cytotoxicity of this compound on cultured human ocular surface cells.

Materials:

  • Human corneal epithelial cells (HCEC) or human meibomian gland epithelial cells (HMGEC)

  • Appropriate cell culture medium and supplements

  • This compound (F6H8)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Positive control for cytotoxicity (e.g., 0.1% Triton X-100)

  • Negative control (cell culture medium)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HCEC or HMGEC to approximately 80% confluency.

    • Trypsinize and seed the cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare different concentrations of F6H8. As F6H8 is not water-soluble, it can be added directly to the cell culture medium and vortexed to create a suspension, or a suitable solvent can be used (with appropriate solvent controls).

    • Remove the culture medium from the wells and replace it with the medium containing the various concentrations of F6H8, the positive control, or the negative control.

    • Incubate for a relevant exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently agitate the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and MTT solution only) from the absorbance of the sample wells.

    • Calculate the percentage of cell viability for each treatment condition relative to the negative control (untreated cells) using the formula: % Cell Viability = (Absorbance_sample / Absorbance_control) * 100

    • Plot the percentage of cell viability against the concentration of F6H8 to determine the cytotoxic potential.

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed ocular cells in a 96-well plate B Incubate for 24h A->B C Treat cells with F6H8 and controls B->C D Incubate for desired exposure time C->D E Add MTT solution D->E F Incubate for 2-4h E->F G Solubilize formazan crystals F->G H Measure absorbance at 570 nm G->H I Calculate % cell viability H->I

Workflow for assessing the cytotoxicity of this compound using the MTT assay.

Application Note 3: Investigation of Anti-Inflammatory Effects (Potential Application)

Rationale: Dry eye disease is characterized by ocular surface inflammation. By preventing tear evaporation and subsequent hyperosmolarity, F6H8 may indirectly reduce the inflammatory response. Direct in vitro investigation of the anti-inflammatory properties of F6H8 on ocular surface cells is a potential area of research, although specific data is currently limited.

Experimental Protocol: Cytokine Measurement by ELISA

Objective: To investigate the effect of this compound on the production of pro-inflammatory cytokines by human corneal epithelial cells.

Materials:

  • Human corneal epithelial cells (HCEC)

  • Cell culture medium and supplements

  • This compound (F6H8)

  • Inflammatory stimulus (e.g., lipopolysaccharide (LPS), TNF-α, or hyperosmotic medium)

  • ELISA kits for target cytokines (e.g., IL-6, IL-8, TNF-α)

  • 24-well or 48-well cell culture plates

  • Bradford assay reagents for protein quantification

  • Microplate reader

Procedure:

  • Cell Culture and Stimulation:

    • Seed HCECs in multi-well plates and grow to confluency.

    • Pre-treat the cells with different concentrations of F6H8 for a specified period (e.g., 1-2 hours).

    • Introduce an inflammatory stimulus to the cell culture medium to induce cytokine production. Include appropriate controls (untreated cells, cells with stimulus only, cells with F6H8 only).

    • Incubate for a suitable time to allow for cytokine secretion (e.g., 6-24 hours).

  • Sample Collection:

    • Collect the cell culture supernatant (conditioned medium) from each well.

    • Centrifuge the supernatant to remove any cellular debris.

    • Store the supernatant at -80°C until the ELISA is performed.

    • Lyse the cells remaining in the wells to determine the total protein content for normalization.

  • Protein Quantification (Cell Lysate):

    • Determine the total protein concentration in the cell lysates using a Bradford assay or similar method. This will be used to normalize the cytokine levels to the amount of cellular protein.

  • ELISA:

    • Perform the ELISA for the target cytokines according to the manufacturer's instructions. This typically involves:

      • Coating a 96-well plate with a capture antibody.

      • Adding the collected cell culture supernatants and a standard curve of known cytokine concentrations.

      • Adding a detection antibody.

      • Adding an enzyme-conjugated secondary antibody.

      • Adding a substrate to produce a colorimetric signal.

  • Data Analysis:

    • Measure the absorbance of each well using a microplate reader.

    • Generate a standard curve by plotting the absorbance values against the known cytokine concentrations.

    • Determine the concentration of the target cytokine in each sample from the standard curve.

    • Normalize the cytokine concentration to the total protein content of the corresponding cell lysate.

    • Compare the normalized cytokine levels between the different treatment groups to assess the effect of F6H8 on inflammation.

cluster_culture Cell Culture & Treatment cluster_collection Sample Collection cluster_analysis Analysis A Culture ocular cells B Pre-treat with F6H8 A->B C Add inflammatory stimulus B->C D Incubate C->D E Collect supernatant D->E F Lyse cells D->F G Measure cytokines in supernatant (ELISA) E->G H Measure total protein in cell lysate F->H I Normalize cytokine levels G->I H->I J Compare treatment groups I->J

Proposed workflow for investigating the anti-inflammatory effects of this compound.

Visualization of this compound's Mechanism of Action

Based on current scientific understanding, the primary mechanism of action of this compound is physical, rather than through direct interaction with cellular signaling pathways. Therefore, a traditional signaling pathway diagram is not applicable. The following diagram illustrates the logical relationship of how F6H8's anti-evaporative properties interrupt the vicious cycle of dry eye disease.

cluster_vicious_cycle Vicious Cycle of Dry Eye Disease cluster_intervention Intervention A Tear Film Instability & Evaporation B Tear Hyperosmolarity A->B leads to C Ocular Surface Inflammation & Damage B->C causes C->A exacerbates F6H8 This compound (F6H8) F6H8->A Inhibits

Logical workflow of this compound interrupting the vicious cycle of dry eye disease.

Conclusion

The in vitro protocols outlined in these application notes provide a framework for the evaluation of this compound's key biophysical and cytotoxic properties. The gravimetric evaporation assay is fundamental to demonstrating its primary mechanism of action, while cell viability assays are essential for confirming its safety on ocular surface cells. Further research into the potential direct anti-inflammatory effects of F6H8 could provide additional insights into its therapeutic benefits for dry eye disease.

References

Perfluorohexyloctane in Preclinical Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorohexyloctane (PFHO) is a semifluorinated alkane that has gained significant attention as a novel, water-free, and preservative-free treatment for dry eye disease (DED).[1][2] Its unique physicochemical properties, particularly its ability to form a monolayer at the air-liquid interface of the tear film, directly address the excessive evaporation that is a primary driver of DED.[3] This document provides a comprehensive overview of the preclinical evaluation of PFHO in various animal models, summarizing key quantitative data and detailing experimental protocols to guide further research and development.

Mechanism of Action

Preclinical studies suggest that PFHO functions as a surrogate for the natural tear film lipid layer. Upon instillation, it rapidly spreads across the ocular surface to form a stable, anti-evaporative layer. This mechanism is primarily physical, aiming to stabilize the tear film, reduce friction during blinking, and promote healing of the ocular surface. An in vitro study demonstrated that PFHO can reduce the evaporation rate of saline by approximately 80-81%.

cluster_0 This compound (PFHO) Application cluster_1 Tear Film Interaction cluster_2 Therapeutic Outcomes PFHO Instillation PFHO Instillation Spreads on Tear Film Spreads on Tear Film PFHO Instillation->Spreads on Tear Film Physical Action Forms Monolayer Forms Monolayer Spreads on Tear Film->Forms Monolayer Inhibits Evaporation Inhibits Evaporation Forms Monolayer->Inhibits Evaporation Tear Film Stabilization Tear Film Stabilization Inhibits Evaporation->Tear Film Stabilization Reduced Ocular Surface Damage Reduced Ocular Surface Damage Tear Film Stabilization->Reduced Ocular Surface Damage Symptom Relief Symptom Relief Tear Film Stabilization->Symptom Relief

Figure 1: Proposed mechanism of action for this compound (PFHO) in managing dry eye disease.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical evaluations of this compound.

Table 1: In Vitro Evaporation Inhibition
Model SystemPFHO VolumeEvaporation Inhibition RateReference
Saline≥50 μL~80%
Saline with Meibum11 µL34%
Saline with Meibum100 µL83%
Table 2: Pharmacokinetic Profile in Rabbits
ParameterFindingDurationReference
Presence in TearsHigh LevelsAt least 6 hours
Presence in Meibomian GlandsDetectedUp to 24 hours
Systemic AbsorptionNegligible/Minimal-
Table 3: Toxicology Profile
SpeciesStudy TypeDosing RouteDose/DurationKey FindingsReference
RatMaximum Tolerated Dose (MTD)OralUp to 5000 mg/kg/day for 1 weekMTD >5000 mg/kg/day; No significant adverse effects observed.
Rat4-Week Oral ToxicityOralUp to 2000 mg/kg/dayNo mortality or treatment-related adverse effects.
Rabbit4 and 26-Week Ocular ToxicityOcular40 µL four times a dayWell-tolerated; occasional conjunctival congestion; No significant ocular irritation or toxicity.
Rabbit26-Week Ocular ToxicityOcular428.8 mg/dayOcular No-Observed-Adverse-Effect Level (NOAEL) of 213.92 mg/eye/day.
-Genotoxicity (Ames, Chromosome Aberration, Micronucleus)In vitro / In vivo-All studies were negative.

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

Protocol 1: Ocular Toxicity and Tolerability in Rabbits

Objective: To assess the local and systemic toxicity of topically administered this compound over an extended period.

Animal Model: New Zealand White rabbits.

Materials:

  • This compound (100% solution)

  • Calibrated micropipette

  • Slit-lamp biomicroscope

  • Applanation tonometer

  • Indirect ophthalmoscope

  • Fluorescein sodium ophthalmic strips

Procedure:

  • Acclimatization: Acclimate animals to the housing conditions for a minimum of 7 days.

  • Group Assignment: Randomly assign animals to a control group (vehicle, if applicable, though PFHO is its own vehicle) and a treatment group.

  • Dosing: Instill 40 µL of this compound into the conjunctival sac of each eye four times daily.

  • Duration: Continue the dosing regimen for 4 and 26 weeks.

  • Clinical Observations: Conduct daily observations for signs of systemic toxicity (changes in behavior, body weight, food consumption).

  • Ocular Examinations: Perform weekly comprehensive ocular examinations including:

    • Slit-lamp biomicroscopy to assess for conjunctival congestion, discharge, and corneal abnormalities.

    • Intraocular pressure measurement using applanation tonometry.

    • Fundus examination using indirect ophthalmoscopy.

    • Corneal fluorescein staining to evaluate for epithelial defects.

  • Necropsy and Histopathology: At the end of the study, perform a complete necropsy and histopathological examination of ocular tissues and major organs.

Animal Acclimatization Animal Acclimatization Group Assignment Group Assignment Animal Acclimatization->Group Assignment Daily Dosing (40 µL QID) Daily Dosing (40 µL QID) Group Assignment->Daily Dosing (40 µL QID) Clinical & Ocular Observations Clinical & Ocular Observations Daily Dosing (40 µL QID)->Clinical & Ocular Observations 4 and 26 Weeks Necropsy & Histopathology Necropsy & Histopathology Clinical & Ocular Observations->Necropsy & Histopathology

Figure 2: Experimental workflow for the rabbit ocular toxicity study of this compound.

Protocol 2: Systemic Toxicity in Rats

Objective: To determine the maximum tolerated dose (MTD) and assess systemic toxicity following oral administration of this compound.

Animal Model: Sprague-Dawley rats.

Materials:

  • This compound (100% solution)

  • Oral gavage needles

  • Standard laboratory animal diet and water

Procedure:

  • Acclimatization: Acclimate animals for at least one week prior to the study.

  • Dose Groups: Establish multiple dose groups, for example: 1000, 2000, and 5000 mg/kg/day for the MTD study, and 200, 1000, and 2000 mg/kg/day for the 4-week study.

  • Administration: Administer this compound via oral gavage once daily.

  • Duration: Conduct the MTD study for 1 week and the repeated-dose toxicity study for 4 weeks.

  • Monitoring:

    • Record clinical signs, behavior, body weight, and food consumption daily.

    • Collect blood and urine samples for clinical pathology at the end of the study.

  • Pathology: Perform a full necropsy, record organ weights, and conduct macroscopic and microscopic examination of tissues.

Acclimatization Acclimatization Dose Group Assignment Dose Group Assignment Acclimatization->Dose Group Assignment Daily Oral Gavage Daily Oral Gavage Dose Group Assignment->Daily Oral Gavage Daily Monitoring Daily Monitoring Daily Oral Gavage->Daily Monitoring 1 or 4 Weeks Clinical Pathology Clinical Pathology Daily Monitoring->Clinical Pathology Necropsy & Pathology Necropsy & Pathology Clinical Pathology->Necropsy & Pathology

Figure 3: Experimental workflow for the rat oral toxicity study of this compound.

Protocol 3: In Vitro Evaporation Rate Assay

Objective: To quantify the ability of this compound to inhibit evaporation from an aqueous surface.

Materials:

  • Analytical balance

  • Controlled environment chamber (temperature and humidity)

  • Petri dishes or similar vessels

  • Saline solution (0.9% NaCl)

  • This compound

Procedure:

  • Preparation: Place a known volume of saline solution into a petri dish.

  • Baseline Measurement: Record the initial weight of the saline-containing dish.

  • Application of PFHO: Carefully layer a specific volume of this compound (e.g., 50 µL, 100 µL) onto the surface of the saline. A control dish with only saline should be run in parallel.

  • Incubation: Place the dishes in a controlled environment chamber at a constant temperature (e.g., 25°C).

  • Gravimetric Analysis: Record the weight of the dishes at regular time intervals.

  • Calculation: Calculate the rate of evaporation by determining the mass loss over time. The percentage of evaporation inhibition can be calculated by comparing the evaporation rate of the PFHO-layered saline to that of the saline-only control.

Conclusion

The preclinical data available for this compound strongly support its safety and efficacy for the treatment of dry eye disease. The compound is well-tolerated in animal models with minimal systemic absorption and no significant local or systemic toxicity. Its primary mechanism of action, the formation of an anti-evaporative layer on the tear film, is a novel approach that addresses a key underlying cause of DED. The protocols outlined in this document provide a foundation for further investigation into the properties and applications of this compound in ophthalmology.

References

Formulation of Perfluorohexyloctane for Ophthalmic Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorohexyloctane (PFHO) is a semifluorinated alkane that has emerged as a novel, first-in-class treatment for dry eye disease (DED), particularly in cases associated with meibomian gland dysfunction (MGD).[1][2] Its unique physicochemical properties allow it to act as a surrogate for the tear film's lipid layer, primarily by reducing the evaporation of the aqueous tear component.[3][4][5] The approved ophthalmic solution is a sterile, single-component formulation consisting of 100% this compound, devoid of water, preservatives, or other excipients. This non-aqueous nature simplifies the formulation but necessitates specific analytical and evaluation protocols.

These application notes provide a comprehensive overview of the formulation, characterization, and evaluation of this compound ophthalmic solutions. Detailed experimental protocols are provided to guide researchers and drug development professionals in their work with this innovative therapeutic agent.

Physicochemical Properties and Formulation

This compound is a clear, colorless liquid that is practically immiscible with water. Its amphiphilic nature, with a lipophilic octyl group and a lipophobic perfluorohexyl group, allows it to spread rapidly across the ocular surface and form a stable monolayer at the air-tear interface.

Formulation: The final drug product is a sterile solution containing 100% this compound. Due to its inert and non-aqueous nature, it does not support microbial growth, thus eliminating the need for preservatives. The manufacturing process involves ensuring the sterility of the bulk liquid and the primary packaging components, followed by an aseptic filling process.

Table 1: Key Physicochemical Properties of this compound

PropertyValue/DescriptionSignificance for Ophthalmic Use
Molecular FormulaC14H17F13Defines the chemical identity of the active substance.
Molecular Weight432.26 g/mol Relevant for various analytical calculations.
AppearanceClear, colorless liquidEnsures patient acceptance and lack of visual obstruction upon instillation.
Water SolubilityPractically immiscibleA key feature of its non-aqueous formulation, preventing dilution by tears and providing a persistent effect.
ViscosityLowAllows for easy drop instillation and rapid spreading across the ocular surface.
Surface TensionLowFacilitates rapid spreading and formation of a uniform monolayer on the tear film.
Refractive IndexSimilar to waterMinimizes visual disturbances upon application.

Experimental Protocols

Physicochemical Characterization

1.1. Viscosity Measurement

  • Objective: To determine the dynamic viscosity of the this compound solution.

  • Apparatus: A rotational viscometer (e.g., Brookfield LVDV-E) with a suitable spindle (e.g., CPA-40Z or equivalent for small sample volumes).

  • Procedure:

    • Calibrate the viscometer according to the manufacturer's instructions.

    • Equilibrate the this compound sample to the desired temperature (e.g., 25°C and 35°C) in a temperature-controlled bath.

    • Pipette the specified volume of the sample into the viscometer's sample chamber.

    • Lower the spindle into the sample to the immersion mark.

    • Set the spindle speed to achieve a torque reading within the recommended range (typically 10-100%).

    • Allow the reading to stabilize and record the viscosity in millipascal-seconds (mPa·s).

    • Perform the measurement in triplicate and report the mean and standard deviation.

1.2. Surface Tension Measurement

  • Objective: To measure the surface tension of this compound, which is critical for its spreading properties.

  • Apparatus: A tensiometer using the Du Noüy ring or Wilhelmy plate method.

  • Procedure:

    • Calibrate the tensiometer with a liquid of known surface tension (e.g., sterile water).

    • Place the this compound sample in a clean, temperature-controlled vessel.

    • For the Du Noüy ring method, immerse the platinum-iridium ring in the sample and then slowly pull it through the liquid-air interface.

    • The force required to detach the ring is measured and used to calculate the surface tension in millinewtons per meter (mN/m).

    • For the Wilhelmy plate method, a thin plate is brought into contact with the liquid surface, and the force due to wetting is measured.

    • Conduct measurements at a controlled temperature (e.g., 25°C).

    • Perform the measurement in triplicate and report the mean and standard deviation.

1.3. Subvisible Particle Analysis

  • Objective: To quantify the number of subvisible particles in the final product. While the FDA summary review for Miebo stated a specification for subvisible particles is not necessary, this protocol is included for developmental and quality control purposes.

  • Apparatus: A light obscuration particle counter or a dynamic particle image analysis system.

  • Procedure (using Light Obscuration):

    • Calibrate the instrument using a certified particle size standard.

    • Carefully degas the this compound sample to prevent air bubbles from interfering with the measurement.

    • Pass the sample through the sensor of the particle counter.

    • The instrument will count and size the particles based on the amount of light they block.

    • Report the number of particles per milliliter at different size ranges (e.g., ≥10 µm and ≥25 µm), as specified in relevant pharmacopeias for ophthalmic solutions.

    • Perform the analysis in a clean environment to avoid extraneous contamination.

In Vitro Performance Testing

2.1. Evaporation Rate Reduction

  • Objective: To quantify the ability of this compound to reduce the evaporation of an underlying aqueous layer, simulating the tear film.

  • Apparatus: A gravimetric evaporimeter or a controlled environment chamber with a microbalance.

  • Procedure:

    • Create a model tear film by adding a known volume of a buffered salt solution to a small, shallow well on a microbalance.

    • Maintain the temperature and humidity of the surrounding environment to mimic ocular surface conditions (e.g., 35°C and 40% relative humidity).

    • Record the weight loss over time to establish a baseline evaporation rate for the aqueous solution.

    • In a separate well, add the same volume of the buffered salt solution and then carefully apply a thin layer of this compound on top.

    • Record the weight loss over time for the layered system.

    • Calculate the evaporation rate for both the control and the this compound-covered samples.

    • The percentage reduction in evaporation rate can be calculated as: [ (Rate_control - Rate_PFHO) / Rate_control ] * 100.

Preclinical Evaluation

3.1. Animal Models of Dry Eye Disease

  • Objective: To evaluate the efficacy and safety of this compound in a relevant animal model of DED.

  • Models:

    • Scopolamine-Induced Dry Eye: Systemic administration of scopolamine in mice or rats to reduce tear production, creating an aqueous-deficient dry eye model.

    • Controlled Environment Model: Housing animals in a chamber with low humidity and constant airflow to induce evaporative dry eye.

    • Lacrimal Gland Excision Model: Surgical removal of the lacrimal gland to create a severe aqueous-deficient dry eye model.

  • General Protocol:

    • Induce DED in the chosen animal model (e.g., rabbits or mice).

    • Divide the animals into treatment (this compound) and control (e.g., saline) groups.

    • Administer one drop of the assigned treatment to the ocular surface at a specified frequency (e.g., four times daily).

    • Evaluate efficacy endpoints at baseline and various time points throughout the study.

    • Monitor for any signs of ocular irritation or adverse effects.

Table 2: Common Endpoints in Preclinical DED Models

EndpointMethodDescription
Corneal Fluorescein StainingSlit-lamp biomicroscopy with a cobalt blue filter after instillation of fluorescein dye.Assesses corneal epithelial damage. The cornea is graded based on the extent and pattern of staining.
Tear Film Break-Up Time (TFBUT)Measurement of the time it takes for dry spots to appear on the cornea after a blink, following fluorescein instillation.Evaluates the stability of the tear film.
Tear VolumeSchirmer's test or phenol red thread test.Measures the volume of aqueous tear production.
Goblet Cell DensityHistological analysis of conjunctival tissue sections stained with Periodic acid-Schiff (PAS).Quantifies the number of mucin-producing goblet cells, which are often reduced in DED.

Good Manufacturing Practices (GMP) for a Sterile, Single-Component Ophthalmic Solution

The manufacturing of a sterile product like this compound ophthalmic solution requires strict adherence to GMP to prevent contamination and ensure product safety and efficacy.

  • Controlled Environment: The entire manufacturing process, especially the aseptic filling, must be conducted in a cleanroom environment with HEPA-filtered air and controlled differential pressures to minimize particulate and microbial contamination.

  • Sterilization of Components: All components that come into contact with the product, including the bulk this compound, bottles, and dropper tips, must be sterilized using validated methods. Given that this compound is non-aqueous, sterile filtration through a 0.22-µm filter is a common method for the liquid itself. Packaging components may be sterilized by methods such as ethylene oxide or gamma irradiation.

  • Aseptic Filling: The transfer of the sterile this compound into sterile containers and the sealing of these containers must be performed under aseptic conditions to maintain sterility.

  • Container Closure Integrity: The chosen bottle and cap system must be validated to maintain the sterility of the product throughout its shelf life.

  • Quality Control: Rigorous in-process and final product testing is required, including sterility testing, identity and purity of this compound, and fill volume verification.

Conclusion

The formulation of this compound for ophthalmic use represents a paradigm shift towards single-component, non-aqueous therapies for dry eye disease. Its development and evaluation require a thorough understanding of its unique physicochemical properties. The protocols outlined in these application notes provide a framework for the systematic characterization and preclinical assessment of this compound ophthalmic solutions, supporting further research and development in this area. Adherence to stringent GMP is paramount in ensuring the safety and sterility of the final product for patient use.

References

Application Notes and Protocols for Clinical Trial Design of Perfluorohexyloctane-Based Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorohexyloctane (PFHO) is a novel, water-free, and preservative-free ophthalmic solution designed for the treatment of dry eye disease (DED), particularly in patients with Meibomian Gland Dysfunction (MGD).[1][2][3][4] Marketed as MIEBO®, it is the first and only FDA-approved treatment that directly targets tear evaporation.[5] Its unique mechanism of action involves forming a monolayer on the surface of the tear film, which helps to prevent the evaporation of the aqueous layer, thereby stabilizing the tear film and alleviating the signs and symptoms of DED.

These application notes provide a comprehensive guide for designing and implementing clinical trials for PFHO-based therapies, with a focus on key experimental protocols and data presentation.

Mechanism of Action

This compound is a semifluorinated alkane that is chemically and biologically inert. When instilled in the eye, it spreads across the tear film to form a thin, stable layer. This layer acts as a barrier to evaporation, supplementing the deficient lipid layer often seen in patients with MGD. This physical mechanism of action minimizes the potential for systemic absorption and associated side effects.

cluster_0 Ocular Surface Cornea Cornea Aqueous_Layer Aqueous Layer of Tear Film Lipid_Layer Deficient Lipid Layer PFHO_Layer This compound (PFHO) Monolayer Evaporation Excessive Evaporation Lipid_Layer->Evaporation leads to Reduced_Evaporation Reduced Evaporation PFHO_Layer->Reduced_Evaporation results in DED_Symptoms Dry Eye Disease Symptoms (Dryness, Stinging, Blurred Vision) Evaporation->DED_Symptoms causes Symptom_Relief Symptom Relief Reduced_Evaporation->Symptom_Relief leads to Screening Screening Visit Inclusion_Criteria Inclusion/Exclusion Criteria Met? Screening->Inclusion_Criteria Randomization Randomization (1:1) Inclusion_Criteria->Randomization Yes Screen_Fail Screen Failure Inclusion_Criteria->Screen_Fail No Treatment_Arm This compound (PFHO) (1 drop, QID) Randomization->Treatment_Arm Control_Arm Hypotonic Saline (0.6%) (1 drop, QID) Randomization->Control_Arm Baseline Baseline Assessment (Day 1) - tCFS - VAS (Dryness, Burning/Stinging) - TFBUT - Schirmer's Test - OSDI - MGD Assessment Treatment_Arm->Baseline Control_Arm->Baseline Follow_Up_2 Follow-up Visit (Week 2) - tCFS - VAS (Dryness) Baseline->Follow_Up_2 Follow_Up_8 Final Visit (Week 8) - tCFS - VAS (Dryness, Burning/Stinging) - cCFS - TFBUT - OSDI Follow_Up_2->Follow_Up_8 Data_Analysis Data Analysis Follow_Up_8->Data_Analysis cluster_0 Patient-Reported Outcomes (Symptoms) cluster_1 Clinical Signs OSDI OSDI Questionnaire DED Dry Eye Disease (DED) Diagnosis & Severity OSDI->DED informs VAS Visual Analog Scale (VAS) - Dryness - Burning/Stinging VAS->DED informs tCFS Corneal Staining (tCFS/cCFS) tCFS->DED informs TFBUT Tear Film Break-Up Time (TFBUT) TFBUT->DED informs Schirmer Schirmer's Test Schirmer->DED informs MGD MGD Assessment MGD->DED informs

References

Application Notes and Protocols: Perfluorohexyloctane as a Vitreous Substitute in Retinal Surgery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Perfluorohexyloctane (F6H8) is a semifluorinated alkane (SFA), a class of compounds consisting of a perfluorocarbon chain joined to a hydrocarbon chain.[1] It is a chemically and physiologically inert, colorless liquid with a density greater than water.[2] These properties have led to its investigation and use as a long-term vitreous substitute, or endotamponade, in complex vitreoretinal surgery. Unlike traditional tamponades like silicone oil or gas which are less dense than water and provide superior tamponade, F6H8's higher specific gravity allows it to effectively tamponade the inferior retina, a common site for proliferative vitreoretinopathy (PVR) and complex retinal detachments.[3]

Physicochemical Properties

The selection of a vitreous substitute is critically dependent on its physical and chemical properties. This compound's unique characteristics distinguish it from other commonly used tamponade agents.

Table 1: Comparative Physicochemical Properties of Vitreous Substitutes

Property This compound (F6H8) Silicone Oil (1000 cSt) Perfluoropropane (C3F8) Gas Human Vitreous
Chemical Class Semifluorinated Alkane Polydimethylsiloxane Fluorinated Gas Biological Hydrogel
Density / Specific Gravity (g/cm³) 1.35[4] ~0.97[5] Heavier than air 1.0053–1.008
Buoyancy in Aqueous Sinks (Heavier than water) Floats (Lighter than water) Floats (Lighter than water) Neutral
Viscosity (mPas or cP) 2.5 1000 N/A 300–2000
Refractive Index ~1.3 (similar to water) ~1.40 N/A 1.3345–1.3348
Interfacial Tension (vs. water, mN/m) ~50 (low) ~40 High N/A
Molecular Weight ( g/mol ) 432.26 Variable 188.02 N/A

| State | Liquid | Liquid | Gas | Gel |

Application Notes

Mechanism of Action

As a vitreous tamponade, this compound's primary mechanism is mechanical. Its specific gravity of 1.35 g/cm³ causes it to sink within the vitreous cavity, providing sustained pressure against the inferior retina. This is particularly advantageous in cases of retinal detachments with inferior breaks or PVR, where lighter-than-water agents like silicone oil and gas are less effective. The F6H8 bubble displaces aqueous humor from retinal breaks, allowing for the formation of a stable chorioretinal adhesion following laser retinopexy or cryopexy. Additionally, its presence can compartmentalize cytokines and other inflammatory mediators, potentially influencing the postoperative inflammatory environment.

Indications for Use

F6H8 is considered for complex vitreoretinal cases that are challenging to treat with standard tamponades. Key indications include:

  • Complicated retinal detachments involving the inferior two quadrants of the fundus.

  • Retinal detachments with proliferative vitreoretinopathy (PVR), especially with inferior PVR.

  • Giant retinal tears.

  • Recurrent retinal detachments that have failed previous surgery with silicone oil or gas tamponade.

Advantages
  • Inferior Tamponade: Provides effective mechanical support to the inferior retina.

  • Optical Clarity: Good postoperative view of the fundus is typically maintained.

  • Intraoperative Utility: Can be used as an intraoperative tool to flatten the retina, similar to perfluorocarbon liquids (PFCLs).

Limitations and Complications

Despite its advantages, the use of F6H8 is associated with a significant rate of complications, which has limited its widespread adoption.

  • Emulsification/Dispersion: The most common complication is the dispersion of the F6H8 bubble into smaller droplets. This phenomenon can occur as early as 3 days postoperatively and has been reported in up to 100% of cases in some series. Emulsification can reduce tamponade effectiveness and obstruct the surgeon's view.

  • Intraocular Pressure (IOP) Elevation: Transient glaucoma or elevated IOP is a frequent postoperative complication.

  • Inflammatory Reactions: Fibrinous membranes and other inflammatory-like reactions have been observed, sometimes severe.

  • Biocompatibility Concerns: While tolerated for short periods, long-term use is questionable. In vitro studies have shown F6H8 can induce apoptosis in retinal cell cultures and cause structural modifications.

  • Cataract Formation: Progression or new formation of cataracts is common in phakic eyes.

  • Epiretinal Membrane (ERM) Formation: A high incidence of postoperative ERM formation has been reported.

Clinical Data Summary

Table 2: Summary of Selected Clinical Studies on this compound Endotamponade

Study / First Author No. of Eyes Key Indications Mean Tamponade Duration Anatomical Success Rate Key Findings & Complications
A. Samad et al. (2004) 14 Complicated RDs (PVR, giant tears) 10.9 weeks 100% (14/14) High rates of ERM (12 eyes) and transient glaucoma (7 eyes).
B. Kirchhof et al. (2002) 23 Complicated RDs with inferior involvement 76 days 83% (19/23) after F6H8 removal Dispersion was the most common complication, noted in at least 12 of 23 patients.
S. Rizzo et al. (2005) 69 RDs with inferior PVR (used in a double-fill with silicone oil) ~5 weeks (median 38 days) 75% (52/69) at 6 months Emulsification was observed in 19% of eyes; membrane formation causing redetachment in 19%.
G. Langmann et al. (2003) 18 Complicated RDs (mostly inferior) 8 weeks (median) 56% (10/18) after F6H8 removal Numerous adverse effects including hypotony, fibrinous membranes, and pain.

| M. I. Stefaniotou et al. (2003) | 14 | Complicated RDs (inferior RRD, TRD) | 3-8 weeks | 86% (12/14) | F6H8 entered the anterior chamber in 4 cases; one case of marked IOP rise. |

Table 3: Reported Complication Rates of this compound Endotamponade from Clinical Series

Complication A. Samad et al. (2004) (n=14) B. Kirchhof et al. (2002) (n=23) G. Langmann et al. (2003) (n=18)
Emulsification / Dispersion Not specified ≥52% 5.5% (early)
Elevated IOP / Glaucoma 50% (transient) 8.7% Not specified
Hypotony 7% Not specified 22%
Cataract Formation/Progression 7% 90% (of 10 phakic eyes) 5.5%
Epiretinal Membrane (ERM) 86% Not specified Not specified
Fibrinous / Pupillary Membranes 14% Not specified 28%
Corneal Edema 14% Not specified 5.5%
Anterior Chamber Migration 14% Not specified Not specified

| Retinal Redetachment | 0% (at follow-up) | 13% | 44% |

Experimental Protocols

Protocol 1: Surgical Application of this compound (F6H8)

This protocol describes the standard surgical procedure for using F6H8 as a vitreous substitute in a patient with a complex retinal detachment.

Objective: To achieve anatomical reattachment of the retina using F6H8 as an internal tamponade.

Procedure:

  • Preoperative Preparation: Standard patient preparation for vitreoretinal surgery. Anesthesia is administered (e.g., retrobulbar block). The surgical field is prepped and draped.

  • Sclerotomy and Vitrectomy: A standard 3-port pars plana vitrectomy (PPV) is performed to remove the central and peripheral vitreous gel.

  • Membrane Peeling and PVR Management: All epiretinal, subretinal, and tractional membranes are meticulously peeled and removed to relieve all traction on the retina.

  • Retinal Flattening: Perfluorocarbon liquid (PFCL), such as perfluorooctane, may be injected as an intraoperative tool to flatten the retina and drain subretinal fluid through existing or created retinal breaks.

  • Retinopexy: Endolaser photocoagulation or cryotherapy is applied to all retinal breaks to create a chorioretinal adhesion.

  • Fluid-Air Exchange: The PFCL and any remaining intraocular fluid are completely removed and replaced with filtered air. This step is critical to ensure a complete fill with F6H8.

  • F6H8 Injection: The F6H8 is slowly injected into the air-filled vitreous cavity via one of the sclerotomy ports until the desired fill is achieved. Care is taken to avoid injection into the subretinal space.

  • Sclerotomy Closure: The sclerotomies are closed with sutures or are self-sealing depending on the gauge of instrumentation used.

  • Postoperative Management: The patient is monitored for complications, particularly intraocular pressure spikes. The F6H8 is typically removed in a second planned procedure after a period of several weeks to months.

G cluster_preop Pre-Operative cluster_op Intra-Operative Procedure cluster_postop Post-Operative preop Patient Prep & Anesthesia vitrectomy 1. Pars Plana Vitrectomy (Vitreous Removal) preop->vitrectomy peeling 2. Membrane Peeling (Relieve Traction) vitrectomy->peeling flatten 3. Retinal Flattening (e.g., with PFCL) peeling->flatten laser 4. Endolaser / Cryopexy (Seal Breaks) flatten->laser exchange 5. Fluid-Air Exchange laser->exchange injection 6. F6H8 Injection exchange->injection closure 7. Sclerotomy Closure injection->closure monitor Monitor for Complications (IOP, Inflammation) closure->monitor removal Planned F6H8 Removal Surgery monitor->removal

Surgical workflow for F6H8 endotamponade.
Protocol 2: In Vitro Cytotoxicity Assessment of this compound

This protocol outlines a method to assess the potential cytotoxicity of F6H8 on retinal cells in culture, based on ISO 10993-5 standards and published research.

Objective: To determine if direct contact with F6H8 causes a reduction in cell viability or an increase in apoptosis in a human retinal pigment epithelial (RPE) cell line (e.g., ARPE-19).

Materials:

  • ARPE-19 cell line

  • Cell culture medium (e.g., DMEM/F12), fetal bovine serum (FBS), antibiotics

  • Sterile this compound (F6H8)

  • Positive control (e.g., cytotoxic polyurethane) and Negative control (e.g., non-toxic polyethylene) materials

  • TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay kit for apoptosis detection

  • Cell viability assay kit (e.g., MTT or WST-1 assay)

  • Phosphate-buffered saline (PBS), 4% paraformaldehyde (PFA), permeabilization solution (e.g., Triton X-100)

Procedure:

  • Cell Culture: Culture ARPE-19 cells in appropriate medium until they reach approximately 80% confluency in multi-well plates.

  • Direct Contact Application: Carefully remove the culture medium. Gently overlay the cell monolayer with a sterile layer of the test material (F6H8). Controls should be run in parallel: cells with fresh medium only (untreated), cells in contact with a negative control material, and cells in contact with a positive control material.

  • Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • Assessment of Cell Viability (e.g., MTT Assay): a. After incubation, carefully remove the F6H8 and control materials. b. Wash cells gently with PBS. c. Add MTT reagent to each well and incubate according to the manufacturer's instructions. d. Add solubilization solution and read the absorbance on a plate reader. e. Calculate cell viability as a percentage relative to the untreated control. A reduction in viability of more than 30% is typically considered a cytotoxic effect.

  • Assessment of Apoptosis (TUNEL Assay): a. For a separate set of wells, remove F6H8 and fix the cells with 4% PFA. b. Permeabilize the cells using a solution like 0.25% Triton X-100 in PBS. c. Follow the TUNEL kit manufacturer's protocol, which involves incubating the cells with a reaction mixture containing TdT enzyme and labeled nucleotides. d. Counterstain nuclei with a DNA stain (e.g., Hoechst or DAPI). e. Visualize the cells using fluorescence microscopy. Apoptotic cells will show bright nuclear fluorescence (TUNEL-positive). f. Quantify the percentage of TUNEL-positive cells relative to the total number of nuclei.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis culture 1. Culture ARPE-19 cells to ~80% confluency treat 2. Apply Materials (Direct Contact) - F6H8 (Test) - Untreated Control - Positive/Negative Controls culture->treat incubate 3. Incubate for 24-72 hours treat->incubate viability 4a. Cell Viability Assay (e.g., MTT) incubate->viability apoptosis 4b. Apoptosis Assay (TUNEL) incubate->apoptosis quantify_v 5a. Quantify Viability (% of Control) viability->quantify_v quantify_a 5b. Quantify Apoptosis (% TUNEL-positive) apoptosis->quantify_a

Workflow for in vitro cytotoxicity testing.

Logical Framework for Use

The decision to use this compound over other tamponades involves weighing its unique benefits against its significant risks. The following diagram illustrates a simplified decision-making process for a vitreoretinal surgeon.

G start Complex Retinal Detachment (e.g., PVR, Giant Tear) q1 Is there significant inferior pathology? start->q1 gas Consider Lighter-than-Water Tamponade (Gas or Silicone Oil) q1->gas No q2 Has patient failed previous surgery with standard tamponade? q1->q2 Yes f6h8 Consider Heavier-than-Water Tamponade (this compound) risk High Risk Profile: - High Emulsification Rate - IOP Spikes - Inflammation - Biocompatibility Concerns f6h8->risk q2->gas No q2->f6h8 Yes

Decision logic for F6H8 as a vitreous tamponade.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Perfluorohexyloctane (F6H8) Formulation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common challenges encountered during the formulation of Perfluorohexyloctane (F6H8). The information is presented in a question-and-answer format to directly address specific issues.

Troubleshooting Guides

Solubility and API Dissolution

Q: My active pharmaceutical ingredient (API) shows poor solubility in this compound. What are my options?

A: This is a common challenge as F6H8 is a non-polar, aprotic solvent.[1][2] Studies have shown that many poorly water-soluble drugs have limited solubility in F6H8 compared to traditional lipid-based excipients like soybean oil.[3]

Troubleshooting Steps:

  • Co-solvency: While F6H8 is immiscible with many common surfactants, it is miscible with medium-chain triglycerides (MCTs).[3] Consider using MCTs as a co-solvent to improve the solubility of your API.

  • Formulation as an Emulsion/Nanoemulsion: If direct dissolution is not feasible, formulating the API in a separate phase and then emulsifying it with F6H8 is a viable strategy. This is particularly useful for water-soluble APIs or those soluble in oils that can form the dispersed phase of an emulsion.

  • API Modification: In some cases, salt formation or creating a more lipophilic prodrug of your API could enhance its solubility in F6H8.

  • Heating and Sonication: For some compounds, applying gentle heat and/or sonication can aid in dissolution.[1] However, be cautious of potential API degradation.

Emulsion and Nanoemulsion Instability

Q: My F6H8 emulsion is showing signs of instability (e.g., phase separation, creaming, coalescence). How can I improve its stability?

A: Emulsion stability is a critical challenge in F6H8 formulations. The choice of emulsifier and the manufacturing process are key factors.

Troubleshooting Steps:

  • Emulsifier Selection:

    • Lecithin-based emulsifiers have shown better biocompatibility and stability for F6H8 emulsions compared to some polymeric surfactants like Pluronic® F68.

    • For nanoemulsions, a combination of surfactants and co-surfactants may be necessary. For instance, a mixture of castor oil, Capryol™ 90, and Kolliphor® EL has been used to form the oil phase for a nanoemulsion.

  • Homogenization Process:

    • High-pressure homogenization is often required to achieve a small and uniform droplet size, which is crucial for long-term stability.

    • Microfluidization is another high-energy method that can produce stable nanoemulsions.

    • The number of homogenization cycles and the pressure used are critical parameters to optimize.

  • Component Concentrations: The ratio of the oil phase (F6H8 and any co-solvents), aqueous phase, and emulsifier needs to be carefully optimized. Creating a phase diagram can be a helpful tool in identifying stable formulation regions.

  • Storage Conditions: Ensure the formulation is stored at the recommended temperature. Temperature fluctuations can impact emulsion stability.

Interactions with Packaging Materials

Q: I am observing changes in my F6H8 formulation after storage in a plastic container. What could be the cause?

A: F6H8 can interact with common pharmaceutical packaging materials like polyethylene (PE) and polypropylene (PP). These interactions can lead to the leaching of substances from the plastic into the formulation or the absorption of F6H8 into the container material.

Troubleshooting Steps:

  • Material Compatibility Studies: Conduct thorough compatibility studies with the intended packaging materials. This should include storing the formulation in the container under accelerated stability conditions and analyzing for any changes in the formulation's properties and the presence of leachables.

  • Analytical Testing for Extractables and Leachables: Perform extractables and leachables testing on the container closure system. This involves extracting potential leachables from the packaging material using various solvents and analyzing the extracts, as well as analyzing the drug product for any compounds that have leached into it over time.

  • Consider Alternative Materials: If significant interactions are observed, consider using alternative packaging materials, such as glass (if appropriate for the product) or specialized fluoropolymer-coated containers that have a lower potential for interaction.

Frequently Asked Questions (FAQs)

Formulation Development

  • Q1: What is a suitable starting point for developing an F6H8-based nanoemulsion?

    • A1: A common approach is to use a high-energy homogenization method like microfluidization. The oil phase could consist of F6H8 and a suitable solubilizer for the API, while the aqueous phase contains a hydrophilic surfactant. The mixture is then processed through the microfluidizer to form a nanoemulsion.

  • Q2: Are there any specific excipients that are known to be incompatible with F6H8?

    • A2: F6H8 is immiscible with many commonly used surfactants such as Cremophor EL, Span 20, Span 80, Labrasol, Softigen 767, and Gelucire 44/14. It is also not miscible with long-chain triglycerides.

Analytical and Quality Control

  • Q3: What are the key analytical techniques for characterizing F6H8 formulations?

    • A3: Key techniques include:

      • High-Performance Liquid Chromatography (HPLC) for API quantification and purity analysis.

      • Dynamic Light Scattering (DLS) for measuring the globule size distribution of emulsions and nanoemulsions.

      • Gas Chromatography (GC) for analyzing F6H8 content and purity.

      • Visual Inspection for detecting visible particulate matter.

  • Q4: What are common issues encountered during HPLC analysis of F6H8 formulations and how can they be resolved?

    • A4: Common HPLC issues include retention time drift, baseline noise, and broad peaks. Troubleshooting steps often involve checking the mobile phase composition, ensuring proper column equilibration, and inspecting the system for leaks or contamination.

Sterilization and Stability

  • Q5: What is the recommended method for sterilizing F6H8-based formulations?

    • A5: For ophthalmic solutions, sterile filtration is a preferred method as it is suitable for heat-labile substances. The approved F6H8 ophthalmic solution, MIEBO™, is a sterile, single-component drug product. Because F6H8 is non-aqueous, it does not support microbial growth, which simplifies sterility considerations.

  • Q6: What should be included in a stability testing protocol for an F6H8 formulation?

    • A6: A comprehensive stability protocol should evaluate the physical, chemical, and microbiological properties of the formulation over time under various storage conditions (e.g., long-term, intermediate, and accelerated). Key parameters to monitor include API content and degradation products, particle size distribution for emulsions, viscosity, and visual appearance. For multi-dose products, in-use stability testing is also necessary.

Quantitative Data

Table 1: Solubility of Selected Drugs in this compound (F6H8) vs. Soybean Oil

DrugSolubility in F6H8 (mg/g)Solubility in Soybean Oil (mg/g)
Cinnarizine< 0.125.4 ± 0.3
Danazol0.2 ± 0.07.9 ± 0.1
Estradiol< 0.11.1 ± 0.0
Fenofibrate0.6 ± 0.050.1 ± 0.5
Griseofulvin< 0.10.8 ± 0.0
Halofantrine1.3 ± 0.033.6 ± 0.4
Lidocaine1.6 ± 0.0> 100
Prednisolone< 0.10.4 ± 0.0
Probucol1.9 ± 0.175.6 ± 2.0
Rolipram< 0.11.3 ± 0.1
Siramesine0.2 ± 0.050.1 ± 0.7

Data adapted from a study on the utility of F6H8 for oral delivery of poorly water-soluble drugs.

Experimental Protocols

Protocol 1: Preparation of a this compound-based Nanoemulsion using Microfluidization

Objective: To prepare a stable oil-in-water (o/w) nanoemulsion with F6H8 as the oil phase.

Materials:

  • This compound (F6H8)

  • Active Pharmaceutical Ingredient (API) - soluble in F6H8 or a co-solvent

  • Co-solvent (e.g., Medium-Chain Triglycerides), if required

  • Surfactant (e.g., Lecithin)

  • Co-surfactant (e.g., Poloxamer)

  • Purified water

  • Microfluidizer

Methodology:

  • Preparation of the Oil Phase:

    • Dissolve the API in F6H8. If necessary, use a co-solvent and gentle heating or sonication to aid dissolution.

    • Add the oil-soluble surfactant to the mixture and stir until a homogenous solution is formed.

  • Preparation of the Aqueous Phase:

    • Dissolve the water-soluble surfactant/co-surfactant in purified water.

  • Formation of the Coarse Emulsion:

    • Slowly add the oil phase to the aqueous phase under high-speed homogenization (e.g., using a rotor-stator homogenizer) to form a coarse emulsion.

  • Nanoemulsion Formation:

    • Pass the coarse emulsion through a microfluidizer at a specified pressure and number of cycles. These parameters will need to be optimized for the specific formulation to achieve the desired particle size and polydispersity index (PDI).

  • Characterization:

    • Measure the mean particle size and PDI using Dynamic Light Scattering (DLS).

    • Determine the zeta potential to assess the surface charge and potential for electrostatic stabilization.

    • Visually inspect the nanoemulsion for any signs of instability.

    • Assay the API content using a validated HPLC method.

Protocol 2: Evaluation of Extractables and Leachables from Packaging Materials

Objective: To identify and quantify potential extractable and leachable compounds from a plastic container closure system intended for an F6H8-based formulation.

Materials:

  • F6H8 formulation

  • Placebo F6H8 formulation (without API)

  • The plastic container closure system to be tested

  • A range of extraction solvents with varying polarities (e.g., hexane, isopropanol, water)

  • Analytical instrumentation: GC-MS, LC-MS, ICP-MS

Methodology:

  • Extractables Study:

    • Expose the packaging components to the extraction solvents under aggressive conditions (e.g., elevated temperature, prolonged contact time) to generate a "worst-case" profile of potential leachables.

    • Analyze the extracts using GC-MS (for volatile and semi-volatile organics), LC-MS (for non-volatile organics), and ICP-MS (for elemental impurities) to identify and quantify the extractable compounds.

  • Leachables Study (as part of Stability Testing):

    • Store the F6H8 formulation in the container closure system under the planned long-term and accelerated stability conditions.

    • At specified time points, collect samples of the formulation.

    • Analyze the samples for the presence of the target extractable compounds identified in the extractables study, as well as for any new, unexpected leachables. Use validated analytical methods with appropriate sensitivity.

  • Toxicological Risk Assessment:

    • Conduct a toxicological risk assessment for any identified leachable to determine the potential impact on patient safety.

Visualizations

F6H8_Formulation_Troubleshooting start Start: Formulation Challenge Identified solubility_issue Poor API Solubility start->solubility_issue API doesn't dissolve emulsion_instability Emulsion Instability start->emulsion_instability Formulation separates packaging_interaction Packaging Interaction start->packaging_interaction Changes on stability co_solvency Use Co-solvent (e.g., MCT) solubility_issue->co_solvency emulsify Formulate as Emulsion solubility_issue->emulsify api_mod API Modification solubility_issue->api_mod emulsifier_select Optimize Emulsifier emulsion_instability->emulsifier_select homogenization Optimize Homogenization emulsion_instability->homogenization concentration Adjust Component Ratios emulsion_instability->concentration compatibility_study Conduct Compatibility Study packaging_interaction->compatibility_study el_testing Perform E&L Testing packaging_interaction->el_testing alt_material Consider Alternative Materials packaging_interaction->alt_material end Formulation Optimized co_solvency->end emulsify->end api_mod->end emulsifier_select->end homogenization->end concentration->end compatibility_study->end el_testing->end alt_material->end

Caption: Troubleshooting workflow for common F6H8 formulation challenges.

Emulsion_Stability_Workflow start Observe Emulsion Instability (Phase Separation, Creaming) check_emulsifier Step 1: Review Emulsifier System start->check_emulsifier lecithin_vs_pluronic Consider Lecithin over Pluronic for better biocompatibility check_emulsifier->lecithin_vs_pluronic check_process Step 2: Evaluate Homogenization Process check_emulsifier->check_process increase_energy Increase Homogenization Energy (Higher Pressure / More Cycles) check_process->increase_energy check_ratios Step 3: Assess Component Ratios check_process->check_ratios phase_diagram Construct Phase Diagram to find stable regions check_ratios->phase_diagram check_storage Step 4: Verify Storage Conditions check_ratios->check_storage temp_control Ensure consistent and appropriate temperature check_storage->temp_control stable_emulsion Achieve Stable Emulsion check_storage->stable_emulsion

Caption: Decision-making workflow for improving F6H8 emulsion stability.

References

Technical Support Center: Enhancing Drug Bioavailability with Perfluorohexyloctane

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for utilizing Perfluorohexyloctane (F6H8) to improve the bioavailability of drugs, particularly for ophthalmic and topical delivery of lipophilic active pharmaceutical ingredients (APIs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it improve drug bioavailability?

This compound (F6H8) is a semifluorinated alkane, a class of inert, colorless, and non-aqueous liquids.[1] Its unique amphiphilic nature, possessing both lipophilic and fluorophilic segments, allows it to act as an effective solvent and carrier for lipophilic drugs that have poor water solubility.[2][3]

The primary mechanisms by which F6H8 enhances bioavailability are:

  • Enhanced Drug Solubilization: F6H8 can dissolve lipophilic drugs, enabling the formulation of preservative-free solutions.[2][3]

  • Formation of a Stable Monolayer: In ophthalmic applications, F6H8 forms a stable monolayer at the air-tear interface. This layer reduces tear evaporation, increasing the residence time of the drug on the ocular surface.

  • Improved Drug Penetration: For topical applications, semifluorinated alkanes (SFAs) like F6H8 can enhance skin penetration. This is attributed to an occlusion effect, which reduces water evaporation from the skin and promotes the penetration of the active substance.

Q2: For which types of drugs is this compound most suitable as a vehicle?

F6H8 is particularly well-suited for lipophilic (fat-soluble) or poorly water-soluble drugs. A notable example is Cyclosporine A, an immunosuppressant used in treating dry eye syndrome. Studies have shown that F6H8 increases the availability of Cyclosporine A for topical delivery to the eye. Its ability to dissolve such compounds makes it a promising vehicle for various therapeutic areas, including ophthalmology, dermatology, and potentially pulmonary drug delivery.

Q3: What are the main advantages of using this compound in drug formulations?

Key advantages include:

  • Preservative-Free Formulations: As F6H8 is non-aqueous, it does not support microbial growth, eliminating the need for preservatives which can cause irritation, especially in ophthalmic use.

  • Improved Stability: F6H8 can enhance the stability of drugs that are prone to degradation in aqueous environments.

  • Enhanced Patient Tolerance: It is generally well-tolerated, with minimal visual disturbances reported in ophthalmic use due to its refractive index being similar to water.

  • Increased Bioavailability: By improving solubility and residence time, F6H8 can lead to greater therapeutic efficacy of the API.

Q4: Are there any known stability issues when formulating drugs with this compound?

While F6H8 itself is chemically inert, the stability of the final drug product will depend on the specific API. It is crucial to conduct stability-indicating assays to ensure the API does not degrade over time within the F6H8 vehicle. Potential issues could arise from the interaction of the API with residual impurities or from photo-degradation if the packaging is not appropriate.

Q5: What analytical methods are recommended for quantifying the drug concentration in a this compound-based formulation?

High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method for the quantitative analysis of drug concentrations in F6H8 formulations. Given that F6H8 is a non-aqueous solvent, sample preparation may involve a liquid-liquid extraction or a dilution with a miscible organic solvent before injection into the HPLC system. The specific HPLC method (e.g., column type, mobile phase composition, and detector) will need to be developed and validated for the specific API.

Troubleshooting Guides

Formulation & Stability Issues
Problem Possible Cause(s) Troubleshooting Steps
Poor drug solubility in F6H8 The drug may not be sufficiently lipophilic.1. Verify the log P value of the drug; higher values indicate greater lipophilicity. 2. Consider the use of a co-solvent. A small percentage of ethanol has been shown to improve the solubility of drugs like Cyclosporine A in SFAs. 3. If applicable, investigate different salt forms or free base/acid of the API.
Drug precipitation or crystallization during storage The formulation is supersaturated at storage temperature, or there are nucleation sites.1. Determine the saturation solubility of the drug in F6H8 at various temperatures. 2. Ensure the formulation concentration is below the saturation point at the intended storage temperature. 3. Filter the formulation through a solvent-compatible filter to remove any particulate matter that could act as nucleation sites.
Degradation of the API in the formulation The API may be sensitive to light, oxygen, or trace impurities.1. Conduct forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) to understand the degradation pathways. 2. Package the formulation in light-protective and airtight containers. 3. Ensure the F6H8 used is of high purity and free from reactive impurities.
Inconsistent drug content uniformity Improper mixing or dissolution of the API during manufacturing.1. Optimize the mixing process (e.g., duration, speed, and temperature) to ensure complete dissolution of the API. 2. Implement in-process controls to verify homogeneity before final packaging.
In Vitro Testing & Analysis Issues
Problem Possible Cause(s) Troubleshooting Steps
Low or no drug release in Franz Diffusion Cell studies Inappropriate receiving medium or membrane.1. The receiving medium must be able to solubilize the lipophilic drug to maintain sink conditions. Consider adding a surfactant (e.g., Sodium Dodecyl Sulphate) or using a hydro-alcoholic solution. 2. The membrane should be compatible with the non-aqueous formulation. Synthetic membranes like polysulfone or cellulose acetate can be used. Ensure the membrane is properly wetted and equilibrated.
High variability in in vitro release data Inconsistent experimental setup or execution.1. Ensure a consistent amount of formulation is applied to the membrane in each Franz cell. 2. Maintain a constant temperature and stirring rate in the receptor chambers. 3. Check for and eliminate any air bubbles under the membrane. 4. Validate the entire Franz cell setup for reproducibility.
Poor peak shape or resolution in HPLC analysis Inappropriate column, mobile phase, or sample preparation.1. Optimize the mobile phase composition (e.g., ratio of organic solvent to buffer) and pH. 2. Select a column with a suitable stationary phase for the API (e.g., C18 for lipophilic compounds). 3. Ensure the sample diluent is compatible with the mobile phase to prevent peak distortion.
Low drug recovery during sample preparation for HPLC Inefficient extraction of the drug from the F6H8 matrix.1. Optimize the liquid-liquid extraction procedure by testing different extraction solvents and ratios. 2. Validate the extraction method to ensure high and reproducible recovery.

Data Presentation

Table 1: Illustrative Bioavailability Enhancement of Lipophilic Drugs with Semifluorinated Alkanes (SFAs)

Drug Vehicle Drug Concentration in Cornea (ng/g) Fold Increase vs. Emulsion Reference
Cyclosporine A0.05% in Castor Oil Emulsion (Restasis®)~11-
Cyclosporine A0.05% in Perfluorobutylpentane (F4H5) with 0.5% Ethanol~248~22.5
Cyclosporine A0.05% in this compound (F6H8) with 0.5% Ethanol~175~15.9

Note: Data for Perfluorobutylpentane and this compound are from an ex vivo model after 8 hours of repeated applications. This table serves as an illustrative example of the potential of SFAs to enhance ocular bioavailability.

Table 2: Physicochemical Properties of this compound (F6H8)

Property Value Reference
Molecular Formula C14H17F13
Molecular Weight 432.26 g/mol
Appearance Clear, colorless liquid
Water Solubility Practically insoluble
Preservative Requirement None (non-aqueous)

Experimental Protocols

Protocol for Formulating a Lipophilic Drug with this compound

This protocol provides a general guideline for the preparation of a 0.05% w/w solution of a lipophilic drug (e.g., Cyclosporine A) in this compound.

Materials and Equipment:

  • Lipophilic API

  • This compound (F6H8)

  • Co-solvent (e.g., absolute ethanol, if required)

  • Analytical balance

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Sterile filtration unit with a solvent-compatible membrane (e.g., PTFE)

Procedure:

  • Weighing: Accurately weigh the required amount of the lipophilic API and F6H8. For a 10g batch of a 0.05% solution, weigh 5mg of the API and 9.995g of F6H8.

  • Dissolution:

    • Without Co-solvent: Add the weighed API to the F6H8 in a glass vial. Place a magnetic stir bar in the vial and stir at room temperature until the API is completely dissolved.

    • With Co-solvent: If a co-solvent is needed, first dissolve the API in a small, precise amount of the co-solvent (e.g., 0.5% w/w ethanol). Then, add this solution to the F6H8 and stir until a homogenous solution is obtained.

  • Sterile Filtration (for ophthalmic preparations): Aseptically filter the formulation through a sterile 0.22 µm PTFE syringe filter into a sterile container.

  • Quality Control: Perform content uniformity testing using a validated HPLC method to ensure the final concentration is within specification.

Protocol for In Vitro Release Testing using Franz Diffusion Cells

This protocol describes how to assess the release of a lipophilic drug from an F6H8 formulation.

Materials and Equipment:

  • Franz diffusion cells

  • Synthetic membrane (e.g., polysulfone, 0.45 µm pore size)

  • Receptor medium (e.g., phosphate-buffered saline with 0.5% SDS)

  • Water bath with circulator

  • Magnetic stirrers for Franz cells

  • Syringes for sampling

  • HPLC system for analysis

Procedure:

  • Cell Setup: Assemble the Franz diffusion cells. Fill the receptor chambers with the degassed receptor medium, ensuring no air bubbles are trapped beneath the membrane.

  • Membrane Mounting: Cut the synthetic membrane to the appropriate size and mount it between the donor and receptor chambers.

  • Equilibration: Allow the assembled cells to equilibrate in the water bath at 32°C (for skin permeation) or 37°C (for other applications) for at least 30 minutes. Ensure the magnetic stir bars are stirring at a constant speed.

  • Formulation Application: Accurately apply a known amount of the F6H8 drug formulation to the surface of the membrane in the donor chamber.

  • Sampling: At predetermined time points (e.g., 0.5, 1, 2, 4, 6, 8 hours), withdraw an aliquot of the receptor medium from the sampling arm. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium.

  • Analysis: Analyze the collected samples for drug concentration using a validated HPLC method.

  • Data Calculation: Calculate the cumulative amount of drug released per unit area over time and plot the release profile.

Protocol for Quantitative Analysis using HPLC

This is a general protocol for determining the concentration of a lipophilic drug (e.g., Cyclosporine A) in an F6H8 formulation.

Materials and Equipment:

  • HPLC system with a UV or DAD detector

  • C18 analytical column

  • Mobile phase (e.g., Acetonitrile and water mixture)

  • Drug standard

  • F6H8 formulation sample

  • Solvents for sample dilution (e.g., Acetonitrile or Methanol)

Procedure:

  • Standard Preparation: Prepare a stock solution of the drug standard in a suitable solvent. From the stock solution, prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh a small amount of the F6H8 formulation and dilute it with a suitable solvent (e.g., acetonitrile) to a concentration that falls within the range of the calibration standards.

  • Chromatographic Conditions: Set up the HPLC method. A typical method for Cyclosporine A might involve a C18 column, a mobile phase of acetonitrile and water at a ratio of 80:20, a flow rate of 1 mL/min, and detection at 210 nm.

  • Analysis: Inject the standard solutions and the prepared sample solution into the HPLC system.

  • Quantification: Generate a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the drug in the sample by interpolating its peak area on the calibration curve.

Mandatory Visualizations

experimental_workflow cluster_formulation Formulation cluster_testing In Vitro Testing cluster_analysis Analysis A Weigh API & F6H8 B Dissolve API in F6H8 (with/without co-solvent) A->B C Sterile Filtration B->C D Franz Cell Setup & Equilibration C->D Formulated Drug E Apply Formulation to Membrane D->E F Collect Samples at Time Intervals E->F G Prepare Samples & Standards F->G Collected Samples H HPLC Analysis G->H I Quantify Drug Concentration H->I J J I->J Bioavailability Data troubleshooting_logic cluster_formulation Formulation Issues cluster_testing In Vitro Testing Issues cluster_solutions Potential Solutions start Problem Encountered solubility Poor Drug Solubility start->solubility precipitation Precipitation During Storage start->precipitation degradation API Degradation start->degradation no_release No Drug Release start->no_release high_variability High Data Variability start->high_variability sol_cosolvent Use Co-solvent (e.g., Ethanol) solubility->sol_cosolvent sol_concentration Adjust Drug Concentration precipitation->sol_concentration sol_storage Optimize Storage Conditions precipitation->sol_storage sol_packaging Use Protective Packaging degradation->sol_packaging sol_medium Change Receiving Medium no_release->sol_medium sol_setup Validate Franz Cell Setup high_variability->sol_setup

References

Technical Support Center: Optimizing Perfluorohexyloctane (PFHO) in Research Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Perfluorohexyloctane (PFHO). The information is designed to address specific issues that may be encountered during experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage and administration frequency for PFHO in preclinical ocular studies?

A1: Based on preclinical toxicity and pharmacokinetic studies in rabbits, a well-tolerated and effective dosage is the topical ocular administration of a single drop (approximately 35-40 µL) four times a day.[1][2][3] In long-term (26-week) rabbit studies, this regimen did not induce significant ocular or systemic toxicity.[1][2] For pharmacokinetic studies in rabbits, a single 35 µL dose has been used to evaluate ocular distribution and residence time.

Q2: What is the mechanism of action of PFHO on the ocular surface?

A2: this compound is a semifluorinated alkane that acts as a surfactant, forming a monolayer at the air-liquid interface of the tear film. This layer mimics the function of the natural tear film's lipid layer, primarily by reducing the rate of aqueous tear evaporation. Its low surface tension allows it to spread rapidly and uniformly across the ocular surface. Additionally, PFHO has been shown to penetrate meibomian glands, where it may help to dissolve viscous meibum.

Q3: How can I measure the evaporation inhibition rate of PFHO in an in vitro setting?

A3: The evaporation rate can be measured gravimetrically. A detailed protocol is provided in the "Experimental Protocols" section below. Essentially, a known volume of saline (e.g., phosphate-buffered saline) is placed in a container with a surface area similar to the human eye, and the weight is recorded over time at a controlled temperature (e.g., 25°C or 35°C). The evaporation rate is calculated from the slope of the weight loss over time. The experiment is then repeated with a layer of PFHO applied to the saline surface to determine the percentage of evaporation inhibition.

Q4: What are the expected pharmacokinetic properties of PFHO in animal models?

A4: In rabbit models, topically administered radiolabeled PFHO demonstrates high concentrations in the tears and meibomian glands with a long residence time. It is measurable in tears for at least 8 hours and in meibomian glands for 24 hours or more, suggesting the glands may act as a drug depot. Systemic absorption is minimal, with very low plasma concentrations detected.

Q5: Are there any known interactions of PFHO with other topical ophthalmic medications in preclinical models?

A5: Currently, no significant drug interactions have been reported. Preclinical studies in rabbits suggest that prior instillation of PFHO does not affect the ocular pharmacokinetics of other commonly used topical medications like latanoprost and prednisolone acetate.

Troubleshooting Guide

Issue 1: Inconsistent results in in vitro evaporation rate studies.

  • Possible Cause 1: Temperature Fluctuation. The evaporation rate is highly sensitive to temperature.

    • Solution: Ensure a stable and accurately controlled temperature environment (e.g., 25°C or 35°C) throughout the experiment. Use a calibrated incubator or water bath.

  • Possible Cause 2: Inconsistent Application of PFHO. The volume and method of applying the PFHO layer can affect the results.

    • Solution: Use a calibrated micropipette to apply a precise volume of PFHO (e.g., a single 11 µL drop or a 100 µL layer for maximal inhibition). Apply it gently to the center of the saline surface to allow for even spreading.

  • Possible Cause 3: Contamination of Saline. Impurities in the saline solution can alter surface tension and evaporation.

    • Solution: Use high-purity, sterile phosphate-buffered saline (PBS) for all experiments.

Issue 2: Signs of ocular irritation in animal models (e.g., rabbits).

  • Possible Cause 1: High Dosage or Frequency. While generally well-tolerated, excessive administration may lead to mild, transient irritation.

    • Solution: Adhere to the recommended dosage of one drop four times daily. Preclinical studies have shown this to be safe for up to 26 weeks. Occasional, mild conjunctival congestion has been noted but is generally not considered a significant adverse effect.

  • Possible Cause 2: Improper Administration Technique. Physical injury during instillation can cause irritation.

    • Solution: Ensure proper technique for administering eye drops to rabbits to avoid contact between the applicator tip and the ocular surface.

Issue 3: Difficulty in achieving a stable formulation for experimental use.

  • Possible Cause 1: PFHO is a single-component, water-free substance. It is not formulated with preservatives or other excipients.

    • Solution: For experimental purposes, 100% PFHO should be used as it is supplied. It is a sterile, clear, and colorless liquid. Due to its nature, microbial growth is not expected.

  • Possible Cause 2: Interaction with container materials.

    • Solution: Use appropriate, inert containers for storing and handling PFHO. As it is a non-aqueous liquid, standard sterile ophthalmic solution containers are generally suitable.

Data Presentation

Table 1: Preclinical Ocular Toxicity of this compound in Rabbits

Study DurationAnimal ModelDosageFrequencyKey FindingsNo-Observed-Adverse-Effect-Level (NOAEL)
4 and 26 weeksRabbit40 µLFour times a dayWell-tolerated; occasional, mild conjunctival congestion; no significant ocular irritation or toxicity.428.8 mg/day

Table 2: Preclinical Oral Toxicity of this compound in Rats

Study DurationAnimal ModelDosage RangeKey FindingsMaximum Tolerated Dose (MTD)
1 week (MTD study)Rat1000-5000 mg/kg/dayNo significant effects on clinical signs, behavior, body weight, food consumption, lab parameters, or pathology.>5000 mg/kg/day
4 weeksRat200-2000 mg/kg/dayNo PFHO-related mortality or effects on clinical signs, body/organ weight, food consumption, and lab/macroscopic outcomes.Not Applicable

Table 3: In Vitro Evaporation Inhibition by this compound

TemperatureTest SubstanceVolume AppliedEvaporation Rate of PBS (µm/min)Inhibition of PBS Evaporation
25°CPBS aloneN/A4.06N/A
25°CPFHO layered over PBS100 µLNot directly measured81%
35°CPBS aloneN/ANot specifiedN/A
35°CPFHO layered over PBS100 µLNot directly measured88%
35°CSingle drop of PFHO over PBS11 µLNot directly measured28%
35°CMeibum lipid over PBSN/ANot directly measured8%
35°CPFHO drop + Meibum over PBS11 µLNot directly measured34%

Table 4: Ocular Pharmacokinetics of this compound in Rabbits (Multiple Doses)

Ocular TissueMaximum Concentration (Cmax) (µg/g)Area Under the Curve (AUC) (µg•h/g)Measurable Duration
Tears233037208 hours
Meibomian Glands2221440≥24 hours
Cornea27.6463Not specified
Palpebral Conjunctiva14.0136Not specified

Experimental Protocols

Protocol 1: In Vitro Gravimetric Measurement of Evaporation Rate
  • Objective: To quantify the inhibition of saline evaporation by this compound.

  • Materials:

    • This compound (100%)

    • Phosphate-buffered saline (PBS)

    • Analytical balance (readable to five decimal places)

    • Container with a surface area approximating the human ocular surface

    • Calibrated micropipettes

    • Temperature-controlled environment (e.g., incubator at 25°C or 35°C)

  • Methodology:

    • Pre-heat all materials and solutions to the desired experimental temperature (25°C or 35°C).

    • Pipette a known volume of PBS (e.g., 1 mL) into the sample container.

    • Place the container on the analytical balance within the temperature-controlled environment.

    • Record the total weight to five decimal places every 10 minutes for a total of 100 minutes.

    • For the experimental group, pipette a fresh 1 mL of PBS into a new container.

    • Carefully layer a precise volume of PFHO (e.g., 11 µL for a single drop or 100 µL for a continuous layer) onto the surface of the PBS.

    • Repeat the weight measurement process as described in step 4.

    • Calculate the evaporation rate (Revap) for each sample from the slope of the best-fit line of the weight vs. time plot using least-squares linear regression analysis.

    • The percentage of evaporation inhibition is calculated as: [1 - (Revap with PFHO / Revap of PBS alone)] * 100.

Protocol 2: Preclinical Ocular Pharmacokinetic Study in Rabbits
  • Objective: To determine the ocular distribution and residence time of this compound.

  • Materials:

    • Radiolabeled this compound (e.g., 14C-PFHO)

    • Female Dutch Belted or pigmented rabbits

    • Micropipette for ocular administration

    • Tear collection supplies (e.g., microcapillary tubes)

    • Tissue dissection tools

    • Liquid scintillation counter

  • Methodology:

    • Administer a single topical ocular dose (e.g., 35 µL) of radiolabeled PFHO to each eye of the rabbits. For multiple-dose studies, administer twice daily for a specified period (e.g., 5 days).

    • At designated time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours), euthanize a subset of animals.

    • Collect tears (antemortem if possible) and various ocular tissues (e.g., cornea, conjunctiva, meibomian glands, aqueous humor).

    • Collect blood samples to assess systemic exposure.

    • Analyze the radioactivity in all collected samples using a liquid scintillation counter to determine the concentration of PFHO.

    • Perform noncompartmental pharmacokinetic analysis on the concentration-time profiles to calculate parameters such as Cmax and AUC.

Visualizations

experimental_workflow_evaporation_rate cluster_prep Preparation cluster_control Control Group cluster_experimental Experimental Group cluster_analysis Data Analysis prep_materials Pre-heat materials (PFHO, PBS, container) add_pbs_control Pipette 1 mL PBS into container prep_materials->add_pbs_control add_pbs_exp Pipette 1 mL PBS into new container prep_materials->add_pbs_exp set_temp Set environment to 25°C or 35°C set_temp->add_pbs_control set_temp->add_pbs_exp weigh_control Record weight every 10 min for 100 min add_pbs_control->weigh_control calc_revap Calculate Evaporation Rate (Revap) from weight loss slope weigh_control->calc_revap add_pfho Layer PFHO (11 µL or 100 µL) onto PBS add_pbs_exp->add_pfho weigh_exp Record weight every 10 min for 100 min add_pfho->weigh_exp weigh_exp->calc_revap calc_inhibition Calculate % Inhibition: [1 - (Revap_exp / Revap_control)] * 100 calc_revap->calc_inhibition logical_relationship_pk_study cluster_admin Administration cluster_distribution Ocular Distribution cluster_systemic Systemic Exposure admin_dose Topical Ocular Administration of Radiolabeled PFHO to Rabbit tears Tears (High Concentration, ~8h Residence) admin_dose->tears Primary Distribution meibomian Meibomian Glands (High Concentration, >24h Residence, Depot Effect) admin_dose->meibomian posterior Posterior Segment (Minimal Exposure) admin_dose->posterior absorption Minimal Systemic Absorption admin_dose->absorption anterior Other Anterior Tissues (Cornea, Conjunctiva - Lower Conc.) tears->anterior plasma Low Plasma Concentration absorption->plasma

References

Technical Support Center: Perfluorohexyloctane (F6H8) Stability and Degradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the identification and mitigation of Perfluorohexyloctane (F6H8) degradation pathways.

Frequently Asked Questions (FAQs)

1. What is this compound (F6H8) and why is its stability a concern?

This compound (F6H8) is a semifluorinated alkane, a synthetic compound comprised of a perfluorinated hexyl chain and a hydrogenated octyl chain.[1] This structure imparts high chemical and thermal stability, making it suitable for various applications, including as an ophthalmic solution for dry eye disease.[2][3] Understanding its stability and potential degradation pathways is crucial for ensuring its safety, efficacy, and shelf-life in pharmaceutical formulations, as degradation products could potentially alter the product's performance or introduce impurities.[4][5]

2. Under what conditions is this compound expected to be stable?

This compound is known to be physically, chemically, and physiologically inert under normal storage and physiological conditions. Its strong carbon-fluorine bonds contribute to its high resistance to chemical and thermal degradation. Semifluorinated alkanes, as a class, are recognized for their chemical and biological stability.

3. What are the potential degradation pathways for this compound under stress conditions?

While specific experimental data on the forced degradation of this compound is limited in publicly available literature, potential degradation pathways can be inferred from the chemistry of semifluorinated alkanes and related perfluorinated compounds. Degradation is generally expected only under harsh conditions.

  • Thermal Degradation: At elevated temperatures, cleavage of the C-C bond between the perfluorinated and hydrogenated segments, or within the hydrocarbon chain, could occur. This may lead to the formation of smaller volatile fluoroalkanes and alkanes.

  • Oxidative Degradation: Strong oxidizing agents could potentially attack the hydrogenated octyl chain, leading to the formation of alcohols, ketones, or carboxylic acids derived from the octyl moiety. The perfluorinated chain is highly resistant to oxidation.

  • Hydrolytic Degradation: this compound is hydrolytically stable due to the absence of hydrolyzable functional groups. Significant degradation is not expected under acidic or basic conditions at moderate temperatures.

  • Photodegradation: While generally stable to light, prolonged exposure to high-energy UV radiation in the presence of an oxidizing agent could potentially initiate radical chain reactions, leading to the cleavage of the molecule.

4. How can I detect and identify potential degradation products of this compound?

A combination of chromatographic and spectroscopic techniques is recommended for the detection and identification of potential degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for identifying volatile and semi-volatile degradation products. The mass spectrometer allows for the elucidation of the chemical structure of the separated compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile or more polar degradation products, LC-MS is a powerful tool for separation and identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 19F, and 13C NMR can be used to characterize the structure of isolated degradation products and to assess the overall stability of a this compound sample by detecting changes in the chemical structure.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental investigation of this compound degradation.

Issue Possible Cause Recommended Solution
No degradation observed under stress conditions. This compound's high intrinsic stability. Insufficiently harsh stress conditions.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, stronger acid/base/oxidizing agent concentration) in a stepwise manner. Ensure the analytical method is sensitive enough to detect low levels of degradation.
Inconsistent or irreproducible degradation results. Non-homogenous sample under stress. Variability in experimental conditions (temperature, light intensity, etc.). Contamination of the sample or reagents.Ensure thorough mixing of this compound with the stressor. Precisely control and monitor all experimental parameters. Use high-purity solvents and reagents and clean all glassware meticulously.
Difficulty in separating and identifying degradation products. Co-elution of degradation products with the parent compound or with each other. Low concentration of degradation products. Complex fragmentation patterns in mass spectrometry.Optimize the chromatographic method (e.g., change the column, mobile phase gradient, or temperature program). Use sample concentration techniques if necessary. Employ high-resolution mass spectrometry (HRMS) for accurate mass determination and consult mass spectral libraries of fluorinated compounds.
Mass imbalance in the degradation study. Formation of non-volatile or highly volatile degradation products that are not detected by the primary analytical method. Adsorption of the compound or its degradation products onto the container surface.Employ a secondary analytical technique to detect other types of products (e.g., headspace GC for highly volatile compounds). Use inert container materials (e.g., borosilicate glass) and perform recovery studies.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the degradation of this compound. These protocols are based on established guidelines for forced degradation studies.

Protocol 1: Forced Degradation Studies

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound (pharmaceutical grade)

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • High-purity water

  • High-purity solvents (e.g., acetonitrile, hexane)

  • Inert vials (e.g., borosilicate glass with PTFE-lined caps)

  • Calibrated oven, photostability chamber, and pH meter

Procedure:

  • Sample Preparation: Prepare solutions/dispersions of this compound in a suitable co-solvent if necessary, or use the neat substance.

  • Acidic Hydrolysis: Mix this compound with 0.1 M HCl and 1 M HCl in separate vials. Heat at 60°C for up to 7 days. Withdraw samples at appropriate time points (e.g., 1, 3, 7 days).

  • Basic Hydrolysis: Mix this compound with 0.1 M NaOH and 1 M NaOH in separate vials. Heat at 60°C for up to 7 days. Withdraw samples at appropriate time points.

  • Oxidative Degradation: Mix this compound with 3% H₂O₂ and 30% H₂O₂ in separate vials. Keep at room temperature and protected from light for up to 7 days.

  • Thermal Degradation: Place this compound in an oven at a high temperature (e.g., 100-200°C) for up to 7 days.

  • Photodegradation: Expose this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber. A control sample should be kept in the dark.

  • Sample Analysis: At each time point, neutralize the acidic and basic samples. Extract the this compound and any degradation products with a suitable organic solvent. Analyze the samples using the analytical protocols below.

Protocol 2: GC-MS Analysis of Degradation Products

Objective: To separate, identify, and quantify volatile and semi-volatile degradation products.

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary column suitable for separating fluorinated and hydrocarbon compounds (e.g., a mid-polarity column)

Procedure:

  • Sample Preparation: Dilute the extracted samples from the forced degradation studies to an appropriate concentration with a suitable solvent (e.g., hexane).

  • GC Conditions:

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 40°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C) to elute all components.

    • Injection Mode: Split or splitless, depending on the concentration of the analytes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a wide mass range (e.g., m/z 50-500) to detect a variety of potential degradation products.

  • Data Analysis: Compare the chromatograms of the stressed samples with the control samples to identify new peaks corresponding to degradation products. Use the mass spectra of these new peaks to propose structures by comparing them with spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns.

Quantitative Data Summary

Stress Condition Duration % Degradation of F6H8 Major Degradation Products Identified Relative Abundance (%)
1 M HCl, 60°C7 dayse.g., < 1%e.g., Not DetectedN/A
1 M NaOH, 60°C7 dayse.g., < 1%e.g., Not DetectedN/A
30% H₂O₂, RT7 dayse.g., 5%e.g., Octanoic acid, Hexafluoropropenee.g., 60%, 40%
200°C7 dayse.g., 15%e.g., Perfluorohexane, Octanee.g., 50%, 50%
Photostability1.2M lux hre.g., 2%e.g., Minor unidentified peaksN/A

Visualizations

G cluster_0 Forced Degradation Workflow F6H8 This compound (F6H8) Sample Stress Application of Stress (Heat, Light, Acid, Base, Oxidation) F6H8->Stress Sampling Time-Point Sampling Stress->Sampling Analysis Chromatographic & Spectroscopic Analysis (GC-MS, LC-MS, NMR) Sampling->Analysis Data Data Interpretation (Identify Degradants, Determine Pathways) Analysis->Data

Caption: A generalized workflow for conducting forced degradation studies on this compound.

G cluster_1 Potential Thermal Degradation Pathway of F6H8 F6H8 This compound (C6F13-C8H17) Radicals Radical Intermediates (C6F13• + •C8H17) F6H8->Radicals High Temperature PFH Perfluorohexane (C6F14) Radicals->PFH Recombination/Abstraction Octane Octane (C8H18) Radicals->Octane Recombination/Abstraction Others Shorter Chain Fragments Radicals->Others Recombination/Abstraction Products Potential Products

Caption: A hypothesized thermal degradation pathway for this compound.

G cluster_2 Analytical Troubleshooting Logic Start Inconsistent Results CheckHomogeneity Check Sample Homogeneity Start->CheckHomogeneity CheckControl Verify Control of Experimental Parameters Start->CheckControl CheckPurity Assess Reagent and Glassware Purity Start->CheckPurity Optimize Optimize Experimental Protocol CheckHomogeneity->Optimize CheckControl->Optimize CheckPurity->Optimize Rerun Re-run Experiment Optimize->Rerun

Caption: A logical troubleshooting guide for inconsistent experimental results.

References

Troubleshooting inconsistent results in Perfluorohexyloctane experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Perfluorohexyloctane (PFHO) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PFHO) and what are its key properties?

This compound is a semifluorinated alkane (SFA) with the chemical formula C14H17F13. It is a colorless, odorless, and chemically inert liquid.[1] Its unique properties include being practically immiscible with water while being miscible with ethanol and most organic solvents. It has a higher density than water and low surface tension, which allows it to spread rapidly.[2] PFHO is also known for its high gas solubility.

Q2: My PFHO solution appears cloudy or has formed a separate layer. What should I do?

This indicates a solubility issue. PFHO is highly non-polar and will not mix with aqueous solutions. If you are working with cell cultures or other aqueous systems, it is crucial to use a suitable solvent or emulsifying agent to ensure proper dispersion. For a clear solution, PFHO should be dissolved in a compatible organic solvent. If precipitation or phase separation occurs, gentle heating and/or sonication may help to redissolve the compound, but ensure this does not negatively impact other components of your experiment.

Q3: I am observing unexpected changes in my plastic labware after exposure to PFHO. Why is this happening?

PFHO can interact with certain plastics, particularly polyethylene (PE) and polypropylene (PP).[3][4] Studies have shown that PFHO can be absorbed by these materials and may also cause a slight lowering of their melting temperature.[4] This can lead to the leaching of plasticizers and other additives from the labware into your experimental solution, which can interfere with your results. It is recommended to use glass or chemically resistant plastics for handling and storing PFHO solutions. If plasticware must be used, it is crucial to perform control experiments to assess the potential for leachables.

Q4: How should I prepare a stable formulation of PFHO for my cell culture experiments?

Due to its immiscibility with aqueous media, delivering PFHO to cells in culture requires careful formulation. One common approach is to create a nanoemulsion. This involves using a high-pressure homogenizer to create small, stable droplets of PFHO in the aqueous culture medium. The use of a biocompatible surfactant is often necessary to stabilize the emulsion.

Troubleshooting Guides

Inconsistent Cell Viability or Cytotoxicity Results

Problem: High variability in cell viability assays (e.g., MTT, LDH) or unexpected cytotoxicity when treating cells with PFHO.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Poor PFHO Dispersion PFHO is not forming a stable emulsion in the cell culture medium, leading to uneven exposure of cells to the compound. Solution: Prepare a fresh, stable nanoemulsion of PFHO immediately before use. Visually inspect the medium for any signs of phase separation. Consider using a different emulsifying agent or optimizing the homogenization process.
Solvent Toxicity If using a co-solvent to dissolve PFHO, the solvent itself may be causing cytotoxicity. Solution: Run a solvent control experiment where cells are treated with the same concentration of the solvent used in the PFHO formulation. If toxicity is observed, consider reducing the solvent concentration or using a less toxic alternative.
Interaction with Assay Reagents PFHO may interfere with the reagents used in the viability assay. For example, its presence could affect the solubility of formazan crystals in an MTT assay. Solution: Perform an assay control experiment without cells to see if PFHO reacts with the assay reagents. If interference is detected, consider using an alternative viability assay that is not affected by PFHO.
Leachables from Plasticware Bioactive compounds may be leaching from plastic plates or tubes upon interaction with PFHO. Solution: Switch to glass labware or perform experiments in parallel using different types of plasticware to identify a non-reactive material. Include a "vehicle + plastic" control to assess the effect of leachables.
Variability in Evaporation Rate Measurements

Problem: Inconsistent results when measuring the effect of PFHO on reducing evaporation from an aqueous surface.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Incomplete Monolayer Formation Insufficient amount of PFHO or improper application is preventing the formation of a uniform monolayer on the aqueous surface. Solution: Ensure a sufficient volume of PFHO is applied to completely cover the surface. The low surface tension of PFHO should allow it to spread rapidly.
Environmental Fluctuations Variations in temperature and humidity in the experimental setup can significantly affect evaporation rates. Solution: Conduct experiments in a controlled environment with stable temperature and humidity. Use a control group with no PFHO in every experiment to account for any minor fluctuations.
Contamination of the Aqueous Surface The presence of surfactants or other contaminants on the water surface can interfere with the formation and stability of the PFHO monolayer. Solution: Use high-purity water and ensure all glassware is scrupulously clean.

Experimental Protocols

Protocol for Preparing a this compound Nanoemulsion for In Vitro Studies

This protocol provides a general framework for creating a stable PFHO nanoemulsion for cell culture applications. Optimization may be required based on the specific cell type and experimental conditions.

Materials:

  • This compound (PFHO)

  • Cell culture grade surfactant (e.g., a Poloxamer)

  • Sterile phosphate-buffered saline (PBS) or cell culture medium

  • High-pressure homogenizer

Procedure:

  • Prepare the Premix:

    • In a sterile container, combine the desired amount of PFHO with the surfactant. The ratio of PFHO to surfactant will need to be optimized, but a starting point could be a 10:1 ratio by weight.

    • Gently mix to ensure the surfactant is dispersed in the PFHO.

  • Create the Pre-emulsion:

    • Warm the PFHO-surfactant mixture and the aqueous phase (PBS or cell culture medium) to approximately 60°C.

    • While vigorously stirring the aqueous phase, slowly add the PFHO-surfactant mixture to create a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Pass the pre-emulsion through a high-pressure homogenizer. The number of passes and the pressure will need to be optimized to achieve the desired droplet size and polydispersity index (PDI). A typical starting point is 5-10 passes at 15,000-20,000 psi.

    • The final nanoemulsion should appear as a stable, translucent liquid.

  • Characterization and Sterilization:

    • Measure the droplet size and PDI using dynamic light scattering (DLS). A droplet size of less than 200 nm and a PDI below 0.2 are generally desirable for cell culture applications.

    • Sterilize the final nanoemulsion by filtration through a 0.22 µm filter.

Data Presentation

Table 1: Interaction of PFHO with Common Laboratory Plastics
Plastic TypeObservationImplication for Experiments
Polyethylene (PE) PFHO can be absorbed by PE and may lower its melting temperature.Potential for leaching of plastic additives into the experimental solution. Avoid long-term storage of PFHO in PE containers.
Polypropylene (PP) PFHO can be absorbed by PP and may lower its melting temperature.Similar to PE, there is a risk of leachables. Use with caution and include appropriate controls.

Data summarized from Znamenskaya Falk et al. (2020).

Visualizations

Troubleshooting_PFHO_Experiments Troubleshooting Inconsistent Results in PFHO Experiments cluster_solubility cluster_contamination cluster_assay cluster_cellular Inconsistent_Results Inconsistent Experimental Results Solubility_Issues Solubility & Dispersion Issues Inconsistent_Results->Solubility_Issues Contamination_Issues Contamination Issues Inconsistent_Results->Contamination_Issues Assay_Interference Assay Interference Inconsistent_Results->Assay_Interference Cellular_Effects Unexpected Cellular Effects Inconsistent_Results->Cellular_Effects Phase_Separation Phase Separation / Cloudiness Solubility_Issues->Phase_Separation Leachables Leachables from Plasticware Contamination_Issues->Leachables Reagent_Interaction Interaction with Assay Reagents Assay_Interference->Reagent_Interaction Variable_Viability Variable Cell Viability Cellular_Effects->Variable_Viability Optimize_Formulation Solution: Optimize Formulation (e.g., use co-solvent, create nanoemulsion) Phase_Separation->Optimize_Formulation Use_Glassware Solution: Use Glassware or Chemically Resistant Plastics Leachables->Use_Glassware Control_Experiment Solution: Run Assay Controls (without cells) Reagent_Interaction->Control_Experiment Check_Dispersion Solution: Ensure Homogeneous Dispersion of PFHO Variable_Viability->Check_Dispersion

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

PFHO_Cellular_Interaction Potential Cellular Interactions of this compound PFHO This compound (PFHO) Cell_Membrane Cell Membrane PFHO->Cell_Membrane Direct Interaction (due to lipophilicity) Lipid_Metabolism Lipid Metabolism Pathways Cell_Membrane->Lipid_Metabolism Potential Alteration Inflammatory_Signaling Inflammatory Signaling (e.g., NF-κB, MAPK) Cell_Membrane->Inflammatory_Signaling Potential Modulation Gene_Expression Gene Expression Lipid_Metabolism->Gene_Expression Altered Gene Expression Inflammatory_Signaling->Gene_Expression Altered Gene Expression Note Note: Specific signaling pathways affected by PFHO are not well-characterized and require further investigation.

Caption: A diagram illustrating the potential interactions of this compound with cellular components.

References

Methods for enhancing the stability of Perfluorohexyloctane emulsions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for enhancing the stability of Perfluorohexyloctane (PFHO, F6H8) emulsions. It includes troubleshooting for common experimental issues and answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the formulation and handling of this compound emulsions.

Issue 1: My PFHO emulsion is showing signs of creaming or sedimentation.

Q: What causes the visible separation of layers (creaming or sedimentation) in my emulsion, and how can I prevent it?

A: Creaming (upward movement of droplets) or sedimentation (downward movement) is a form of gravitational separation driven by density differences between the oil (PFHO) and water phases.[1] The stability of an emulsion against this process is influenced by particle size, the viscosity of the continuous phase, and the density difference between the phases.[2][3]

Potential Causes & Solutions:

  • Large Droplet Size: Larger droplets move more rapidly, accelerating separation. According to Stoke's law, the velocity of creaming or sedimentation is proportional to the square of the particle radius.[3]

    • Solution: Reduce droplet size through optimized homogenization. High-pressure homogenization is effective at producing stable submicron emulsions by breaking down oil droplets to a smaller scale with a narrow size distribution.[4] Increasing homogenization time, speed, or pressure can lead to smaller droplets and improved stability. However, be aware that over-homogenization can sometimes lead to instability.

  • Low Viscosity of Continuous Phase: A low-viscosity continuous phase allows droplets to move freely.

    • Solution: Increase the viscosity of the continuous phase (typically the aqueous phase in O/W emulsions). The addition of viscosity modifiers or stabilizers like polysaccharides (e.g., methylcellulose, tragacanth) can hinder droplet movement. These biopolymers can thicken the continuous phase, thereby enhancing emulsion stability.

  • Significant Density Mismatch: A large difference in density between the PFHO and aqueous phases will drive faster separation.

    • Solution: Adjust the density of one or both phases to be more closely matched. While often difficult, this can sometimes be achieved by adding weighting agents.

Issue 2: The emulsion droplets are merging and growing over time (Coalescence).

Q: I observe that the average droplet size in my PFHO emulsion increases over time, leading to phase separation. What is causing this coalescence, and how can it be mitigated?

A: Coalescence is an irreversible process where dispersed droplets merge to form larger ones, ultimately leading to the breaking of the emulsion. It occurs when the interfacial film surrounding the droplets is not robust enough to prevent them from fusing upon collision.

Potential Causes & Solutions:

  • Insufficient or Ineffective Surfactant/Emulsifier: The type and concentration of the emulsifier are critical for stability. Surfactants adsorb to the oil-water interface, reducing interfacial tension and creating a protective barrier that prevents droplets from merging.

    • Solution 1: Optimize Surfactant Type. The choice of surfactant is crucial. For PFHO, which is a semifluorinated alkane, fluorinated or specialized surfactants may be required. In studies, emulsifiers like Poloxamer 188 (Pluronic® F68) and lecithin have been used to stabilize PFHO emulsions. PFPE-PEG block-copolymers are another class of non-ionic fluorosurfactants designed to stabilize aqueous droplets in fluorocarbon oils.

    • Solution 2: Optimize Surfactant Concentration. An insufficient concentration of emulsifier will result in an incomplete interfacial layer, leaving droplets unprotected. It is recommended to start with a higher concentration (e.g., 5%) and titrate down to find the optimal level.

    • Solution 3: Use a Surfactant Blend. Combinations of different types of emulsifiers, such as polymeric and non-polymeric surfactants, often work synergistically to provide superior stability.

  • High Interfacial Tension: High tension at the oil-water interface promotes the merging of droplets to minimize the total surface area.

    • Solution: Use an effective emulsifier that significantly lowers the interfacial tension between PFHO and the aqueous phase.

  • Improper Homogenization: The homogenization process not only reduces droplet size but also facilitates the adsorption of the emulsifier to the newly created droplet surfaces.

    • Solution: Ensure the homogenization process provides enough energy to create a fine dispersion and that the emulsifier is present during this process to stabilize the new interfaces as they form.

Issue 3: My emulsion appears clumpy or aggregated (Flocculation).

Q: The droplets in my PFHO emulsion are clumping together without merging. What causes this flocculation, and can it be reversed?

A: Flocculation is the aggregation of droplets to form clusters, or "flocs," without the individual droplets losing their integrity. While often reversible, it is a precursor to coalescence and can increase the rate of creaming.

Potential Causes & Solutions:

  • Weak Repulsive Forces Between Droplets: Droplets may aggregate if the repulsive forces between them (e.g., electrostatic or steric hindrance) are not strong enough to overcome attractive van der Waals forces.

    • Solution 1: Enhance Electrostatic Repulsion. For emulsions stabilized by ionic surfactants, ensure the pH and ionic strength of the continuous phase are optimized to maximize the charge on the droplet surface (zeta potential).

    • Solution 2: Enhance Steric Repulsion. Use polymeric surfactants (e.g., poloxamers, PFPE-PEG copolymers) that form a thick, protective layer around the droplets. This steric barrier physically prevents droplets from getting close enough to aggregate.

  • Bridging Flocculation: In some cases, polymers can adsorb to multiple droplets simultaneously, creating "bridges" that pull them together.

    • Solution: This typically occurs at sub-optimal polymer concentrations. Ensure the concentration of any polymeric stabilizer is sufficient to fully coat the individual droplets.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound (PFHO) relevant to emulsion formulation?

A: PFHO is a semifluorinated alkane (F6H8) composed of a perfluorinated carbon segment and a hydrogenated segment. This structure gives it unique properties:

  • Amphiphilic Nature: It possesses both lipophobic/aerophilic (fluorinated part) and lipophilic (hydrocarbon part) characteristics.

  • Immiscibility: It is practically insoluble and does not mix with water.

  • Low Surface Tension: This property allows it to spread rapidly across surfaces.

  • Chemical and Biological Inertness: Due to the lack of a functional group, SFAs are stable and biologically inert.

Q2: What types of emulsifiers are suitable for stabilizing PFHO emulsions?

A: The choice of emulsifier is critical. Common choices include:

  • Non-ionic Block Copolymers: Poloxamer 188 (Pluronic® F68) is a widely used non-ionic surfactant.

  • Phospholipids: Natural phospholipids like lecithin are also effective.

  • Fluorosurfactants: For fluorocarbon oils, specialized PFPE-PEG (perfluoropolyether-polyethylene glycol) block-copolymer surfactants are designed to provide excellent steric stabilization. The fluorinated block is soluble in the oil phase, while the PEG block is soluble in the aqueous phase, preventing both coalescence and the adsorption of biomolecules.

Q3: How does the homogenization technique affect the final emulsion stability?

A: Homogenization is the process of reducing the droplet size of the dispersed phase to create a stable emulsion.

  • Mechanism: High-energy methods like high-pressure homogenization or ultrasonication apply intense shear forces and cavitation to break large droplets into smaller ones.

  • Impact on Stability: Generally, higher homogenization energy (pressure, time, or intensity) results in smaller droplet sizes, which in turn reduces the rate of gravitational separation and improves stability. An increased number of homogenization cycles can also significantly decrease droplet size.

  • Caution: There is a risk of "over-homogenization," where excessive energy input can lead to droplet coalescence due to the high frequency of collisions, potentially destabilizing the emulsion.

Q4: What methods can be used to characterize the stability of a PFHO emulsion?

A: Several analytical techniques are used to assess emulsion stability:

  • Particle Size Analysis: Techniques like Dynamic Light Scattering (DLS) or laser diffraction are used to measure the average droplet size and size distribution. An increase in the average size over time indicates instability (coalescence or Ostwald ripening).

  • Microscopy: Optical or fluorescence microscopy allows for direct visualization of the emulsion droplets to check for changes in size, shape, or aggregation.

  • Zeta Potential Measurement: This technique measures the surface charge of the droplets, which is a key indicator of the stability of emulsions stabilized by electrostatic repulsion. A higher absolute zeta potential value generally corresponds to greater stability.

  • Accelerated Stability Testing: Methods like centrifugation or temperature cycling are used to stress the emulsion and predict its long-term stability in a shorter timeframe. Analytical photo-centrifugation can quantify separation rates.

Quantitative Data & Experimental Protocols

Data Presentation: Example Emulsion Formulations

The following table summarizes compositions of PFHO emulsions from cited literature.

ComponentFormulation 1: F6H8-PluronicFormulation 2: F6H8-Lecithin
Organic Phase This compound (F6H8)This compound (F6H8)
Concentration 40% (w/w)40% (w/w)
Surfactant Poloxamer 188 (Pluronic® F68)Lecithin (S75)
Concentration 4% (w/w)4% (w/w)
Aqueous Phase Water for InjectionWater for Injection
Concentration 56% (w/w)56% (w/w)
Experimental Protocol: Emulsion Preparation and Characterization

This protocol provides a generalized methodology for preparing and evaluating a PFHO oil-in-water (O/W) emulsion.

1. Materials & Preparation:

  • This compound (dispersed phase).
  • Purified water (continuous phase).
  • Emulsifier (e.g., Poloxamer 188, Lecithin, or PFPE-PEG surfactant).
  • Viscosity modifier (optional, e.g., glycerol).

2. Emulsion Formulation: a. Prepare the aqueous phase by dissolving the emulsifier and any other water-soluble components (like viscosity modifiers) in purified water. Gentle heating and stirring may be required. b. Add the this compound (oil phase) to the aqueous phase. c. Create a coarse pre-emulsion by mixing with a high-speed mechanical stirrer for 5-10 minutes.

3. Homogenization: a. Process the pre-emulsion using a high-pressure homogenizer. b. Set the desired pressure (e.g., 50-150 MPa) and number of cycles (e.g., 1-5 cycles). The optimal parameters should be determined experimentally. c. Maintain a controlled temperature during homogenization to prevent thermal degradation of components.

4. Characterization: a. Droplet Size Measurement: i. Dilute a sample of the final emulsion in purified water to an appropriate concentration for analysis. ii. Measure the mean droplet diameter and polydispersity index (PDI) using a laser diffraction particle size analyzer or Dynamic Light Scattering (DLS). b. Microscopic Examination: i. Place a drop of the diluted emulsion on a microscope slide. ii. Observe under an optical microscope to visually assess droplet morphology and check for signs of aggregation or coalescence. c. Stability Assessment (Accelerated): i. Subject emulsion samples to centrifugation (e.g., 3000 rpm for 10-30 minutes). ii. Measure the height of any separated layers (cream or sediment) to calculate a creaming index. iii. Alternatively, store samples under stressed temperature conditions (e.g., cycling between 4°C and 40°C) and evaluate particle size and visual appearance at set intervals.

Visualizations

Diagrams of Key Processes and Relationships

Emulsion_Stabilization_Mechanism Mechanism of Surfactant-Based Emulsion Stabilization cluster_system Emulsion System cluster_stabilization Stabilization Process cluster_result Result Oil PFHO Droplet (Dispersed Phase) Unstable High Interfacial Tension (Unstable Interface) Water Aqueous Phase (Continuous Phase) Adsorption Adsorption to Oil-Water Interface Unstable->Adsorption Target for Adsorption Surfactant Surfactant Molecules (e.g., Poloxamer, Lecithin) Surfactant->Adsorption Addition to System Stable Protective Interfacial Film (Low Interfacial Tension) Adsorption->Stable Barrier Steric/Electrostatic Barrier Prevents Coalescence Stable->Barrier StableEmulsion Stable Emulsion Barrier->StableEmulsion

Caption: Mechanism of surfactant action at the oil-water interface to create a stable emulsion.

Emulsion_Preparation_Workflow Experimental Workflow for PFHO Emulsion Preparation & Testing cluster_prep 1. Preparation cluster_process 2. Processing cluster_char 3. Characterization cluster_stability 4. Stability Testing A Select Components (PFHO, Water, Surfactant) B Prepare Aqueous Phase (Dissolve Surfactant) A->B C Combine Oil & Aqueous Phases B->C D Pre-Emulsification (High-Speed Mixing) C->D E High-Pressure Homogenization D->E F Particle Size Analysis (DLS / Laser Diffraction) E->F G Microscopy (Droplet Visualization) E->G H Zeta Potential (Surface Charge) E->H I Accelerated Testing (Centrifugation / Temp. Cycling) E->I J Long-Term Storage (Shelf-Life Assessment) E->J K Analyze Results (Assess Stability) I->K J->K

Caption: A typical workflow for the formulation and stability analysis of PFHO emulsions.

Emulsion_Instability_Factors Factors Influencing Emulsion Instability cluster_mechanisms Destabilization Mechanisms cluster_factors Contributing Factors center Emulsion Instability Creaming Creaming / Sedimentation center->Creaming Coalescence Coalescence center->Coalescence Flocculation Flocculation center->Flocculation Ostwald Ostwald Ripening center->Ostwald Size Large Droplet Size Size->Creaming Size->Ostwald Density Density Difference (Oil vs. Water) Density->Creaming Viscosity Low Continuous Phase Viscosity Viscosity->Creaming Viscosity->Flocculation Surfactant Insufficient/ Ineffective Surfactant Surfactant->Coalescence Surfactant->Flocculation Charge Low Droplet Surface Charge Charge->Coalescence Charge->Flocculation

Caption: Logical relationships between key factors and common emulsion instability mechanisms.

References

Addressing potential side effects of Perfluorohexyloctane in clinical trials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Perfluorohexyloctane in clinical trials.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a semifluorinated alkane that is understood to function by forming a monolayer at the air-liquid interface of the tear film. This action is thought to reduce tear evaporation, which is a primary contributor to dry eye disease.[1] While its exact mechanism of action is not fully known, it is believed to interact with and stabilize the lipid layer of the tear film.[2][3]

Q2: What are the most common side effects observed with this compound in clinical trials?

The most frequently reported side effect is blurred vision, which is typically described as mild and transient.[4] Other common ocular adverse events include conjunctival redness.

Q3: Is this compound expected to interfere with vision after instillation?

Due to its refractive index being similar to that of water, this compound is reported to cause minimal visual disturbances.[2]

Q4: Has this compound shown any effects on corneal cells?

Preclinical studies on rabbit corneas have suggested that this compound does not adversely affect the corneal endothelium and may even promote corneal healing. However, one study noted that prolonged contact with this compound in the anterior chamber of rabbit eyes led to degeneration of corneal endothelial cells, emphasizing the importance of using it as a topical agent that is naturally cleared from the ocular surface.

Troubleshooting Guides

Issue 1: Participant Reports Blurred Vision

Initial Assessment:

  • Timing and Duration: Inquire about the onset and duration of the blurred vision. Typically, blurred vision associated with this compound is mild and transient.

  • Severity: Ask the participant to rate the severity of the blurred vision on a scale of 1 to 10.

  • Concomitant Symptoms: Check for other symptoms such as eye pain, redness, or discharge.

Troubleshooting Steps:

  • Reassurance: If the blurred vision is mild and occurs shortly after instillation, reassure the participant that this is a known and typically transient side effect.

  • Visual Acuity Test: Perform a best-corrected visual acuity (BCVA) test to objectively assess any changes in vision.

  • Slit-lamp Examination: Conduct a slit-lamp examination to rule out other potential causes of blurred vision, such as corneal edema or inflammation.

  • Dosage Review: Confirm that the participant is adhering to the prescribed dosage and administration schedule.

Blurred_Vision_Troubleshooting cluster_assessment Initial Assessment cluster_troubleshooting Troubleshooting Steps cluster_decision Decision and Follow-up Report Participant Reports Blurred Vision AssessTime Assess Onset and Duration Report->AssessTime AssessSeverity Assess Severity (1-10) Report->AssessSeverity AssessSymptoms Check for Other Symptoms Report->AssessSymptoms Reassure Reassure Participant (if mild and transient) AssessSymptoms->Reassure BCVA Perform Best-Corrected Visual Acuity (BCVA) Test Reassure->BCVA SlitLamp Conduct Slit-Lamp Examination BCVA->SlitLamp Dosage Review Dosage and Administration SlitLamp->Dosage Continue Continue in Trial with Close Monitoring Dosage->Continue If mild and resolves Discontinue Consider Discontinuation if Severe or Persistent Dosage->Discontinue If severe or persistent

Issue 2: Participant Presents with Conjunctival Redness

Initial Assessment:

  • Severity: Grade the conjunctival redness using a standardized scale.

  • Associated Symptoms: Inquire about itching, pain, or discharge.

  • History: Ask about any new medications, environmental exposures, or potential allergens.

Troubleshooting Steps:

  • Slit-lamp Examination: Perform a thorough slit-lamp examination to assess for signs of allergic conjunctivitis, infectious conjunctivitis, or other ocular surface inflammation.

  • Review Concomitant Medications: Check for any other topical or systemic medications that could be causing ocular irritation.

  • Management:

    • For mild, asymptomatic redness, continue observation.

    • For suspected allergic conjunctivitis, consider a trial of a topical antihistamine.

    • If infection is suspected, obtain cultures and consider initiating broad-spectrum topical antibiotics.

    • If the redness is severe, persistent, or associated with pain or vision changes, consider pausing the study medication and consulting with the study ophthalmologist.

Data Presentation: Summary of Ocular Adverse Events

Adverse EventThis compound Group (%)Saline Control Group (%)Study
Blurred Vision 1-3-GOBI & MOJAVE
Conjunctival Redness 1-3-GOBI & MOJAVE
Vitreous Detachment 1.9-KALAHARI
Allergic Conjunctivitis 1.4-KALAHARI
Increased Lacrimation 1.4-KALAHARI

Note: Data compiled from published clinical trial results. Percentages may vary slightly between different publications and analyses.

Experimental Protocols

Total Corneal Fluorescein Staining (tCFS) Assessment (NEI Scale)

Objective: To assess the degree of corneal epithelial damage.

Materials:

  • Sterile, single-use fluorescein sodium ophthalmic strips

  • Sterile, preservative-free saline

  • Slit lamp with a cobalt blue filter

Procedure:

  • Moisten the tip of a fluorescein strip with a single drop of sterile saline.

  • Gently touch the moistened strip to the inferior palpebral conjunctiva.

  • Instruct the patient to blink several times to distribute the fluorescein dye.

  • After 1-3 minutes, examine the cornea using the slit lamp with the cobalt blue filter.

  • The cornea is divided into five regions: central, superior, inferior, nasal, and temporal.

  • Grade the staining in each of the five regions according to the National Eye Institute (NEI) scale (0-3), where:

    • 0 = No staining

    • 1 = Mild, scattered punctate staining

    • 2 = Moderate, more numerous punctate staining, some confluence

    • 3 = Severe, dense punctate staining with confluence, or corneal filaments/ulcers

  • The total tCFS score is the sum of the scores from the five regions (total possible score of 15).

tCFS_Workflow cluster_prep Preparation cluster_exam Examination cluster_grade Grading Prep Prepare Materials (Fluorescein strip, saline) Instill Instill Fluorescein Prep->Instill Examine Examine with Slit Lamp (Cobalt blue filter) Instill->Examine Divide Divide Cornea into 5 Regions Examine->Divide Grade Grade Each Region (0-3) Divide->Grade Sum Sum Scores for Total tCFS Grade->Sum

Eye Dryness Visual Analog Scale (VAS) Assessment

Objective: To subjectively assess the participant's symptom of eye dryness.

Materials:

  • A 100 mm horizontal line printed on a form, with "No eye dryness" at the 0 mm mark and "Worst imaginable eye dryness" at the 100 mm mark.

Procedure:

  • Provide the participant with the VAS form.

  • Instruct the participant to place a single vertical mark on the 100 mm line to indicate the level of their eye dryness at that moment.

  • The score is determined by measuring the distance in millimeters from the "No eye dryness" end to the participant's mark.

  • The score ranges from 0 to 100, with higher scores indicating greater symptom severity.

Signaling Pathways

Currently, there is no established evidence to suggest that the side effects of this compound are mediated by specific signaling pathways. The primary mechanism of action is considered to be a physical one, related to the formation of a barrier on the tear film to reduce evaporation. The observed side effects are likely a consequence of the physical and optical properties of the substance on the ocular surface. Further research may elucidate any potential cellular interactions.

References

Technical Support Center: Perfluorohexyloctane Impurity Profiling and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with perfluorohexyloctane.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in this compound?

A1: Impurities in this compound can originate from the manufacturing process or degradation. Common types of impurities include:

  • Process-Related Impurities: These can include isomers (e.g., 2-perfluorohexyloctane), starting materials, by-products, and residual solvents.

  • Degradation Products: These can form under stress conditions such as exposure to acid, base, oxidation, heat, or light.

  • Named Impurities: Some known impurities that may be monitored include "this compound Impurity A" and "this compound Impurity B" (9,9,10,10,11,11,12,12,13,13,14,14,14-tridecafluorotetradecan-6-yl acetate). A related substance is 9,9,10,10,11,11,12,12,13,13,14,14,14-Tridecafluorotetradecan-6-ol.

  • Toxic Impurities: In some instances, toxic compounds like bromotributyl stannane have been identified in products containing a mixture of perfluorocarbons, highlighting the importance of rigorous impurity profiling.[1]

Q2: Which analytical techniques are most suitable for this compound impurity profiling?

A2: The most common and effective techniques for analyzing this compound and its impurities are:

  • Gas Chromatography (GC): Due to the volatile nature of this compound and many of its potential impurities, GC is a primary analytical tool. Both Flame Ionization Detection (GC-FID) for quantitation and Mass Spectrometry (GC-MS) for identification are widely used.[2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For non-volatile or thermally sensitive impurities and degradation products, LC-MS is a powerful technique for separation and identification.[4]

Q3: What are forced degradation studies and why are they important for this compound?

A3: Forced degradation studies, or stress testing, involve intentionally degrading the drug substance under more severe conditions than accelerated stability testing.[5] These studies are crucial for:

  • Identifying potential degradation products that could form during storage and shipment.

  • Establishing degradation pathways of the drug substance.

  • Demonstrating the specificity of analytical methods, ensuring that the method can accurately measure the drug substance in the presence of its degradation products.

  • Developing stable formulations.

Typical stress conditions include acid and base hydrolysis, oxidation, photolysis, and thermal stress.

Troubleshooting Guides

Gas Chromatography (GC) Analysis
Problem Potential Causes Troubleshooting Steps
Peak Tailing - Active sites in the injector liner or on the column.- Contamination in the GC system.- Inappropriate column temperature.- Use a deactivated injector liner.- Trim the first few centimeters of the column.- Increase the column temperature to reduce adsorption effects.- Ensure high-purity carrier gas is used.
Peak Fronting - Column overload.- Incompatible sample solvent.- Dilute the sample.- Use a solvent that is compatible with the stationary phase.
Ghost Peaks - Carryover from previous injections.- Septum bleed.- Contaminated carrier gas.- Run a blank solvent injection to confirm carryover.- Increase injector temperature and bake-out time between runs.- Use high-quality, low-bleed septa.- Check and replace gas filters.
Baseline Instability - Column bleed.- Contaminated detector.- Leaks in the system.- Condition the column according to the manufacturer's instructions.- Clean the detector.- Perform a leak check of the system.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Problem Potential Causes Troubleshooting Steps
Poor Peak Shape - Incompatible mobile phase or sample solvent.- Column degradation or contamination.- Secondary interactions with the stationary phase.- Ensure the sample is dissolved in the mobile phase or a weaker solvent.- Flush the column or replace if necessary.- Adjust the mobile phase pH or use an ion-pairing reagent if applicable.
Low MS Sensitivity - Poor ionization of the analyte.- Ion suppression from the matrix or mobile phase additives.- Optimize the electrospray ionization (ESI) source parameters.- Modify the mobile phase to include additives that enhance ionization (e.g., ammonium fluoride for fluoride attachment in negative mode).- Improve sample cleanup to remove matrix components.
Adduct Formation (e.g., [M+Na]+, [M+K]+) - Presence of metal ions in the mobile phase, vials, or sample.- Use high-purity solvents and additives.- Add a small amount of a volatile ammonium salt (e.g., ammonium acetate) to the mobile phase to promote protonation.
Irreproducible Retention Times - Fluctuations in mobile phase composition or flow rate.- Temperature variations.- Column equilibration issues.- Ensure the pump is functioning correctly and the mobile phase is properly mixed.- Use a column oven to maintain a constant temperature.- Allow sufficient time for column equilibration between injections.

Experimental Protocols

Protocol 1: GC-MS Method for Impurity Profiling

This protocol provides a general framework for the analysis of volatile and semi-volatile impurities in this compound.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable volatile solvent (e.g., hexane or dichloromethane).

    • Transfer an aliquot to a GC vial for analysis.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer (GC-MS).

    • Column: A low-polarity column such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is a suitable starting point.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Conditions:

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL

    • Injection Mode: Split (e.g., 50:1 split ratio)

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 280 °C at a rate of 15 °C/min.

      • Hold at 280 °C for 5 minutes.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI)

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-550

    • Scan Mode: Full Scan

Protocol 2: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products.

  • Acid Hydrolysis:

    • Dissolve this compound in a suitable co-solvent (e.g., acetonitrile) and add 0.1 M hydrochloric acid.

    • Heat the solution at 60 °C for 24 hours.

    • Neutralize the solution before analysis.

  • Base Hydrolysis:

    • Dissolve this compound in a co-solvent and add 0.1 M sodium hydroxide.

    • Heat the solution at 60 °C for 24 hours.

    • Neutralize the solution before analysis.

  • Oxidative Degradation:

    • Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

  • Thermal Degradation:

    • Place the this compound sample in a controlled-temperature oven at 105 °C for 48 hours.

  • Photolytic Degradation:

    • Expose the this compound sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

Quantitative Data Summary

The following table provides a representative summary of potential impurities and their typical limits as per regulatory expectations. Actual values will vary based on the specific manufacturing process and storage conditions.

Impurity Type Typical Limit (Area % by GC-FID)
This compound Impurity AProcess-RelatedNot More Than 0.15%
This compound Impurity BProcess-RelatedNot More Than 0.15%
9,9,10,10,11,11,12,12,13,13,14,14,14-Tridecafluorotetradecan-6-olRelated SubstanceNot More Than 0.15%
Any Unspecified ImpurityGeneralNot More Than 0.10%
Total ImpuritiesGeneralNot More Than 1.0%

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Reporting start This compound Sample dissolve Dissolve in Volatile Solvent start->dissolve vial Transfer to GC/LC Vial dissolve->vial gc_ms GC-MS Analysis (Volatile Impurities) vial->gc_ms lc_ms LC-MS Analysis (Non-Volatile Impurities) vial->lc_ms identify Impurity Identification gc_ms->identify lc_ms->identify quantify Impurity Quantitation identify->quantify report Generate Report quantify->report

Caption: A general workflow for the impurity profiling of this compound.

troubleshooting_logic cluster_tailing Tailing Peak cluster_fronting Fronting Peak start Poor Chromatographic Peak Shape? cause_tailing Potential Causes: - Active Sites - Contamination - Low Temperature start->cause_tailing Yes (Tailing) cause_fronting Potential Causes: - Column Overload - Solvent Mismatch start->cause_fronting Yes (Fronting) solution_tailing Solutions: - Deactivated Liner - Trim Column - Increase Temperature cause_tailing->solution_tailing solution_fronting Solutions: - Dilute Sample - Change Solvent cause_fronting->solution_fronting

Caption: A logical troubleshooting guide for common peak shape issues in chromatography.

References

Validation & Comparative

A Comparative Analysis of Perfluorohexyloctane and Other Semifluorinated Alkanes for Ophthalmic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Semifluorinated alkanes (SFAs) have emerged as a novel class of excipients in ophthalmology, offering unique physicochemical properties that address challenges in treating ocular surface diseases, particularly dry eye disease (DED). This guide provides a detailed comparison of Perfluorohexyloctane (F6H8) with other notable SFAs, supported by experimental data, to aid in the selection of appropriate candidates for research and drug development.

Physicochemical Properties of Semifluorinated Alkanes

SFAs are linear molecules composed of a perfluorinated carbon segment and a hydrogenated hydrocarbon segment.[1] This unique structure imparts amphiphilic characteristics, allowing them to be both lipophilic and lipophobic.[2] They are chemically and physiologically inert, colorless, and possess low surface and interface tensions.[3][4] These properties make them excellent candidates for various ophthalmic applications, including as drug carriers and tear film stabilizers.[3]

A key differentiator among SFAs is their chain length, which influences their physical properties and, consequently, their performance in ophthalmic formulations. The nomenclature FnHm denotes 'n' perfluorinated carbons and 'm' hydrogenated carbons.

PropertyThis compound (F6H8)Perfluorobutylpentane (F4H5)Perfluoropentane (C5F12)
Molecular Formula C14H17F13C9H11F9C5F12
Molecular Weight ( g/mol ) 432.25290.17288.04
Density (g/cm³) >1~1.31.63 (at 25°C)
Refractive Index Similar to water--
Boiling Point (°C) ~215~14228
Viscosity (mPa·s) -Lower than F6H80.652 (at 25°C)
Surface Tension (mN/m) Very lowLow-
Water Solubility InsolubleInsolubleInsoluble

Performance Comparison in Ophthalmic Applications

The primary application of this compound and other SFAs in ophthalmology is in the management of dry eye disease. Their performance is primarily evaluated based on their ability to stabilize the tear film by reducing evaporation and their suitability as a vehicle for drug delivery.

Tear Film Stabilization and Evaporation Reduction

This compound (F6H8) is the sole ingredient in an ophthalmic solution designed to treat the signs and symptoms of DED. Its mechanism of action involves forming a monolayer at the air-liquid interface of the tear film, which helps to reduce evaporation. This is particularly beneficial in cases of evaporative dry eye, often associated with Meibomian Gland Dysfunction (MGD).

In contrast, SFAs with shorter chain lengths, such as Perfluorobutylpentane (F4H5), have a higher evaporation rate. An in vitro study demonstrated that less than 1.5% of F6H8 evaporated after 1 hour, compared to 93% of F4H5. After 24 hours, less than 50% of F6H8 had evaporated, while F4H5 had completely evaporated within 2 hours. This highlights the superior ability of longer-chain SFAs like F6H8 to provide a stable, long-lasting barrier against tear evaporation.

Ocular Surface Residence Time

The duration for which a topical ophthalmic formulation remains on the ocular surface is critical for its efficacy. Ex vivo studies on porcine corneas have shown that both F6H8 and F4H5 have significantly longer precorneal residence times compared to conventional cyclosporine-containing eye drops. Notably, F6H8 demonstrated a substantially longer residence time than F4H5, with 54.5% of F6H8 remaining on the corneal surface after 1 hour, compared to 18.6% of F4H5. This prolonged residence time of F6H8 is attributed to its lower volatility and ability to form a stable film.

Drug Delivery Vehicle

Semifluorinated alkanes are effective solvents for lipophilic drugs that have poor water solubility, such as cyclosporine A (CsA). Perfluorobutylpentane (F4H5) is utilized as a vehicle in a cyclosporine A formulation for the treatment of DED. The choice of SFA for drug delivery depends on a balance between drug solubility and the desired ocular residence time. While shorter-chain SFAs like F4H5 may offer better solubilizing capacity for certain drugs, longer-chain SFAs like F6H8 provide a more stable platform for sustained drug delivery due to their longer residence time.

Experimental Protocols

Below are detailed methodologies for key experiments used to evaluate the performance of semifluorinated alkanes.

In Vitro Evaporation Rate Measurement (Gravimetric Method)

Objective: To determine and compare the evaporation rates of different semifluorinated alkanes.

Materials:

  • Semifluorinated alkanes (e.g., this compound, Perfluorobutylpentane)

  • Pre-weighed tissue culture dishes

  • Incubator set to 35 ± 3 °C

  • Analytical balance

Procedure:

  • Add 500 µL of the semifluorinated alkane to a pre-weighed tissue culture dish.

  • Place the dish in an incubator maintained at 35 ± 3 °C to simulate the ocular surface temperature.

  • At predetermined time points (e.g., every 30 minutes for the first 2 hours, then hourly up to 24 hours), remove the dish from the incubator and weigh it on an analytical balance.

  • Calculate the percentage of evaporation at each time point relative to the initial weight of the SFA.

  • Plot the percentage of evaporation against time to compare the evaporation profiles of different SFAs.

Ex Vivo Ocular Surface Residence Time Measurement

Objective: To measure and compare the precorneal residence time of different SFA formulations.

Materials:

  • Freshly enucleated porcine corneas

  • Corneal sleeve

  • Tissue culture dish

  • Peristaltic pump

  • Hank's Balanced Salt Solution (HBSS)

  • SFA formulations containing a fluorescent dye (e.g., 0.05% w/v)

  • Fluorometer

Procedure:

  • Mount a fresh porcine cornea in a corneal sleeve and place it in a tissue culture dish.

  • Incubate the dish at 35 ± 3 °C.

  • Continuously perfuse the dish with HBSS at a constant flow rate (e.g., 5.7 µL/min) using a peristaltic pump to mimic tear turnover.

  • Add 10 µL of the SFA formulation containing the fluorescent dye to the corneal surface.

  • Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds for the first 30 minutes, then every 2 minutes for up to 60 minutes) using a fluorometer.

  • Plot the fluorescence intensity over time to determine the residence time of the formulation on the corneal surface.

Visualizations

G Figure 1: Mechanism of this compound on the Tear Film cluster_0 Ocular Surface TearFilm Aqueous Layer of Tear Film Cornea Corneal Epithelium PFHO This compound (F6H8) Eye Drop Monolayer Formation of a Stable Monolayer PFHO->Monolayer Spreads over tear film Monolayer->TearFilm Forms interface with air Evaporation Reduced Tear Evaporation Monolayer->Evaporation Stabilization Tear Film Stabilization Evaporation->Stabilization

Caption: Mechanism of this compound on the tear film.

G Figure 2: Experimental Workflow for SFA Performance Testing cluster_0 In Vitro Analysis cluster_1 Ex Vivo Analysis cluster_2 In Vivo Analysis (Animal Models) Evaporation Evaporation Rate Measurement (Gravimetric Method) Data_Analysis Comparative Data Analysis Evaporation->Data_Analysis Solubility Drug Solubility Assessment Solubility->Data_Analysis ResidenceTime Ocular Surface Residence Time (Porcine Cornea Model) ResidenceTime->Data_Analysis Efficacy Efficacy Studies (e.g., DED models) Tolerability Ocular Tolerability Assessment SFA_Selection Selection of SFAs for Comparison SFA_Selection->Evaporation SFA_Selection->Solubility SFA_Selection->ResidenceTime Data_Analysis->Efficacy Data_Analysis->Tolerability

Caption: Workflow for comparing SFA performance.

References

Perfluorohexyloctane: A Biocompatibility and Toxicity Profile for Ophthalmic Applications

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Perfluorohexyloctane (PFHO) is a semifluorinated alkane that has garnered significant interest in ophthalmology, particularly as a non-aqueous vehicle for drug delivery and as a tamponading agent in vitreoretinal surgery. Its unique physical properties, including high density, low surface tension, and immiscibility with water, make it an attractive candidate for these applications. This guide provides a comprehensive comparison of the biocompatibility and toxicity of PFHO with other alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals in their evaluation of this compound.

Executive Summary

Preclinical studies have established a favorable safety profile for this compound.[1][2] Extensive testing, including in vitro and in vivo models, has demonstrated low toxicity and good biocompatibility for ocular applications.[1][2] When compared to alternatives such as silicone oil and other perfluorocarbons like perfluorodecalin and perfluorooctane, PFHO presents a competitive safety profile, although direct comparative studies are limited. While silicone oil has a long history of use, it is associated with complications like emulsification and potential retinal toxicity.[3] Other perfluorocarbons have also shown potential for corneal and retinal toxicity.

In Vitro Biocompatibility and Toxicity

In vitro studies are crucial for the initial assessment of a material's biocompatibility. These assays evaluate the potential for a substance to cause cell damage, genetic mutations, or other adverse cellular effects.

Cytotoxicity Assays

Cytotoxicity assays measure the degree to which a substance is toxic to cells. For PFHO, a key finding is the importance of the testing methodology. Studies have shown that direct contact tests are more appropriate for evaluating the cytotoxicity of perfluorocarbons than tests on liquid extracts.

A study investigating the toxic effects of PFHO on retinal pigment epithelium (RPE) and human corneal endothelial cells (HCEC) in vitro found a significant decrease in vital cells after 5 days of incubation. However, the remaining cells were capable of proliferation, suggesting the damage was not irreversible. In contrast, another study reported that a mixture of perfluorooctane and this compound led to 0% viability of ARPE-19 cells after 30 minutes of direct exposure, although this toxicity was attributed to a contaminant (bromotributyl stannane) in a specific batch rather than the perfluorocarbons themselves.

Table 1: Comparative In Vitro Cytotoxicity Data

CompoundCell LineExposure TimeKey FindingsReference
This compound (PFHO) RPE and HCEC5 daysSignificantly lower extinctions for vital cells compared to controls. Decreased cell densities.
Perfluorodecalin RPE and HCEC5 daysDecreased cell densities, but to a lesser extent than PFHO.
Siluron 2000 (emulsification-resistant silicone oil) ARPE-19 and L-9297 daysNo obvious cytotoxic effects.
Densiron 68 (heavy silicone oil) ARPE-19 and L-9297 daysMarginal effect on cell survival; more TUNEL positive nuclei and decreased tight junction protein expression in ARPE-19 cells.
Mixture of Perfluorooctane and this compound (contaminated batch) ARPE-1930 minutes0% cell viability.
Genotoxicity Assays

Genotoxicity studies assess the potential of a substance to damage the genetic material of cells. A battery of genotoxicity studies conducted on PFHO, including an in vitro bacterial reverse mutation assay (Ames test) and an in vitro human lymphocyte chromosome structural/numerical aberration test, were all negative. This indicates that PFHO does not have mutagenic potential under the tested conditions.

In Vivo Biocompatibility and Toxicity

In vivo studies in animal models provide critical information on the systemic and local toxicity of a substance after administration.

Systemic Toxicity

Oral administration of PFHO in rats demonstrated a very low toxicity profile. In a maximum tolerated dose (MTD) study, oral PFHO up to 5000 mg/kg/day did not produce significant effects on clinical signs, body weight, or pathology. A 4-week oral toxicity study in rats with doses up to 2000 mg/kg/day also showed no PFHO-related mortality or adverse effects.

Ocular Toxicity and Irritation

Topical ocular administration of PFHO in rabbits for up to 26 weeks was well-tolerated. Adverse reactions were limited to occasional conjunctival congestion with no significant ocular irritation or toxicity. The no-observed-adverse-effect-level (NOAEL) for ocular administration in rabbits was determined to be 428.8 mg/day.

However, some clinical reports have noted inflammatory-like reactions in a small number of patients after the use of PFHO as an endotamponade in vitreoretinal surgery. In one clinic, two of three eyes developed severe inflammatory reactions. It is important to consider that such reactions could be influenced by the surgical procedure itself or patient-specific factors.

In contrast, prolonged contact of perfluorodecalin with the corneal endothelium has been shown to induce corneal edema and vascularization. Silicone oil, while generally considered biocompatible, can lead to complications such as inflammation and glaucoma due to emulsification.

Table 2: Comparative In Vivo Toxicity Data

CompoundAnimal ModelRoute of AdministrationDurationKey FindingsReference
This compound (PFHO) RatOral1 week (MTD)MTD >5000 mg/kg/day. No significant effects.
This compound (PFHO) RatOral4 weeksNo mortality or adverse effects up to 2000 mg/kg/day.
This compound (PFHO) RabbitOcular26 weeksWell-tolerated. Occasional conjunctival congestion. NOAEL: 428.8 mg/day.
Perfluorodecalin Human (case reports)Intraocular (prolonged contact)4 to 13 weeksCorneal edema and vascularization.
Silicone Oil Not specifiedIntraocularNot specifiedEmulsification can cause inflammation and glaucoma.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the assessment of PFHO and related compounds.

In Vitro Cytotoxicity: Direct Contact Method

This method is recommended for testing water-insoluble materials like perfluorocarbons.

  • Cell Culture: A confluent monolayer of a suitable cell line (e.g., ARPE-19, L929) is prepared in a multi-well plate.

  • Application of Test Material: A defined volume of the test material (e.g., PFHO) is applied directly to the cell layer, covering a specific surface area.

  • Incubation: The cells are incubated with the test material for a predetermined period (e.g., 24 hours).

  • Viability Assessment: After incubation, the test material is removed, and cell viability is assessed using a quantitative method such as the MTT assay or Neutral Red Uptake assay. The results are compared to negative and positive controls.

In Vivo Ocular Irritation: Rabbit Model

This is a standard test to evaluate the potential of a substance to cause eye irritation.

  • Animal Selection: Healthy, adult albino rabbits are used for the study.

  • Test Substance Administration: A defined volume (e.g., 40 µL) of the test substance is instilled into the conjunctival sac of one eye of each rabbit. The other eye serves as a control.

  • Observation: The eyes are examined for signs of irritation, such as conjunctival redness, chemosis, and discharge, at specific time points (e.g., 1, 24, 48, and 72 hours) after instillation.

  • Scoring: The observed reactions are scored according to a standardized system (e.g., Draize eye test).

Visualizing Experimental Workflows and Pathways

To better understand the processes involved in biocompatibility testing, the following diagrams illustrate a typical experimental workflow and a generalized cellular stress response pathway.

G cluster_0 In Vitro Testing cluster_1 In Vivo Testing Cell Culture Preparation Cell Culture Preparation Direct Contact with PFHO Direct Contact with PFHO Cell Culture Preparation->Direct Contact with PFHO 24h Incubation Cell Viability Assay (MTT) Cell Viability Assay (MTT) Direct Contact with PFHO->Cell Viability Assay (MTT) Genotoxicity Assays (Ames, Chromosomal Aberration) Genotoxicity Assays (Ames, Chromosomal Aberration) Direct Contact with PFHO->Genotoxicity Assays (Ames, Chromosomal Aberration) Data Analysis Data Analysis Cell Viability Assay (MTT)->Data Analysis Final Report Final Report Data Analysis->Final Report Genotoxicity Assays (Ames, Chromosomal Aberration)->Data Analysis Animal Model Acclimatization Animal Model Acclimatization Ocular or Oral Administration Ocular or Oral Administration Animal Model Acclimatization->Ocular or Oral Administration Single or Repeated Dosing Clinical Observation & Scoring Clinical Observation & Scoring Ocular or Oral Administration->Clinical Observation & Scoring Histopathological Examination Histopathological Examination Clinical Observation & Scoring->Histopathological Examination Histopathological Examination->Final Report Biocompatibility Assessment Plan Biocompatibility Assessment Plan In Vitro Testing In Vitro Testing Biocompatibility Assessment Plan->In Vitro Testing In Vivo Testing In Vivo Testing Biocompatibility Assessment Plan->In Vivo Testing

Caption: A typical experimental workflow for assessing the biocompatibility of this compound.

G Cellular Stressor (e.g., PFHO) Cellular Stressor (e.g., PFHO) Membrane Interaction Membrane Interaction Cellular Stressor (e.g., PFHO)->Membrane Interaction ROS Production ROS Production Membrane Interaction->ROS Production Activation of Stress Kinases (e.g., JNK, p38) Activation of Stress Kinases (e.g., JNK, p38) ROS Production->Activation of Stress Kinases (e.g., JNK, p38) Inflammatory Cytokine Production Inflammatory Cytokine Production Activation of Stress Kinases (e.g., JNK, p38)->Inflammatory Cytokine Production Apoptosis Apoptosis Activation of Stress Kinases (e.g., JNK, p38)->Apoptosis Cell Survival / Adaptation Cell Survival / Adaptation Activation of Stress Kinases (e.g., JNK, p38)->Cell Survival / Adaptation

References

Perfluorohexyloctane: A Comparative Analysis of its Anti-Evaporative Properties for Ocular Health

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

[City, State] – [Date] – A comprehensive review of preclinical data highlights the significant anti-evaporative properties of Perfluorohexyloctane (PFHO), a novel treatment for dry eye disease (DED). This guide provides a detailed comparison of PFHO's performance against other common ophthalmic solutions, supported by experimental evidence, to inform researchers, scientists, and drug development professionals.

Dry eye disease is a prevalent condition often exacerbated by the rapid evaporation of the tear film.[1] this compound addresses this issue by forming a monolayer at the air-liquid interface of the tear film, thereby stabilizing it and preventing water loss.[2][3] This mechanism has been quantitatively validated in several in vitro studies, demonstrating its superior efficacy compared to a range of commercially available artificial tears.

Comparative Analysis of Evaporation Rates

In vitro studies employing gravimetric analysis have consistently shown that this compound significantly reduces the evaporation rate of saline solutions. When layered over a phosphate-buffered saline (PBS) solution at 25°C, 100 µL of PFHO inhibited evaporation by approximately 81%.[4][5] This effect was even more pronounced at 35°C, a temperature closer to the ocular surface, where a 100 µL layer of PFHO inhibited PBS evaporation by 88%. Even a single 11 µL drop of PFHO was capable of reducing the evaporation rate by 28% at 35°C.

In stark contrast, several commercially available artificial tear formulations, including some lipid-based emulsions, demonstrated no significant inhibition of saline evaporation under similar experimental conditions. This suggests that the unique physicochemical properties of PFHO are key to its potent anti-evaporative effects.

Table 1: In Vitro Evaporation Rate of Ophthalmic Solutions at 25°C
TreatmentEvaporation Rate of PBS (µm/min)Inhibition of Evaporation
PBS Alone4.06 (± 0.06)N/A
PFHO (100 µL)0.78 (± 0.07)~81%
Systane Ultra3.9 (± 0.2)No significant effect
Systane Balance3.8 (± 0.1)No significant effect
Soothe XP3.77 (± 0.08)No significant effect

Data sourced from in vitro gravimetric studies.

Table 2: In Vitro Evaporation Rate of Ophthalmic Solutions at 35°C
TreatmentEvaporation Rate of PBS (µm/min)Inhibition of Evaporation
PBS Alone10.53 (± 0.06)N/A
PFHO (11 µL drop)~7.58~28%
PFHO (100 µL)~1.26~88%
Human Meibum (~125 nm layer)~9.69~8%
PFHO (11 µL drop) + Human Meibum~6.95~34%
Systane Complete7.6~28% reduction from DI water
Refresh Optive Mega-38.1~12% reduction from DI water
Refresh Optive Advanced7.9~14% reduction from DI water

Data compiled from multiple in vitro studies. Note that some studies used deionized (DI) water as a baseline, which has a similar evaporation rate to PBS.

Comparison with Other Semifluorinated Alkanes

The anti-evaporative properties of semifluorinated alkanes (SFAs) are influenced by their chain length and volatility. A comparative in vitro study of various SFAs demonstrated that longer-chain SFAs, such as this compound (F6H8), are more effective at inhibiting saline evaporation than shorter-chain SFAs.

Table 3: Comparison of Evaporation Inhibition by Different Semifluorinated Alkanes (100 µL layered on saline at 35°C)
Semifluorinated AlkaneChemical FormulaInhibition of Saline Evaporation
Perfluorobutylpentane (in CsA 0.1%)F4H5No significant effect
This compoundF6H8~73.9%
F4H2-~8.4%
F6H7-~16.7%
F6H10-~60.7%

Data from a masked, in vitro gravimetric study.

Experimental Protocols

The primary methodology used to validate the anti-evaporative properties of this compound is the in vitro gravimetric assay.

In Vitro Gravimetric Analysis of Evaporation Rate

Objective: To quantify the rate of evaporation of an aqueous solution when layered with a test substance.

Materials:

  • Analytical balance (sensitive to at least 0.0001 g)

  • Controlled environment chamber (to maintain constant temperature and humidity)

  • Shallow, flat-bottomed containers (e.g., petri dishes) with a consistent surface area

  • Phosphate-buffered saline (PBS) or deionized (DI) water

  • Test substances (e.g., this compound, other artificial tears)

  • Micropipettes

Procedure:

  • Acclimatization: Place all materials and solutions inside the controlled environment chamber and allow them to equilibrate to the desired temperature (e.g., 25°C or 35°C) and humidity.

  • Baseline Measurement: Add a precise volume of PBS or DI water to a container and place it on the analytical balance. Record the initial weight.

  • Evaporation Measurement (Control): Record the weight of the container with the aqueous solution at regular intervals (e.g., every 5-10 minutes) over a set period (e.g., 60-120 minutes).

  • Test Substance Application: In a separate container, add the same precise volume of PBS or DI water. Carefully layer a specific volume (e.g., 11 µL or 100 µL) of the test substance onto the surface of the aqueous solution.

  • Evaporation Measurement (Test): Immediately place the container with the aqueous solution and the test substance on the analytical balance and record the initial weight. Record the weight at the same regular intervals as the control.

  • Data Analysis:

    • For each time point, calculate the cumulative weight loss due to evaporation.

    • Plot the cumulative weight loss against time for both the control and the test conditions.

    • The slope of the linear portion of the graph represents the evaporation rate (in g/min or µL/min).

    • Calculate the percentage of evaporation inhibition by the test substance using the formula: [1 - (Evaporation Rate_test / Evaporation Rate_control)] * 100%.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the in vitro gravimetric analysis used to assess the anti-evaporative properties of ophthalmic solutions.

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Acclimatize Materials (Solutions, Containers, Balance) B Prepare Control Sample (Aqueous Solution) A->B C Prepare Test Sample (Aqueous Solution + Test Substance) A->C D Record Initial Weight of Control Sample B->D F Record Initial Weight of Test Sample C->F E Record Weight of Control at Regular Intervals D->E H Calculate Cumulative Weight Loss E->H G Record Weight of Test at Regular Intervals F->G G->H I Determine Evaporation Rate (Slope of Weight Loss vs. Time) H->I J Calculate % Evaporation Inhibition I->J

Caption: Experimental workflow for in vitro gravimetric analysis.

Conclusion

The available preclinical data strongly supports the superior anti-evaporative properties of this compound compared to a wide range of commercially available artificial tears, including those with lipid-based formulations. Its ability to form a stable, long-lasting monolayer on the tear film surface makes it a promising therapeutic option for individuals suffering from evaporative dry eye disease. The standardized in vitro gravimetric method provides a reliable and reproducible means of quantifying the efficacy of such anti-evaporative agents, aiding in the development and validation of new treatments for ocular surface disorders.

References

A Comparative Analysis of Perfluorohexyloctane and Perfluorobutylpentane in Ocular Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Semifluorinated alkanes (SFAs) are gaining significant traction in ophthalmology as innovative excipients for topical drug delivery, primarily due to their unique physicochemical properties. This guide provides a detailed comparative analysis of two prominent SFAs: Perfluorohexyloctane (PFHO; F6H8) and perfluorobutylpentane (PFBP; F4H5). This analysis is supported by experimental data to assist researchers and drug development professionals in selecting the appropriate SFA for their specific application.

Physicochemical Properties: A Tabular Comparison

The distinct performance characteristics of this compound and perfluorobutylpentane are rooted in their molecular structures, which directly influence their physicochemical properties. The following table summarizes key quantitative data for these two compounds.

PropertyThis compound (F6H8)Perfluorobutylpentane (F4H5)
Molecular Formula C14H17F13C9H11F9
Molecular Weight 432.26 g/mol 290.17 g/mol [1]
Density 1.331 g/cm³ at 20°C[2]1.25 g/cm³ (approx.)
Viscosity 4.5 mPa·s at 20°CLower than PFHO[2]
Refractive Index ~1.34 (similar to water)[3][4]Not specified
Surface Tension LowLow
Boiling Point 223 °CNot specified
Melting Point -5.2 °CNot specified

Performance in Ocular Applications: Experimental Evidence

The differential properties of this compound and perfluorobutylpentane lead to distinct advantages in their primary applications in ophthalmology: PFHO as a tear film stabilizer and PFBP as a drug delivery vehicle.

Evaporation Rate: In Vitro Analysis

A key function of SFAs in treating dry eye disease is their ability to form a monolayer at the air-liquid interface of the tear film, thereby reducing tear evaporation. An in vitro study utilizing gravimetric analysis demonstrated a significant difference in the evaporation rates of PFHO and PFBP.

Experimental Data Summary:

Time PointThis compound (PFHO) Evaporation (%)Perfluorobutylpentane (PFBP) Evaporation (%)
1 hour< 1.5%93%
2 hours-100%
24 hours< 50%-

Data sourced from an in vitro gravimetric analysis.

This disparity is attributed to the longer perfluorinated and hydrocarbon chains in PFHO, resulting in a higher boiling point and lower volatility compared to PFBP.

Precorneal Residence Time: Ex Vivo Analysis

The duration a substance remains on the ocular surface is critical for its therapeutic efficacy. An ex vivo study on porcine corneas measured the precorneal residence time of both SFAs.

Experimental Data Summary:

Time PointThis compound (PFHO) Remaining on Cornea (%)Perfluorobutylpentane (PFBP) Remaining on Cornea (%)
1 hour54.5%18.6%

Data from an ex vivo study on porcine corneas measuring fluorescence intensity.

The significantly longer residence time of PFHO further supports its role as a durable tear film stabilizer.

Mechanism of Action and Applications

The distinct physicochemical and performance characteristics of PFHO and PFBP lend them to different primary applications in ocular drug development.

This compound (PFHO): The Tear Film Stabilizer

Due to its low evaporation rate and extended precorneal residence time, PFHO is highly effective at forming a stable monolayer on the tear film. This mimics the function of the natural lipid layer, preventing aqueous tear evaporation and providing long-lasting relief for dry eye disease.

PFHO This compound (PFHO) Instilled on Ocular Surface Monolayer Forms a Stable Monolayer on Tear Film PFHO->Monolayer Low Surface Tension Evaporation Reduces Aqueous Tear Evaporation Monolayer->Evaporation Stabilization Stabilizes Tear Film Evaporation->Stabilization Relief Alleviates Dry Eye Symptoms Stabilization->Relief

Mechanism of Action for this compound (PFHO).

Perfluorobutylpentane (PFBP): The Drug Delivery Vehicle

While more volatile, PFBP's shorter chain length and amphiphilic nature make it an excellent solvent for lipophilic drugs, such as cyclosporine. It enhances the solubility and bioavailability of these drugs for topical ocular delivery.

PFBP_Drug Lipophilic Drug in Perfluorobutylpentane (PFBP) Vehicle Application Topical Ocular Application PFBP_Drug->Application Solubilization Enhanced Drug Solubilization Application->Solubilization Amphiphilic Nature Bioavailability Increased Bioavailability at Target Tissue Solubilization->Bioavailability

Role of Perfluorobutylpentane (PFBP) in Drug Delivery.

Experimental Protocols

In Vitro Evaporation Rate Assay

This experiment quantifies the rate of evaporation of a substance over time under controlled conditions.

Methodology:

  • Sample Preparation: A precise volume (e.g., 500 µL) of the test substance (this compound or perfluorobutylpentane) is added to a pre-weighed tissue culture dish.

  • Incubation: The dish is placed in a controlled environment with a constant temperature (e.g., 35 ± 3 °C).

  • Gravimetric Analysis: The weight of the dish is measured at regular intervals (e.g., every hour) using an analytical balance.

  • Calculation: The percentage of evaporation is calculated based on the weight loss over time.

cluster_0 Experimental Workflow Start Pre-weigh Culture Dish Add_Sample Add 500 µL of SFA Start->Add_Sample Incubate Incubate at 35 ± 3 °C Add_Sample->Incubate Weigh Weigh Dish at Intervals Incubate->Weigh Calculate Calculate % Evaporation Weigh->Calculate

Workflow for the In Vitro Evaporation Rate Assay.
Ex Vivo Precorneal Residence Time Assay

This experiment measures how long a substance remains on the corneal surface using an animal cornea model.

Methodology:

  • Tissue Preparation: Freshly excised porcine corneas are mounted in a perfusion chamber.

  • Fluorescent Labeling: The test formulations (PFHO and PFBP) are labeled with a fluorescent dye (e.g., 0.05% w/v).

  • Application: A standardized volume (e.g., 10 µL) of the labeled formulation is applied to the corneal surface.

  • Perfusion: A simulated tear flow (e.g., Hank's Balanced Salt Solution at 5.7 µL/min) is initiated across the corneal surface.

  • Fluorescence Measurement: The fluorescence intensity on the cornea is measured at regular intervals using a fluorescence microscope or a similar imaging system.

  • Analysis: The decrease in fluorescence intensity over time is used to determine the precorneal residence time.

cluster_1 Experimental Workflow Mount_Cornea Mount Porcine Cornea Apply_Formulation Apply Fluorescently Labeled SFA Mount_Cornea->Apply_Formulation Start_Perfusion Initiate Simulated Tear Flow Apply_Formulation->Start_Perfusion Measure_Fluorescence Measure Fluorescence Intensity Over Time Start_Perfusion->Measure_Fluorescence Analyze_Data Determine Residence Time Measure_Fluorescence->Analyze_Data

Workflow for the Ex Vivo Precorneal Residence Time Assay.

Conclusion

This compound and perfluorobutylpentane, while both semifluorinated alkanes, exhibit distinct properties that make them suitable for different, yet complementary, roles in ocular drug development. This compound's low volatility and prolonged ocular surface residence time establish it as a superior agent for tear film stabilization in the management of evaporative dry eye disease. Conversely, perfluorobutylpentane's characteristics make it an effective vehicle for enhancing the solubility and delivery of lipophilic drugs to the ocular surface. The selection between these two SFAs should be guided by the specific therapeutic goal, whether it is to provide a long-lasting barrier against tear evaporation or to effectively deliver a therapeutic agent to the eye.

References

Perfluorohexyloctane in the Treatment of Dry Eye Disease: A Comparative Guide to Long-Term Safety and Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Perfluorohexyloctane (PFHO) ophthalmic solution, marketed as Miebo, is a novel, preservative-free treatment for the signs and symptoms of dry eye disease (DED).[1][2] Unlike many existing therapies that target inflammation or tear production, PFHO is a semifluorinated alkane that addresses the evaporative component of DED, which is a primary driver in the majority of cases.[1][3] This guide provides a detailed comparison of the long-term safety and efficacy of PFHO with established alternative treatments, supported by data from key clinical studies.

Mechanism of Action: A Novel Approach

This compound's mechanism is distinct from immunomodulators like cyclosporine and lifitegrast.[3] It is a non-aqueous liquid that acts as a surrogate for the tear film's lipid layer. Its unique physicochemical properties, including low surface tension, allow it to spread rapidly across the ocular surface, forming a monolayer at the air-liquid interface. This layer effectively reduces the evaporation of the aqueous phase of the tears, thereby stabilizing the tear film. Preclinical data have shown that PFHO can inhibit saline evaporation by approximately 80% in vitro.

In contrast, alternatives like cyclosporine and lifitegrast target the inflammatory pathways associated with DED. Cyclosporine is a calcineurin inhibitor that decreases T-cell activation and inflammatory cytokine production, thereby increasing tear production. Lifitegrast is a lymphocyte function-associated antigen-1 (LFA-1) antagonist that blocks the interaction between LFA-1 on T-cells and its cognate ligand, intercellular adhesion molecule-1 (ICAM-1), which is over-expressed on the ocular surface in DED. This action inhibits T-cell recruitment and activation.

cluster_PFHO This compound (PFHO) cluster_Alternatives Immunomodulatory Alternatives PFHO PFHO Administration Monolayer Forms Monolayer on Tear Film PFHO->Monolayer Spreads on ocular surface Evaporation Reduces Tear Evaporation Monolayer->Evaporation Alternatives Cyclosporine / Lifitegrast Administration Inflammation Inhibits T-Cell Activation Alternatives->Inflammation Tear_Production Increases Tear Production (Cyclosporine) Inflammation->Tear_Production Reduced_Inflammation Reduces Ocular Surface Inflammation Inflammation->Reduced_Inflammation

Figure 1: Comparative Mechanism of Action.

Long-Term Clinical Efficacy

The clinical development of PFHO included two pivotal 8-week Phase 3 trials, GOBI and MOJAVE, and a 52-week open-label extension study, KALAHARI, which provides the primary long-term data.

This compound (PFHO)

The KALAHARI study demonstrated that the improvements in the signs and symptoms of DED observed in the initial GOBI trial were maintained over an additional 52 weeks of PFHO treatment. Patients who were initially on a saline control in GOBI and switched to PFHO in KALAHARI showed significant improvements by the first assessment at Week 4, which were sustained for the duration of the study.

Comparative Efficacy Data

The following tables summarize the long-term efficacy data for PFHO and its alternatives. Direct comparison is challenging due to differences in study populations, designs, and endpoints.

Table 1: Long-Term Efficacy in Signs of Dry Eye Disease

Treatment (Study)DurationPrimary Sign EndpointMean Change from Baselinep-value
This compound (KALAHARI)52 WeeksTotal Corneal Fluorescein Staining (tCFS)Maintained improvements from GOBI studyN/A (Extension Study)
Cyclosporine 0.1% (Retrospective)24 MonthsCorneal Fluorescein Staining (CFS) (Oxford Scale)-1.35 (from 3.4 to 2.05)<0.001
Lifitegrast 5% (SONATA)1 YearCorneal Fluorescein StainingComparable to placeboN/A

Table 2: Long-Term Efficacy in Symptoms of Dry Eye Disease

Treatment (Study)DurationPrimary Symptom EndpointMean Change from Baselinep-value
This compound (KALAHARI)52 WeeksEye Dryness Visual Analog Scale (VAS) (0-100)Maintained improvements from GOBI studyN/A (Extension Study)
Cyclosporine 0.1% (Retrospective)24 MonthsOcular Surface Disease Index (OSDI)-18 (from >53 to ~35)N/A
Lifitegrast 5% (Real-World Assessment)up to 29 MonthsSymptom Resolution~67% of patients achieved near/complete resolution after 1-3 monthsN/A

Long-Term Safety and Tolerability

Long-term safety is a critical consideration for chronic conditions like DED.

This compound (PFHO)

In the 52-week KALAHARI study, PFHO was found to be safe and well-tolerated. Ocular adverse events (AEs) were reported in 13.9% of patients, with most being mild to moderate in severity. The most common ocular AEs were vitreous detachment (1.9%), allergic conjunctivitis (1.4%), blurred vision (1.4%), and increased lacrimation (1.4%).

Cyclosporine

Long-term studies of cyclosporine ophthalmic emulsions have also demonstrated a favorable safety profile. In a 1-year study of a water-free cyclosporine 0.1% solution, 27.5% of patients reported ocular treatment-emergent AEs, with the most common being mild instillation site pain (6.5%).

Lifitegrast

A 7-year post-marketing analysis of lifitegrast, encompassing nearly 800,000 patient-treatment years, confirmed its favorable long-term safety profile with no new safety signals identified. The most common AEs in clinical trials included instillation site irritation, dysgeusia (altered taste), and reduced visual acuity. In a 1-year safety study (SONATA), 53.6% of patients receiving lifitegrast experienced at least one ocular TEAE, compared to 34.2% in the placebo group, with most being mild to moderate.

Table 3: Comparative Long-Term Ocular Adverse Events Profile

Treatment (Study)DurationIncidence of Ocular AEsMost Common Ocular AEs (>1%)
This compound (KALAHARI)52 Weeks13.9%Vitreous detachment (1.9%), allergic conjunctivitis (1.4%), blurred vision (1.4%), increased lacrimation (1.4%)
Cyclosporine 0.1% (ESSENCE-2 OLE)52 Weeks27.5%Instillation site pain (6.5%)
Lifitegrast 5% (SONATA)1 Year53.6%Instillation site irritation, instillation site reaction, reduced visual acuity, dry eye

Experimental Protocols: A Methodological Overview

The clinical evaluation of DED therapies follows a structured protocol to ensure the reliability of safety and efficacy data.

Key Clinical Trial Designs
  • PFHO (GOBI, MOJAVE, KALAHARI Studies) : The foundational GOBI and MOJAVE studies were multicenter, randomized, double-masked, saline-controlled Phase 3 trials lasting 8 weeks. Patients aged ≥18 years with DED and Meibomian gland dysfunction (MGD) were randomized 1:1 to receive either PFHO or hypotonic saline four times daily. The KALAHARI study was a 52-week, multicenter, single-arm, open-label extension of the GOBI study.

  • Lifitegrast (SONATA Study) : The SONATA trial was a Phase 3, multicenter, randomized, double-masked, placebo-controlled, 1-year safety study.

  • Cyclosporine (ESSENCE-2 OLE) : This was a Phase 3, prospective, multicenter, open-label extension study where all patients received cyclosporine 0.1% twice daily for 52 weeks.

Primary Efficacy Endpoints

The primary endpoints in these trials typically include a sign and a symptom of DED:

  • Sign: Total Corneal Fluorescein Staining (tCFS), assessed using the National Eye Institute (NEI) scale (0-15), is a common primary endpoint for measuring corneal surface damage.

  • Symptom: Eye Dryness is often measured using a Visual Analog Scale (VAS) where patients rate their discomfort on a scale of 0-100. The Ocular Surface Disease Index (OSDI) is another validated questionnaire used to assess symptom severity and its impact on vision-related functions.

cluster_workflow Typical DED Clinical Trial Workflow Screening Screening & Enrollment (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (tCFS, VAS, OSDI, etc.) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (e.g., PFHO vs. Control) Randomization->Treatment FollowUp Follow-Up Visits (e.g., Week 2, 4, 8) Treatment->FollowUp Endpoint Primary Endpoint Assessment (e.g., Week 8 or 12) FollowUp->Endpoint Extension Long-Term Extension Study (Optional, e.g., KALAHARI) Endpoint->Extension

Figure 2: Generalized DED Clinical Trial Workflow.

Conclusion

This compound offers a novel, evaporative-focused mechanism for the management of DED. Long-term data from the KALAHARI study indicate that its efficacy is maintained over 52 weeks with a favorable safety profile, characterized by a low incidence of mild to moderate ocular adverse events.

Alternative therapies like cyclosporine and lifitegrast, which target the underlying inflammation in DED, also have strong long-term safety and efficacy records. Cyclosporine has shown sustained improvements in both signs and symptoms over periods of up to two years. Lifitegrast's safety has been confirmed through extensive post-marketing surveillance, and real-world evidence suggests it provides rapid and durable symptom relief.

The choice of long-term therapy for DED will depend on the underlying pathophysiology of the patient's condition—whether it is primarily evaporative, aqueous deficient, or a mixed mechanism—as well as the patient's tolerance for specific side effects. The availability of agents with distinct mechanisms of action, such as PFHO, provides clinicians and researchers with a broader and more targeted therapeutic armamentarium for this chronic and multifactorial disease.

References

Perfluorohexyloctane: A Meta-Analysis of Clinical Trial Data for Dry Eye Disease

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Perfluorohexyloctane (PFHO) is a novel, non-aqueous, preservative-free topical treatment for dry eye disease (DED), particularly the evaporative form associated with Meibomian gland dysfunction (MGD). This guide provides a comprehensive meta-analysis of clinical trial data for PFHO, comparing its performance against other established prescription therapies: cyclosporine, lifitegrast, and varenicline. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of PFHO's therapeutic profile.

Mechanism of Action: A Novel Approach to Tear Film Stabilization

This compound is a semifluorinated alkane that acts as a surfactant, forming a monolayer at the air-liquid interface of the tear film. This layer mimics the function of the natural lipid layer, effectively reducing the evaporation of the aqueous component of the tears. By stabilizing the tear film, PFHO helps to break the vicious cycle of tear hyperosmolarity and inflammation that characterizes dry eye disease.[1][2]

cluster_0 This compound (PFHO) Mechanism of Action PFHO This compound (Topical Application) TearFilm Tear Film PFHO->TearFilm Spreads across Monolayer Forms a Monolayer on Tear Film Surface TearFilm->Monolayer Interacts with Evaporation Reduces Tear Evaporation Monolayer->Evaporation Stabilization Tear Film Stabilization Evaporation->Stabilization CycleBreak Breaks Vicious Cycle of DED Pathophysiology Stabilization->CycleBreak SignsSymptoms Improvement in Signs & Symptoms of Dry Eye Disease CycleBreak->SignsSymptoms

Caption: Mechanism of action of this compound in Dry Eye Disease.

Comparative Efficacy of this compound and Alternatives

The efficacy of this compound has been primarily established in the GOBI and MOJAVE phase 3 clinical trials.[3][4][5] The following tables summarize the key efficacy endpoints from these trials and compare them with data from pivotal trials of cyclosporine, lifitegrast, and varenicline.

Table 1: Change in Total Corneal Fluorescein Staining (tCFS) Score from Baseline

Treatment (Trial)N (Treatment)N (Control)Baseline Mean (SD) - TreatmentBaseline Mean (SD) - ControlMean Change from Baseline - TreatmentMean Change from Baseline - ControlTreatment Difference (95% CI)P-value
This compound (GOBI & MOJAVE Pooled) 6146036.5 (2.3)6.4 (2.2)-2.2-1.1-1.1 (-1.41 to -0.79)<0.0001
Cyclosporine 0.05% (Pivotal Trials Pooled) 4334443.6 (1.2)3.6 (1.2)-0.69-0.36-0.33 (-0.52 to -0.15)0.001
Lifitegrast 5% (OPUS-1) 2932952.5 (1.0)2.5 (1.0)-0.99-0.75-0.24 (-0.38 to -0.10)0.0007
Varenicline 0.03 mg Nasal Spray (ONSET-2) 260252N/AN/AN/AN/AN/AN/A

Note: tCFS was not a primary endpoint in the varenicline trials; their primary endpoint was Schirmer's test score.

Table 2: Change in Eye Dryness Score (VAS) from Baseline

Treatment (Trial)N (Treatment)N (Control)Baseline Mean (SD) - TreatmentBaseline Mean (SD) - ControlMean Change from Baseline - TreatmentMean Change from Baseline - ControlTreatment Difference (95% CI)P-value
This compound (GOBI & MOJAVE Pooled) 61460368.1 (16.9)67.9 (16.7)-28.4-19.4-9.0 (-11.90 to -6.00)<0.0001
Cyclosporine 0.05% (Pivotal Trials Pooled) 433444N/AN/AN/AN/AN/AN/A
Lifitegrast 5% (OPUS-3) 35535666.0 (14.9)65.5 (15.1)-31.0-23.8-7.16 (-11.28 to -3.04)0.0007
Varenicline 0.03 mg Nasal Spray (ONSET-2) 26025261.1 (20.3)62.4 (19.4)-19.8-15.4-4.4 (-8.9 to 0.1)0.06

Note: VAS for eye dryness was not consistently reported as a primary endpoint in the pivotal trials for cyclosporine.

Comparative Safety and Tolerability

Table 3: Incidence of Common Ocular Adverse Events (%)

Adverse EventThis compound (GOBI & MOJAVE Pooled)Cyclosporine 0.05% (Pivotal Trials Pooled)Lifitegrast 5% (OPUS-1, 2, 3 Pooled)Varenicline 0.03 mg Nasal Spray (ONSET-1 & 2 Pooled)
Blurred Vision 3.31-55-15<1
Instillation Site Irritation/Pain 1.61725N/A
Eye Irritation 1.3N/A5-15<1
Dysgeusia (altered taste) N/AN/A5-15N/A
Sneezing N/AN/AN/A51
Cough N/AN/AN/A13
Throat Irritation N/AN/AN/A7

Experimental Protocols of Pivotal Clinical Trials

A standardized approach to clinical trial design is crucial for the objective comparison of therapeutic agents. The following diagram illustrates a generalized workflow for the pivotal phase 3 trials of this compound and its comparators.

cluster_1 Pivotal Phase 3 Clinical Trial Workflow for Dry Eye Disease Treatments Screening Patient Screening (Inclusion/Exclusion Criteria) Randomization Randomization (1:1 Treatment vs. Control) Screening->Randomization Treatment Treatment Period (e.g., 8-12 weeks) Randomization->Treatment FollowUp Follow-up Assessments (e.g., Weeks 2, 4, 8/12) Treatment->FollowUp Endpoints Primary & Secondary Endpoint Analysis FollowUp->Endpoints

Caption: Generalized workflow of pivotal Phase 3 clinical trials for DED.

This compound (GOBI & MOJAVE Trials)
  • Study Design: Two multicenter, randomized, double-masked, saline-controlled, parallel-group phase 3 studies.

  • Patient Population: Adults (≥18 years) with a history of DED for at least 6 months, signs of Meibomian gland dysfunction, and a total Corneal Fluorescein Staining (tCFS) score of 4-11.

  • Inclusion Criteria: Ocular Surface Disease Index (OSDI) score ≥ 23, tear film breakup time (TFBUT) ≤ 5 seconds, and Schirmer I test score ≥ 5 mm.

  • Exclusion Criteria: History of herpetic keratitis, active ocular allergy, use of certain topical medications within specified washout periods, and recent ocular surgery.

  • Treatment Regimen: this compound administered four times daily versus hypotonic saline (0.6%) as a control.

  • Primary Endpoints: Change from baseline in tCFS score and eye dryness Visual Analog Scale (VAS) score at week 8.

Cyclosporine (Pivotal Trials)
  • Study Design: Two multicenter, randomized, double-masked, vehicle-controlled, parallel-group phase 3 studies.

  • Patient Population: Patients with moderate to severe keratoconjunctivitis sicca (dry eye disease).

  • Inclusion Criteria: Decreased tear production, presence of corneal staining, and symptoms of dry eye. Specific Schirmer test scores and corneal staining scores were required.

  • Exclusion Criteria: Active ocular infection, history of herpetic keratitis, and use of topical anti-inflammatory medications.

  • Treatment Regimen: Cyclosporine ophthalmic emulsion (0.05% or 0.1%) administered twice daily versus the vehicle as a control.

  • Primary Endpoints: Change from baseline in corneal staining and Schirmer test scores at 6 months. Subjective symptoms were also assessed.

Lifitegrast (OPUS-2 & OPUS-3 Trials)
  • Study Design: Multicenter, randomized, double-masked, placebo-controlled, parallel-group phase 3 studies.

  • Patient Population: Adults (≥18 years) with a history of DED and use of artificial tears.

  • Inclusion Criteria: Eye dryness score (EDS) ≥ 40 on a 100-point VAS, and a total corneal staining score of ≥ 2.0.

  • Exclusion Criteria: Ocular surgery within 6 months, active ocular infection, and use of topical cyclosporine within 3 months.

  • Treatment Regimen: Lifitegrast 5% ophthalmic solution administered twice daily versus placebo.

  • Primary Endpoints: Change from baseline in EDS at day 84 (OPUS-3) and co-primary endpoints of change from baseline in inferior corneal staining score (ICSS) and EDS at day 84 (OPUS-2).

Varenicline (ONSET-1 & ONSET-2 Trials)
  • Study Design: Multicenter, randomized, double-masked, vehicle-controlled phase 2b (ONSET-1) and phase 3 (ONSET-2) studies.

  • Patient Population: Adults (≥22 years) with a diagnosis of DED.

  • Inclusion Criteria: OSDI score ≥ 23 and a baseline anesthetized Schirmer's test score ≤ 10 mm.

  • Exclusion Criteria: History of significant nasal or sinus surgery, or conditions that could interfere with nasal spray administration.

  • Treatment Regimen: Varenicline solution nasal spray (0.03 mg or 0.06 mg) administered twice daily in each nostril versus a vehicle control.

  • Primary Endpoints: Percentage of patients achieving a ≥10 mm improvement in Schirmer's test score from baseline at week 4. Secondary endpoints included change in eye dryness score.

Conclusion

This compound represents a distinct therapeutic class for the management of dry eye disease, with a primary mechanism focused on mitigating tear evaporation. Clinical trial data from the GOBI and MOJAVE studies demonstrate statistically significant improvements in both the signs (tCFS) and symptoms (eye dryness VAS) of DED compared to a saline control. Its safety profile is characterized by a low incidence of adverse events, with transient blurred vision being the most common.

In comparison to immunomodulatory agents like cyclosporine and lifitegrast, which target the inflammatory component of DED, PFHO offers a different and potentially complementary approach. Varenicline, a nicotinic acetylcholine receptor agonist administered as a nasal spray, stimulates tear production through a neuro-stimulatory pathway.

The choice of therapy for an individual patient will depend on the underlying pathophysiology of their DED, the severity of their signs and symptoms, and their tolerance for different modes of administration and potential side effects. The data presented in this guide provide a foundation for an evidence-based comparison of these treatment options. Further head-to-head clinical trials would be beneficial to more definitively establish the comparative efficacy and safety of these agents.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Perfluorohexyloctane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety protocols and logistical information for researchers, scientists, and drug development professionals working with Perfluorohexyloctane. Adherence to these procedures is vital for ensuring personal safety and proper management of this chemical in a laboratory setting.

This compound is identified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, appropriate personal protective equipment (PPE) and handling procedures are mandatory.

Hazard Identification and Classification

The primary hazards associated with this compound are summarized below.

Hazard ClassGHS Hazard Statement
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation.[1]
Serious Eye Damage/Eye Irritation (Category 2A)H319: Causes serious eye irritation.
Specific Target Organ Toxicity - Single Exposure (Category 3)H335: May cause respiratory irritation.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound.

Protection TypeRequired EquipmentSpecifications and Use
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashing.Eye protection must be tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU). Always wear safety glasses or goggles under a face shield.
Skin Protection Chemically resistant gloves (e.g., nitrile rubber) and a lab coat or a complete protective suit.Gloves must be inspected before use. Use proper glove removal technique to avoid skin contact. Contaminated gloves should be disposed of as hazardous waste. A complete suit protecting against chemicals may be necessary depending on the concentration and amount of the substance handled.
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator (e.g., P95) may be required for nuisance exposures or if ventilation is inadequate.Work should be conducted in a chemical fume hood. Avoid breathing mist, vapors, or spray.

Standard Operating Procedure for Handling

The following workflow ensures the safe handling of this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling A Verify fume hood is operational B Don appropriate PPE: - Safety Goggles - Lab Coat - Chemical-resistant gloves A->B C Retrieve this compound from storage B->C Proceed to handling D Dispense required amount inside fume hood C->D E Securely close container D->E F Return container to designated storage E->F Proceed to post-handling G Decontaminate work area F->G H Dispose of contaminated materials in hazardous waste G->H I Remove PPE and wash hands thoroughly H->I

Safe Handling Workflow for this compound.

Emergency and Spill Response Plan

Immediate and appropriate action is crucial in the event of a spill or personal exposure.

Spill Cleanup:

  • Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.

  • Control Ignition Sources: Remove all sources of ignition.

  • Wear Appropriate PPE: Wear respiratory protection, chemical-resistant gloves, and eye/face protection.

  • Contain the Spill: Use an inert absorbent material like sand, earth, or vermiculite to contain the spill.

  • Collect and Dispose: Collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.

  • Decontaminate: Wash the spill area thoroughly.

cluster_spill Spill Detected cluster_response Immediate Response cluster_cleanup Cleanup & Disposal Spill Spill of this compound Evacuate Evacuate immediate area Spill->Evacuate Initiate Ventilate Increase ventilation Evacuate->Ventilate PPE Don spill response PPE Ventilate->PPE Contain Contain spill with inert material PPE->Contain Proceed to cleanup Collect Collect waste in labeled container Contain->Collect Dispose Dispose as hazardous waste Collect->Dispose Decontaminate Decontaminate the area Dispose->Decontaminate

This compound Spill Response Procedure.

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Unused Product and Residues: Offer surplus and non-recyclable solutions to a licensed disposal company. Do not pour down the sink.

  • Contaminated Materials: Any materials used for spill cleanup (e.g., absorbent pads, vermiculite) and contaminated PPE (e.g., gloves, disposable lab coats) must be placed in a sealed, labeled container for hazardous waste disposal.

  • Containers: Keep waste containers tightly closed when not in use and store them in a designated, safe location, not on the floor. Dispose of the container at an authorized hazardous or special waste collection point.

As this compound is a perfluorinated substance, disposal should be in accordance with all local, state, and federal regulations, which may include specific guidelines for PFAS-containing materials.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Perfluorohexyloctane
Reactant of Route 2
Perfluorohexyloctane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.